molecular formula C8H6BrN3O2 B1404530 Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1379297-22-9

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B1404530
CAS No.: 1379297-22-9
M. Wt: 256.06 g/mol
InChI Key: MDEIINGCHGEFBF-UHFFFAOYSA-N
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Description

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS 1379297-22-9) is a high-purity heterocyclic building block essential for advanced scientific research and development. This compound, with a molecular formula of C8H6BrN3O2 and a molecular weight of 256.06 g/mol, is strategically functionalized with both a bromine atom and a methyl ester group, making it a versatile precursor in organic synthesis . Its primary research value lies in its role as a critical scaffold in medicinal chemistry, particularly in the construction of novel kinase inhibitors and SHP2 allosteric inhibitors for oncology research . The bromine substituent facilitates further derivatization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the creation of diverse compound libraries . The methyl ester group acts as a protected carboxylic acid functionality, which can be hydrolyzed to the corresponding acid or used to improve the compound's solubility and membrane permeability during initial screening . This strategic combination of features allows researchers to efficiently explore structure-activity relationships and develop targeted therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-10-2-3-12(7)4-5(9)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEIINGCHGEFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1379297-22-9

Introduction

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, the imidazo[1,2-a]pyrazine scaffold, is a recognized "privileged structure," known to interact with a variety of biological targets. The strategic placement of a bromine atom and a methyl carboxylate group on this scaffold provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and discusses its current and potential applications for researchers, scientists, and drug development professionals.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1379297-22-9[2]
Molecular Formula C₈H₆BrN₃O₂[2]
Molecular Weight 256.06 g/mol [1]
IUPAC Name This compound[2]
Physical Form Solid[2]
Purity Typically >95%[2]
Storage Conditions 2-8°C, under an inert atmosphere[2]
InChI Key MDEIINGCHGEFBF-UHFFFAOYSA-N[2]

Synthesis and Mechanism

The proposed synthesis involves a two-step process starting from commercially available reagents.

Synthesis_Workflow cluster_step1 Step 1: Preparation of the α-keto ester cluster_step2 Step 2: Cyclocondensation A Dimethyl oxalate D Methyl 3-methoxy-2-oxobut-3-enoate A->D Claisen Condensation B Methyl acetate B->D C Sodium methoxide C->D Base E 2-Amino-5-bromopyrazine G This compound E->G Tschitschibabin Reaction F Methyl 3-bromo-2-oxobutanoate (from Step 1 after bromination) F->G Reactivity_Diagram Core This compound C6-Br C8-CO₂Me Suzuki Suzuki Coupling Core:c6->Suzuki Buchwald Buchwald-Hartwig Amination Core:c6->Buchwald Hydrolysis Ester Hydrolysis Core:c8->Hydrolysis Aryl C6-Aryl Derivative Suzuki->Aryl Amine C6-Amino Derivative Buchwald->Amine Acid 6-Bromoimidazo[1,2-a]pyrazine- 8-carboxylic acid Hydrolysis->Acid Amidation Amidation Amide Amide Derivatives Amidation->Amide Acid->Amidation

Sources

An In-depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this versatile scaffold.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry. This fused heterocyclic system is a structural analog of purines, allowing it to interact with a wide array of biological targets. Its rigid, planar structure and the specific arrangement of nitrogen atoms provide a unique framework for developing potent and selective therapeutic agents. Derivatives of this core are prevalent in the discovery of kinase inhibitors, which are crucial in oncology and immunology. This compound serves as a highly valuable intermediate, offering two distinct points for chemical modification: the bromo-substituent at the 6-position, ideal for cross-coupling reactions, and the methyl ester at the 8-position, which can be further functionalized. This dual reactivity makes it a cornerstone for building diverse chemical libraries aimed at discovering novel therapeutics.[1]

Physicochemical and Structural Properties

This compound is typically supplied as a solid. While extensive experimental data on its physical properties are not widely published, its fundamental characteristics can be summarized.

PropertyValueSource
CAS Number 1379297-22-9[2]
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol Calculated
IUPAC Name This compound
Physical Form Solid
Storage Inert atmosphere, 2-8°C

Synthesis of the Core Scaffold

The synthesis of the imidazo[1,2-a]pyrazine ring system is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound. For this compound, a plausible and efficient synthetic route involves the reaction of a suitably substituted aminopyrazine with a bromopyruvate derivative. The following protocol is a representative procedure adapted from established methods for analogous heterocyclic systems.[3][4]

Diagram of a Plausible Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization and Esterification A 2-Amino-5-bromopyrazine C Methyl 3-(5-bromo-pyrazin-2-ylamino)-2-oxobut-3-enoate A->C Condensation B Dimethyl 2-oxosuccinate B->C D This compound C->D Intramolecular Cyclization

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound.

Materials:

  • 2-Amino-5-bromopyrazine

  • Dimethyl 2-oxosuccinate

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Condensation: To a solution of 2-amino-5-bromopyrazine (1.0 eq) in ethanol, add dimethyl 2-oxosuccinate (1.1 eq) and a catalytic amount of hydrochloric acid.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.

  • Acid Catalysis: The acid protonates the carbonyl group of the oxosuccinate, making it more electrophilic and facilitating the nucleophilic attack by the aminopyrazine.

  • Neutralization and Extraction: Standard work-up procedures to remove the acid catalyst and isolate the product from the reaction mixture.

  • Column Chromatography: A standard and effective method for purifying organic compounds to a high degree.

Spectral Characterization (Predicted)

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4s1HH-5
~7.8-8.0s1HH-2 or H-3
~7.6-7.8s1HH-2 or H-3
~3.9-4.1s3H-OCH₃
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~160-165C=O (ester)
~140-145C-8a
~135-140C-6
~130-135C-5
~125-130C-2 or C-3
~120-125C-2 or C-3
~115-120C-8
~52-54-OCH₃

Disclaimer: These are predicted values. Actual experimental values may vary. It is imperative for researchers to obtain and interpret their own analytical data.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in its potential for further functionalization. The 6-bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, a key strategy in the structure-activity relationship (SAR) studies of kinase inhibitors.[5]

Diagram of a Representative Suzuki-Miyaura Cross-Coupling Reaction

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound D Methyl 6-aryl-imidazo[1,2-a]pyrazine-8-carboxylate A->D Suzuki Coupling B Arylboronic Acid (R-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D

Caption: Suzuki-Miyaura cross-coupling at the 6-position.

Representative Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a 6-aryl-substituted imidazo[1,2-a]pyrazine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Base (e.g., Sodium carbonate, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • Inert Atmosphere: To a reaction vessel, add this compound, the arylboronic acid, and the base. Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Catalyst and Solvent Addition: Add the palladium catalyst and the degassed solvent system.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The subsequent purification steps are similar to those described in the synthesis protocol.

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst. This reaction is highly reliable and tolerates a wide range of functional groups on the arylboronic acid, making it a powerful tool for library synthesis.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a strategic starting material for the synthesis of potent kinase inhibitors. The imidazo[1,2-a]pyrazine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases. The substituent at the 6-position, introduced via cross-coupling, can be tailored to occupy other pockets of the active site to enhance potency and selectivity.

For example, related imidazo[1,2-a]pyrazine derivatives have shown potent inhibitory activity against kinases such as Brk/PTK6 (Breast tumor kinase/protein tyrosine kinase 6) and c-Met (mesenchymal-epithelial transition factor), which are implicated in various cancers.[6][7] The synthesis of libraries of analogs starting from this compound allows for the systematic exploration of the chemical space around this privileged scaffold to identify compounds with optimal pharmacological profiles.

Illustrative Pathway to a Potential Kinase Inhibitor

G A This compound B Suzuki Coupling (Step 1) A->B C Methyl 6-aryl-imidazo[1,2-a]pyrazine-8-carboxylate B->C D Ester Hydrolysis (Step 2) C->D E 6-Aryl-imidazo[1,2-a]pyrazine-8-carboxylic acid D->E F Amide Coupling (Step 3) E->F G Final Drug-like Molecule (e.g., Kinase Inhibitor) F->G

Caption: A multi-step synthetic sequence from the core intermediate to a final drug-like compound.

This multi-step approach, starting with a versatile building block like this compound, is a cornerstone of modern drug discovery, enabling the efficient generation and optimization of lead compounds.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the field of medicinal chemistry. Its well-defined structure, coupled with the strategic placement of reactive handles, provides a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, empowers researchers to fully leverage the potential of this versatile building block in the quest for novel and effective therapeutics.

References

  • PubMed. Accessed January 22, 2026.

  • PubMed Central. Accessed January 22, 2026.

  • Frontier Specialty Chemicals. Accessed January 22, 2026.

  • PubChem. Accessed January 22, 2026.

  • Sigma-Aldrich. Accessed January 22, 2026.

  • BLDpharm. Accessed January 22, 2026.

  • Google Patents. Accessed January 22, 2026.

  • TSI Journals. Accessed January 22, 2026.

  • MySkinRecipes. Accessed January 22, 2026.

  • 2][8][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. Accessed January 22, 2026.

  • PubChem. Accessed January 22, 2026.

  • ChemScene. Accessed January 22, 2026.

  • PubMed Central. Accessed January 22, 2026.

Sources

An In-depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its molecular structure, a proposed synthetic pathway, its physicochemical properties, and the broader context of the imidazo[1,2-a]pyrazine scaffold's role in medicinal chemistry.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a prominent heterocyclic scaffold in medicinal chemistry due to its versatile biological activities.[1] This fused bicyclic system is considered a "privileged structure" as it can interact with a wide range of biological targets. Derivatives of this core have demonstrated a multitude of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties.[1] The synthetic accessibility and the ability to introduce diverse substituents at various positions of the imidazo[1,2-a]pyrazine ring make it an attractive starting point for the design of novel therapeutic agents.[2]

This compound, with its bromine atom and methyl ester functionality, represents a key intermediate for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The bromine atom at the 6-position can serve as a handle for cross-coupling reactions to introduce further complexity, while the methyl ester at the 8-position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, expanding the chemical space for biological screening.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1379297-22-9[3][4]
Molecular Formula C₈H₆BrN₃O₂[3][4]
Molecular Weight 256.06 g/mol [4]
IUPAC Name This compound[3]
Physical Form Solid[3]
Storage Temperature 2-8°C, under inert atmosphere[3][4]
Purity Typically >95% (commercial sources)[3][5]
SMILES COC(=O)C1=NC(Br)=CN2C=CN=C12[5]
InChI Key MDEIINGCHGEFBF-UHFFFAOYSA-N[3]

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process:

  • Bromination of a suitable 2-aminopyrazine precursor.

  • Cyclization with methyl bromopyruvate to form the imidazo[1,2-a]pyrazine core.

A key starting material for this proposed synthesis would be a 2-aminopyrazine with a substituent at the 5-position that can be converted to the 8-carboxylate group of the final product. A plausible precursor is 2-amino-5-bromopyrazine.

Below is a detailed, step-by-step proposed methodology.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-amino-5-bromopyrazine cluster_1 Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Core 2-aminopyrazine 2-aminopyrazine 2-amino-5-bromopyrazine 2-amino-5-bromopyrazine 2-aminopyrazine->2-amino-5-bromopyrazine NBS, Acetonitrile NBS N-Bromosuccinimide (NBS) Solvent1 Acetonitrile Product This compound 2-amino-5-bromopyrazine->Product Methyl bromopyruvate, Ethanol, Reflux Methyl_bromopyruvate Methyl bromopyruvate Solvent2 Ethanol

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-amino-5-bromopyrazine

This step is based on established methods for the bromination of 2-aminopyrazine.

  • To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 2-amino-5-bromopyrazine.

Step 2: Synthesis of this compound

This cyclization reaction is a standard method for forming the imidazo[1,2-a]pyrazine ring system.

  • Dissolve 2-amino-5-bromopyrazine (1.0 eq) in ethanol.

  • Add methyl bromopyruvate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a proposed synthesis and would require experimental validation and optimization.

Structural Characterization

As of the date of this guide, detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not publicly available in peer-reviewed literature. Commercial suppliers may possess this data, but it is not generally disclosed. For research purposes, it is imperative to obtain and interpret this data to confirm the structure and purity of the synthesized compound.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of various therapeutic agents. The functional group handles on this compound make it a versatile intermediate for the synthesis of a library of derivatives for biological screening.

Potential Therapeutic Applications:

  • Anticancer Agents: Numerous imidazo[1,2-a]pyrazine derivatives have been reported as potent anticancer agents, acting through various mechanisms such as kinase inhibition.[6] For example, some derivatives have shown inhibitory activity against the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer.[6]

  • Kinase Inhibitors: The imidazo[1,2-a]pyrazine core is a common motif in kinase inhibitors. These compounds can be designed to target specific kinases involved in cell proliferation, survival, and angiogenesis.

  • Antimicrobial and Antioxidant Agents: Studies have shown that imidazo[1,2-a]pyrazine derivatives can exhibit significant antimicrobial and antioxidant activities.[1]

The following diagram illustrates a simplified representation of the PI3K-Akt-mTOR signaling pathway, a common target for imidazo[1,2-a]pyrazine-based anticancer drugs.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->PI3K inhibits

Caption: Simplified PI3K-Akt-mTOR signaling pathway, a target for imidazo[1,2-a]pyrazine derivatives.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its core imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. While a detailed experimental synthesis and full characterization data are not yet widely published, a robust synthetic strategy can be proposed based on established chemical principles. The strategic placement of the bromo and methyl ester functionalities provides medicinal chemists with the tools to generate diverse libraries of novel compounds for biological evaluation against a range of therapeutic targets. Further research into the synthesis and biological activities of derivatives of this compound is warranted and holds promise for the development of new and effective therapeutics.

References

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • This cit
  • This cit
  • RSC Publishing. (2018). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Retrieved from [Link]

  • This cit
  • This cit
  • NIH National Library of Medicine. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Characteristics of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imidazo[1,2-a]pyrazine Core in Modern Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including applications as kinase inhibitors, anti-inflammatory agents, and novel therapeutics in oncology.[1][2][3][4][5][6][7][8][9][10] The specific compound, Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, represents a key intermediate for the synthesis of more complex molecules, making a thorough understanding of its spectral properties essential for researchers in the field. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, grounded in the established principles of spectroscopic analysis and supported by data from related structures.

Molecular Structure and Key Features

This compound possesses a bicyclic aromatic system with a bromine substituent on the pyrazine ring and a methyl carboxylate group at position 8. This unique arrangement of functional groups gives rise to a distinct spectral fingerprint.

Systematic Name: this compound CAS Number: 1379297-22-9 Molecular Formula: C₈H₆BrN₃O₂ Molecular Weight: 256.06 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the imidazopyrazine core and the methyl group of the ester. The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carboxylate group, and the nitrogen atoms within the heterocyclic system.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.8Singlet1HH-5
~8.0 - 8.3Singlet1HH-2
~7.8 - 8.1Singlet1HH-3
~4.0Singlet3H-OCH₃

Causality Behind Predicted Chemical Shifts:

  • H-5: This proton is situated on the pyrazine ring and is expected to be the most deshielded due to the anisotropic effect of the fused imidazole ring and the electron-withdrawing nature of the adjacent nitrogen atom.

  • H-2 and H-3: These protons on the imidazole portion of the ring system will appear as singlets. Their chemical shifts are influenced by the aromatic ring currents and the neighboring nitrogen atoms.

  • -OCH₃: The methyl protons of the ester group will appear as a sharp singlet in the upfield region, characteristic of such functional groups.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic environment.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (ester)
~145 - 150C-8a
~140 - 145C-5
~135 - 140C-2
~130 - 135C-6
~120 - 125C-8
~115 - 120C-3
~52 - 55-OCH₃

Expert Insights on NMR Data Acquisition:

For unambiguous assignment of the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

G cluster_nmr 2D NMR Workflow for Structural Elucidation H1 ¹H NMR Spectrum (Initial Proton Signals) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1->HMBC C13 ¹³C NMR Spectrum (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for 2D NMR based structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the proposed structure.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Predicted Mass Spectrometry Data

m/zIonNotes
255/257[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
224/226[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
196/198[M - COOCH₃]⁺Loss of the carbomethoxy radical.
170[M - Br]⁺Loss of the bromine radical.
116[C₅H₂N₃]⁺Further fragmentation of the imidazopyrazine core.

Fragmentation Pathway:

The fragmentation of this compound under EI conditions is likely to proceed through initial loss of the substituents on the ring.

G M [M]⁺˙ (m/z 255/257) M_OCH3 [M - ⋅OCH₃]⁺ (m/z 224/226) M->M_OCH3 - ⋅OCH₃ M_COOCH3 [M - ⋅COOCH₃]⁺ (m/z 196/198) M->M_COOCH3 - ⋅COOCH₃ M_Br [M - ⋅Br]⁺ (m/z 170) M_COOCH3->M_Br - ⋅Br Fragment Further Fragments M_Br->Fragment

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique to identify the presence of key functional groups within a molecule.

Characteristic IR Absorptions

The IR spectrum of this compound will be characterized by absorption bands corresponding to the aromatic C-H stretching, C=O stretching of the ester, and various C-N and C=C stretching vibrations of the heterocyclic ring.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
~1725StrongC=O Stretch (Ester)
1640 - 1500Medium-StrongC=C and C=N Stretching (Aromatic Rings)
1300 - 1200StrongC-O Stretch (Ester)
~850StrongC-H Out-of-plane Bending
Below 700MediumC-Br Stretch

Experimental Protocol: Acquiring High-Quality IR Spectra

A standard and reliable method for obtaining the IR spectrum of a solid sample like this compound is using a Potassium Bromide (KBr) pellet.

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Conclusion: A Spectroscopic Signature for a Versatile Building Block

The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound provide a comprehensive spectral profile for this important synthetic intermediate. This guide, by integrating theoretical predictions with established spectroscopic principles and data from analogous compounds, offers a robust framework for the identification and characterization of this molecule. A thorough understanding of its spectral features is paramount for chemists engaged in the synthesis and development of novel imidazo[1,2-a]pyrazine-based therapeutic agents.

References

Sources

Technical Guide: Physicochemical Characterization of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS No. 1379297-22-9) is a heterocyclic compound belonging to the imidazopyrazine class. This scaffold is of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of kinase inhibitors for therapeutic areas such as oncology.[1] The physicochemical properties of such intermediates are critical parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).

This technical guide provides a summary of the known physical properties of this compound and presents standardized, field-proven methodologies for the experimental determination of its melting point and solubility. While specific, experimentally determined values for this compound are not widely reported in publicly available literature, this guide equips researchers with the necessary protocols to ascertain these crucial data points in a laboratory setting.

Core Compound Properties

A summary of the available data for this compound is presented below. It is important to note the absence of a publicly documented melting point and specific solubility data, underscoring the need for experimental determination.

PropertyValueSource(s)
CAS Number 1379297-22-9[2][3][4][5]
Molecular Formula C₈H₆BrN₃O₂[2][3]
Molecular Weight 256.06 g/mol [3]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Conditions Inert atmosphere, 2-8°C[2][3]

Experimental Determination of Physical Properties

The following sections detail the standard operating procedures for determining the melting point and solubility profile of a research compound like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this occurs over a narrow range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

This protocol describes the use of a standard digital melting point apparatus.

  • Sample Preparation:

    • Ensure the sample of this compound is dry and in the form of a fine powder. If necessary, gently crush any large crystals with a spatula.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the closed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set a starting temperature that is approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to get an approximate value.

    • Set a ramp rate of 1-2°C per minute for an accurate determination. Slower ramp rates provide higher accuracy.

  • Measurement:

    • Insert the capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Self-Validation (Mixed Melting Point Technique):

    • To confirm the identity of a synthesized batch against a known reference standard, a mixed melting point determination is invaluable.

    • Create an intimate 1:1 mixture (by weight) of the synthesized compound and the reference standard.

    • Determine the melting point of this mixture using the protocol above.

    • Interpretation: If there is no depression or broadening of the melting range compared to the individual components, the two samples are identical. A significant depression and a broad melting range indicate that the samples are different.[6]

Solubility Profiling

Solubility is a critical parameter, especially for compounds intended for biological screening or as precursors to APIs. Poor aqueous solubility is a common challenge for heterocyclic compounds and can hinder drug development.[7] A tiered approach to solubility screening is often employed.

This protocol provides a rapid assessment of solubility, which is suitable for early-stage research.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., 10 mM in Dimethyl Sulfoxide - DMSO).

  • Solvent Plate Preparation:

    • In a 96-well plate, dispense a known volume (e.g., 198 µL) of various test solvents into different wells. Recommended test solvents include:

      • Phosphate-Buffered Saline (PBS) at pH 7.4

      • Dichloromethane (DCM)

      • Methanol (MeOH)

      • Acetonitrile (ACN)

      • Ethyl Acetate (EtOAc)

      • Water

  • Assay Execution:

    • Add a small volume of the DMSO stock solution (e.g., 2 µL) to each well containing the test solvents. This introduces the compound and initiates the solubility test.

    • Seal the plate and shake at room temperature for a period of 1.5 to 2 hours to allow the system to reach equilibrium.

  • Analysis (Nephelometry or Visual Inspection):

    • After incubation, inspect each well for the presence of precipitate. This can be done visually against a dark background or more quantitatively using a nephelometer, which measures light scattering due to suspended particles.

    • The highest concentration at which no precipitate is observed is reported as the kinetic solubility in that solvent.

Workflow Visualization

The following diagrams illustrate the logical flow of the experimental protocols described above.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Identity Confirmation (Optional) Prep1 Dry and Powder Sample Prep2 Load Capillary Tube (2-3 mm height) Prep1->Prep2 Measure1 Set Start Temp & Ramp Rate (1-2°C/min) Prep2->Measure1 Measure2 Insert Sample into Apparatus Measure1->Measure2 Measure3 Observe and Record Onset & Clear Point Measure2->Measure3 Val1 Prepare 1:1 Mixture with Reference Standard Measure3->Val1 For Identity Check Val2 Determine Mixed Melting Point Val1->Val2 Val3 Analyze Result: No Depression = Identical Val2->Val3

Caption: Workflow for Melting Point Determination.

Solubility_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep1 Prepare 10 mM Stock in DMSO Assay1 Add Stock Solution to Solvents Prep1->Assay1 Prep2 Dispense Test Solvents into 96-well Plate Prep2->Assay1 Assay2 Seal and Shake (1.5-2 hours) Assay1->Assay2 Analysis1 Inspect for Precipitate (Visual or Nephelometry) Assay2->Analysis1 Analysis2 Determine Highest Soluble Concentration Analysis1->Analysis2

Caption: Workflow for Kinetic Solubility Screening.

Conclusion

References

  • Fluorochem Ltd. (2024).
  • MySkinRecipes. This compound. (Information Page). [Link]

  • University of Colorado, Boulder. Experiment 1 - Melting Points. (Educational Resource). [Link]

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • MDPI. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. [Link]

Sources

Topic: Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate: A Comprehensive Guide to Purity and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Heterocyclic Scaffolds

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate belongs to a class of nitrogen-fused heterocyclic compounds that are prevalent motifs in medicinal chemistry and materials science.[1][2] As building blocks for more complex molecules, their purity is not merely a quality metric but the very foundation upon which reliable, reproducible, and safe downstream applications are built. An impurity, whether a remnant from synthesis or a product of degradation, can drastically alter biological activity, toxicity, and physicochemical properties.

This guide provides a holistic framework for the analytical assessment of this compound. We move beyond simple protocol recitation to explore the causal relationships behind analytical choices, ensuring a robust and self-validating approach to purity determination.

Core Molecular Profile and Synthetic Considerations

Understanding the fundamental properties and synthetic origin of the molecule is the first step in designing a logical analytical strategy. It allows us to anticipate potential impurities and select the most appropriate characterization techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1379297-22-9[3][4][5]
Molecular Formula C₈H₆BrN₃O₂[3]
Molecular Weight 256.06 g/mol [3]
Physical Form Solid[3]
IUPAC Name This compound[3]

The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[6][7] This pathway is critical as it informs the potential impurity profile, which may include:

  • Starting Material Residues: Unreacted 2-aminopyrazine or methyl bromopyruvate analogues.

  • Isomeric By-products: Regioisomers formed if the aminopyrazine starting material allows for cyclization at different nitrogen atoms.[1][8]

  • Reaction By-products: Compounds formed from side-reactions, such as dimerization.

  • Degradation Products: Impurities arising from the compound's instability under certain conditions.

The Analytical Workflow: A Multi-Technique Approach

No single analytical method can provide a complete purity profile. A synergistic combination of chromatographic and spectroscopic techniques is essential for separation, quantification, and structural confirmation.

Purity_Analysis_Workflow cluster_0 Initial Assessment & Separation cluster_1 Structural Confirmation cluster_2 Specific Impurity Profiling cluster_3 Stability & Method Validation HPLC HPLC-UV (Primary Purity & Quantification) LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Peaks Forced_Deg Forced Degradation Studies (Stability-Indicating Method) HPLC->Forced_Deg Validate Method NMR NMR Spectroscopy (¹H, ¹³C) (Identity Confirmation) HRMS High-Resolution MS (Elemental Composition) GC GC-MS (Residual Solvents, Volatiles) EA Elemental Analysis (CHNS Confirmation) Sample Test Sample: Methyl 6-bromoimidazo[1,2-a] pyrazine-8-carboxylate Sample->HPLC Inject Sample->NMR Dissolve Sample->HRMS Analyze Sample->GC Prepare Sample->EA Analyze Forced_Degradation cluster_0 Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Analysis Analyze via Validated HPLC Method Acid->Analysis Generate Stressed Samples Base Base Hydrolysis (e.g., 0.1M NaOH, heat) Base->Analysis Generate Stressed Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Generate Stressed Samples Thermal Thermal (e.g., 80°C, solid/solution) Thermal->Analysis Generate Stressed Samples Photo Photolytic (Light/UV exposure) Photo->Analysis Generate Stressed Samples API Pristine API Sample (Methyl 6-bromoimidazo [1,2-a]pyrazine-8-carboxylate) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Result Outcome: - Degradation Profile - Peak Purity Assessment - Method Specificity Confirmed Analysis->Result

Sources

An In-depth Technical Guide to the Safe Handling and Use of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS No. 1379297-22-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. The guide covers hazard identification, risk mitigation strategies, appropriate personal protective equipment (PPE), emergency procedures, and proper storage and disposal methods. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices when working with this heterocyclic compound.

Introduction and Compound Profile

This compound is a heterocyclic organic compound increasingly utilized as a building block in medicinal chemistry and drug discovery. Its unique scaffold is of significant interest for the synthesis of novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount before its inclusion in any experimental workflow. This guide is predicated on the principle of proactive risk assessment and management.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1379297-22-9[1][2]
Molecular Formula C₈H₆BrN₃O₂[2]
Appearance Solid[2]
Purity ≥95%[2]
InChI Key MDEIINGCHGEFBF-UHFFFAOYSA-N[2]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) classification provides a clear framework for understanding the potential risks.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSource
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07[1]
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07[1][2]
Serious Eye Damage/Irritation2H319: Causes serious eye irritationGHS07[1][2]
Specific Target Organ Toxicity3H335: May cause respiratory irritationGHS07[1]

The presence of the GHS07 "Exclamation Mark" pictogram signals that this compound can cause irritation and acute toxicity if improperly handled.[1][2] It is crucial to note that comprehensive toxicological data for this specific compound is not yet available.[1] Therefore, a cautious and conservative approach to handling is warranted, treating it as potentially harmful until proven otherwise.

Diagram: Hazard Recognition Workflow

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Hazard_Workflow cluster_ID Hazard Identification cluster_RA Risk Assessment cluster_CM Control Measures ID This compound (CAS: 1379297-22-9) GHS GHS Classification: H302, H315, H319, H335 Exposure Routes of Exposure: Inhalation, Ingestion, Skin/Eye Contact ID->Exposure Assess Pictogram Pictogram: GHS07 (Exclamation Mark) Eng Engineering Controls: Fume Hood Exposure->Eng Mitigate Admin Administrative Controls: SOPs, Training PPE Personal Protective Equipment (PPE)

Caption: Workflow from hazard identification to control measures.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering and administrative controls, supplemented by the mandatory use of Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound, especially in its solid, dusty form, is a certified chemical fume hood.[1] This ensures that any airborne particles are effectively contained and exhausted, preventing inhalation. All weighing and transfer operations should be conducted within the fume hood. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experimental procedures involving this compound. These SOPs should incorporate the safety measures outlined in this guide.

  • Training: All personnel must be trained on the specific hazards of this compound, the correct use of PPE, and emergency procedures.

  • Restricted Access: Designate specific areas for the handling and storage of this compound. Access should be limited to authorized and trained personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The following table details the minimum required PPE.

Table 3: Required Personal Protective Equipment

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety goggles with side-shields or a face shieldEN 166 (EU) or NIOSH (US) approvedProtects against splashes and airborne particles, preventing serious eye irritation.[3][4]
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and subsequent irritation.[1][3]
Body Laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Not required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.Prevents inhalation of dust, which can cause respiratory irritation.[3][4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize risk.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the chemical fume hood is operational.

  • Dispensing: Conduct all weighing and transfers of the solid compound within the fume hood to prevent dust generation and inhalation.[1] Use appropriate tools (spatulas, etc.) to avoid direct contact.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove and wash contaminated clothing before reuse.[1]

  • Avoidance: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or fumes.[1][3] Keep away from heat and strong oxidizing agents.[1][3]

Storage Protocol
  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][2]

  • Conditions: Store in an inert atmosphere, such as under argon or nitrogen, at 2-8°C for long-term stability.[2]

  • Security: Store in a locked cabinet or a designated, restricted-access area to prevent unauthorized access.[1][3]

  • Incompatibilities: Store away from strong oxidizing agents.[1][3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Diagram: Emergency Response Decision Tree

Emergency_Response cluster_Routes cluster_Actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to fresh air. Keep comfortable for breathing. Inhalation->FreshAir WashSkin Take off contaminated clothing. Wash with plenty of soap and water. Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye->RinseEyes RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention (Call a POISON CENTER or doctor) FreshAir->Medical WashSkin->Medical If irritation persists RinseEyes->Medical If irritation persists RinseMouth->Medical

Caption: Decision tree for first-aid response to exposure.

First-Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, call a POISON CENTER or doctor.[3]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[3][5] If skin irritation occurs, seek medical advice.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[3]

  • If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse the mouth with water.[1][5] Do NOT induce vomiting.[1]

Accidental Release Measures
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing full PPE, absorb the spilled material with an inert absorbent such as sand or vermiculite.[1]

  • Collection: Carefully sweep up or collect the absorbed material and place it into a sealed, labeled container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.[1]

  • Chemical Stability: The compound is stable under recommended storage conditions.[1]

  • Conditions to Avoid: Avoid moisture, heat, and the formation of dust.[1][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][3]

  • Hazardous Decomposition Products: No data is available, but combustion may produce hazardous gases.[1][3]

Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological data (e.g., LD50, carcinogenicity, mutagenicity) is available for this product.[1] The toxicological properties have not been fully investigated.[3] The hazard classification is based on the potential for irritation and acute toxicity upon ingestion.

  • Ecological Information: No ecological data is available. It is crucial to prevent the release of this compound into the environment. Do not empty into drains.[3]

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Waste should be handled by a licensed professional waste disposal service. The container should be disposed of in the same manner as the product.

References

Sources

An In-Depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate: Synthesis, Procurement, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We delve into the significance of the imidazo[1,2-a]pyrazine core, detailing the subject compound's physicochemical properties, sourcing and cost analysis, a plausible synthetic route with mechanistic considerations, and its critical application as an intermediate in the synthesis of novel compounds via palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource, bridging the gap between theoretical chemistry and applied laboratory work.

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine ring system is a fused bicyclic heterocycle recognized as a "privileged scaffold" in drug discovery. This designation stems from its recurring presence in a multitude of biologically active molecules and marketed drugs.[1] Its structural rigidity, combined with its capacity for diverse substitution, allows for the precise spatial orientation of functional groups to interact with various biological targets.

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold, such as Zolpidem and Alpidem, are well-established therapeutics, primarily for anxiety and insomnia.[2] This success has spurred extensive research into analogous systems like the imidazo[1,2-a]pyrazines. The core is being actively investigated for a wide range of therapeutic applications, including the development of novel inhibitors for kinases, treatments for cancer, and agents against tuberculosis.[3][4] The central imidazo[1,2-a]pyrazine structure is an essential pharmacophore for displaying anticancer activity.[3]

This compound serves as a strategic intermediate in this field. The bromine atom at the C6 position provides a reactive handle for introducing molecular diversity through modern cross-coupling chemistry, while the methyl ester at C8 offers another site for potential modification or interaction with biological targets.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of a chemical is paramount for its proper handling, storage, and use in experimental design.

PropertyValueSource
CAS Number 1379297-22-9[5]
Molecular Formula C₈H₆BrN₃O₂[6]
Molecular Weight 256.06 g/mol [6]
IUPAC Name This compound[5]
Physical Form Solid[5]
Purity Typically ≥95%[5]
Storage Conditions Inert atmosphere, 2-8°C[5][6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338[6]
Sourcing and Procurement: A Supplier and Cost Analysis

The accessibility and cost of key intermediates are critical factors in project planning for research and development. This compound is available from several specialized chemical suppliers. The following table summarizes representative vendors and pricing, which is subject to change based on market conditions and required purity.

SupplierRepresentative Pricing (USD)Notes
Sigma-Aldrich (via Ambeed) $54.05 / 100 mg; $109.25 / 250 mgPricing as of early 2026.[1]
BLD Pharmatech Price on RequestOffers various quantities.[6]
Alchem Pharmtech, Inc. Price on RequestUS-based supplier.
Frontier Specialty Chemicals Price on RequestCatalog #M12890.[7]
Accela ChemBio Inc. Price on RequestCatalog #SY072475.

When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity, as impurities can significantly impact the outcome of sensitive downstream reactions, particularly palladium-catalyzed couplings.

Synthesis and Mechanistic Insights

While specific preparations from individual suppliers are proprietary, a plausible and common synthetic route for imidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[1] This is a variation of the classic Tschitschibabin reaction for related heterocycles.

4.1 Proposed Synthetic Pathway

The synthesis of this compound likely proceeds via the reaction of Methyl 3-amino-5-bromopyrazine-2-carboxylate with an equivalent of a haloacetaldehyde, such as chloroacetaldehyde or bromoacetaldehyde diethyl acetal, followed by cyclization.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 3-amino-5-bromopyrazine-2-carboxylate C Step 1: Sₙ2 Attack (N-alkylation) A->C Nucleophilic attack by pyrazine N1 B Chloroacetaldehyde (or acetal equivalent) B->C D Step 2: Intramolecular Condensation & Dehydration (Cyclization) C->D Intermediate formation E Methyl 6-bromoimidazo[1,2-a]- pyrazine-8-carboxylate D->E Aromatization Cross_Coupling_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start Methyl 6-bromoimidazo[1,2-a]- pyrazine-8-carboxylate Suzuki Suzuki-Miyaura (C-C Bond) + Arylboronic Acid Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) + Amine Start->Buchwald Sonogashira Sonogashira (C-C Bond) + Terminal Alkyne Start->Sonogashira Library Diverse Library of Functionalized Analogs (for SAR studies) Suzuki->Library Buchwald->Library Sonogashira->Library

Caption: Utility in generating compound libraries.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, field-proven methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The causality behind each step is explained to ensure reproducibility.

6.1 Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O mixture (e.g., 4:1), or DMF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

6.2 Step-by-Step Methodology
  • Vessel Preparation: Place a magnetic stir bar into the reaction vessel. Flame-dry the vessel under vacuum and backfill with an inert gas (e.g., Argon). This is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. [8]2. Reagent Addition: To the vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). The use of a slight excess of the boronic acid ensures complete consumption of the starting bromide. [9]The base is essential for the transmetalation step of the catalytic cycle. [8]3. Solvent Addition: Add the degassed, anhydrous solvent via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is another crucial step to remove dissolved oxygen.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath (typically 80-100 °C). Stir the reaction vigorously. Alternatively, use a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate that provides a reliable entry point into a chemical space rich with therapeutic potential. Its well-defined reactive site allows for predictable and efficient diversification using robust, modern synthetic methods. As research into kinase inhibitors and other targeted therapies continues, the demand for such strategically functionalized heterocyclic building blocks is expected to grow, solidifying its role in the future of drug discovery and development.

References
  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]

  • Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187. [Link]

  • Anonymous. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ChemInform, 44(49). [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Li, J., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 304. [Link]

  • Yousuf, M., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3435-3458. [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 22, 2026, from [Link]

  • Sivakumar, P. M., et al. (2012). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 22(21), 6669-6673. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved January 22, 2026, from [Link]

  • PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5174. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 22, 2026, from [Link]

Sources

The Imidazo[1,2-a]pyrazine Core: A Comprehensive Technical Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique electronic properties and structural resemblance to purines have established it as a cornerstone for the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of the synthesis and reactivity of the imidazo[1,2-a]pyrazine core, offering field-proven insights for scientists and professionals in drug development.

The Enduring Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine moiety is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[2] These include, but are not limited to, antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][3] Notably, derivatives of this scaffold have been investigated as inhibitors of key biological targets such as p13K, aurora kinase, and the insulin-like growth factor-I receptor (IGF-IR).[3] The therapeutic potential of this heterocyclic system is underscored by the recent discovery of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, highlighting their promise in cancer immunotherapy.[4]

Synthetic Strategies for Assembling the Imidazo[1,2-a]pyrazine Core

The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern multicomponent and transition-metal-catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Approaches: The Tschitschibabin Reaction and Analogs

One of the most fundamental and enduring methods for the synthesis of imidazo-fused heterocycles is the Tschitschibabin reaction. This approach typically involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to furnish the aromatic imidazo[1,2-a]pyrazine core.

While the classical Tschitschibabin reaction often requires elevated temperatures, modern variations have been developed to improve yields and broaden the substrate scope. These modifications include the use of microwave irradiation and alternative catalysts to promote the reaction under milder conditions.

Experimental Protocol: A Representative Tschitschibabin-type Synthesis

  • To a solution of 2-aminopyrazine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF) is added the desired α-bromoketone (1.1 mmol). The choice of solvent can influence reaction rates and yields.

  • A base, such as sodium bicarbonate (2.0 mmol), is added to the reaction mixture. The base neutralizes the HBr generated during the reaction.

  • The reaction mixture is heated to reflux (or irradiated in a microwave reactor) and monitored by TLC until the starting materials are consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. Several MCRs have been successfully employed for the synthesis of substituted imidazo[1,2-a]pyrazines.

A notable example is the three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid such as zirconium(IV) chloride or iodine.[3][5][6] This reaction proceeds through the initial formation of an imine from the 2-aminopyrazine and the aldehyde, which is then trapped by the isocyanide in a [4+1] cycloaddition to generate the imidazo[1,2-a]pyrazine product.[3][6] The use of microwave assistance can significantly accelerate these reactions.[5]

Another powerful MCR involves the copper-catalyzed reaction of a 2-aminopyrazine, an aldehyde, and a terminal alkyne. This method provides access to 2,3-disubstituted imidazo[1,2-a]pyrazines.[5]

Table 1: Comparison of Selected Multicomponent Reactions for Imidazo[1,2-a]pyrazine Synthesis

CatalystStarting MaterialsKey FeaturesYields (%)Reference
Zirconium(IV) chloride2-Aminopyrazine, Aldehyde, IsocyanideMicrowave-assisted, short reaction times90-94[5]
Iodine2-Aminopyrazine, Aldehyde, tert-Butyl isocyanideRoom temperature, good yieldsGood[3][6]
Copper(I)/Copper(II)2-Aminopyrazine, Aldehyde, PhenylacetyleneIn situ generation of catalyst, eco-friendly73[5]

Diagram 1: Generalized Workflow for a Three-Component Synthesis of Imidazo[1,2-a]pyrazines

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 2-Aminopyrazine 2-Aminopyrazine One-Pot Reaction One-Pot Reaction 2-Aminopyrazine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine One-Pot Reaction->Imidazo[1,2-a]pyrazine [4+1] Cycloaddition

Caption: A streamlined multicomponent approach to imidazo[1,2-a]pyrazines.

Modern Catalytic Methods: Expanding the Synthetic Toolbox

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. Copper-catalyzed oxidative cyclization reactions have proven to be highly effective for the synthesis of imidazo[1,2-a]pyrazines.[5] For instance, the reaction of 2-aminopyrazine with a bromoalkyne in the presence of a copper catalyst and molecular oxygen as the oxidant affords 2-halo-substituted imidazo[1,2-a]pyrazines.[5] These halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.

Reactivity of the Imidazo[1,2-a]pyrazine Nucleus

The reactivity of the imidazo[1,2-a]pyrazine ring system is governed by its electron-rich nature, making it susceptible to electrophilic attack. The regioselectivity of these reactions is a key consideration for the targeted synthesis of functionalized derivatives.

Electrophilic Substitution Reactions

The most common site of electrophilic attack on the imidazo[1,2-a]pyrazine core is the C3 position, which possesses the highest electron density. This allows for a range of functional groups to be introduced at this position. For example, bromination of the imidazo[1,2-a]pyrazine scaffold can be readily achieved using N-bromosuccinimide (NBS).[2] The resulting 3-bromo derivative is a valuable precursor for subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or alkyl substituents.[5]

Diagram 2: Mechanism of Electrophilic Bromination at the C3 Position

G Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Sigma-Complex Wheland Intermediate (Sigma-Complex) Imidazo[1,2-a]pyrazine->Sigma-Complex Electrophilic Attack at C3 NBS N-Bromosuccinimide NBS->Sigma-Complex 3-Bromo-imidazo[1,2-a]pyrazine 3-Bromo-imidazo[1,2-a]pyrazine Sigma-Complex->3-Bromo-imidazo[1,2-a]pyrazine Deprotonation

Caption: Regioselective bromination of the imidazo[1,2-a]pyrazine core.

Functionalization at Other Positions

While the C3 position is the most reactive towards electrophiles, functionalization at other positions of the imidazo[1,2-a]pyrazine nucleus can be achieved through various strategies. For instance, direct C-H functionalization reactions catalyzed by transition metals are emerging as a powerful method for introducing substituents at positions that are not readily accessible through classical methods. Additionally, the pyrazine ring can be functionalized prior to the construction of the imidazole ring, allowing for the synthesis of derivatives with diverse substitution patterns. For example, starting with a substituted 2-aminopyrazine allows for the introduction of groups at the C6, C7, or C8 positions.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for discovery in both synthetic methodology and medicinal chemistry. The development of novel, efficient, and sustainable synthetic routes to access this privileged core remains a key area of research. As our understanding of the biological targets modulated by imidazo[1,2-a]pyrazine derivatives deepens, so too will the demand for innovative synthetic strategies to generate structurally diverse libraries for drug discovery. The ongoing exploration of multicomponent reactions, C-H activation, and photoredox catalysis is expected to further expand the synthetic toolbox for the construction and functionalization of this remarkable heterocyclic system.

References

  • Goel, R., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Advances, 5(10), 7237-7254. [Link]

  • Goel, R., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(3), 679-696. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202104033. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • El-Faham, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35359-35373. [Link]

  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • Karthikeyan, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36567-36577. [Link]

  • Karthikeyan, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36567-36577. [Link]

  • Reddy, C. S., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 67(22), 18335-18351. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2025). Imidazo[1,2- a ]pyrazines. Chemistry of Heterocyclic Compounds. [Link]

  • Adimurthy, S., et al. (2016). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 18(11), 685-692. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine core is a privileged structure found in numerous biologically active compounds. This guide originates from the strategic cyclocondensation of 2-amino-3,5-dibromopyrazine with methyl 2-chloro-2-oxoacetate. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and discuss process optimization, troubleshooting, and characterization of the final product. This application note is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Scientific Context

The imidazo[1,2-a]pyrazine ring system is a cornerstone in the design of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including roles as kinase inhibitors and anti-infective agents.[1] The specific target molecule, this compound, serves as a versatile intermediate. The bromine atom at the 6-position and the methyl ester at the 8-position provide orthogonal handles for further synthetic diversification through cross-coupling reactions and amide bond formations, respectively.

The synthesis described herein employs a well-established yet powerful method for constructing the fused imidazole ring, often referred to as a Tschitschibabin-type reaction. This approach involves the reaction of an aminopyrazine derivative with an α-halocarbonyl compound.[2] The choice of 2-amino-3,5-dibromopyrazine as the starting material strategically pre-installs the bromine atom at what will become the 6-position of the final heterocyclic system.

Reaction Mechanism and Rationale

The formation of the imidazo[1,2-a]pyrazine core from 2-amino-3,5-dibromopyrazine and methyl 2-chloro-2-oxoacetate is a classic example of a cyclocondensation reaction. The mechanism proceeds through several logical steps, driven by the inherent nucleophilicity of the aminopyrazine and the electrophilic nature of the α-keto acyl chloride.

Mechanistic Steps:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the pyrazine ring nitrogen (N1), which is more nucleophilic than the exocyclic amino group, on the highly electrophilic acyl chloride carbon of methyl 2-chloro-2-oxoacetate. This forms a transient N-acylated intermediate.

  • Intramolecular Nucleophilic Substitution: The exocyclic amino group (-NH2) then acts as an intramolecular nucleophile, attacking the adjacent ketone carbonyl carbon.

  • Cyclization and Dehydration: This attack leads to the formation of a five-membered heterocyclic intermediate (a carbinolamine). Subsequent dehydration (loss of a water molecule) under the reaction conditions results in the formation of the stable, aromatic imidazo[1,2-a]pyrazine ring system.

The presence of two bromine atoms on the starting pyrazine ring deactivates the system towards electrophilic attack, but the nucleophilicity of the nitrogen atoms remains sufficient for this transformation.

Reaction_Mechanism Fig. 1: Reaction Mechanism SM 2-Amino-3,5-dibromopyrazine + Methyl 2-chloro-2-oxoacetate Int1 N-Acylated Intermediate SM->Int1 Step 1: Nucleophilic Attack Int2 Cyclized Carbinolamine Intermediate Int1->Int2 Step 2: Intramolecular Cyclization Product This compound Int2->Product Step 3: Dehydration & Aromatization

Caption: Fig. 1: Reaction Mechanism

Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution and monitoring will lead to a reliable outcome.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
2-Amino-3,5-dibromopyrazine24241-18-7C₄H₃Br₂N₃252.90≥97%Sigma-Aldrich
Methyl 2-chloro-2-oxoacetate5781-53-3C₃H₃ClO₃122.51≥96%Sigma-Aldrich
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05≥99.8%Standard Supplier
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01≥99.5%Standard Supplier
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeStandard Supplier
Hexane110-54-3C₆H₁₄86.18ACS GradeStandard Supplier
Silica Gel63231-67-4SiO₂60.0860 Å, 230-400 meshStandard Supplier
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Step-by-Step Synthesis Procedure

Workflow Fig. 2: Experimental Workflow Setup 1. Reaction Setup (Flask, N2, Stirrer) Reagents 2. Charge Reagents (Aminopyrazine, NaHCO3, Acetonitrile) Setup->Reagents Addition 3. Add Acyl Chloride (Slowly at 0-5°C) Reagents->Addition Reaction 4. Reaction (Warm to RT, Stir 12-18h) Addition->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Monitor->Reaction If incomplete Workup 6. Workup (Filter, Concentrate) Monitor->Workup If complete Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Caption: Fig. 2: Experimental Workflow

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a thermometer. Ensure the system is under a positive pressure of dry nitrogen.

  • Charging Reactants: To the flask, add 2-amino-3,5-dibromopyrazine (1.0 eq) and sodium bicarbonate (2.5 eq). Add anhydrous acetonitrile (approx. 10 mL per 1 g of aminopyrazine).

    • Rationale: Acetonitrile is an excellent solvent for this reaction, providing good solubility for the reactants.[3] Sodium bicarbonate is added as a mild base to neutralize the HCl gas that is cogenerated during the cyclization, preventing potential side reactions and decomposition.

  • Addition of Acyl Chloride: Cool the stirred suspension to 0-5 °C using an ice bath. Dissolve methyl 2-chloro-2-oxoacetate (1.1 eq) in a small amount of anhydrous acetonitrile and add it to the reaction mixture dropwise via a dropping funnel over 30 minutes.

    • Rationale: Methyl 2-chloro-2-oxoacetate is highly reactive and moisture-sensitive. A slow, controlled addition at low temperature is crucial to manage the initial exotherm and prevent the formation of undesired byproducts.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aminopyrazine spot and the appearance of a new, UV-active product spot indicates progress.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove sodium bicarbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

    • Packing: Use a slurry of silica gel in hexane to pack the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 30%). Collect the fractions containing the desired product as identified by TLC.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Results and Product Characterization

The successful synthesis will yield the target compound, which should be characterized to confirm its identity and purity.

Expected Product Properties
PropertyValueReference
IUPAC Name This compound
CAS Number 1379297-22-9[4][5]
Molecular Formula C₈H₆BrN₃O₂[4][5]
Molecular Weight 256.06 g/mol [4]
Physical Form Solid
Expected Purity >95% (after chromatography)[5]
Storage Inert atmosphere, 2-8°C[4]
Analytical Confirmation
  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the imidazo[1,2-a]pyrazine core and a singlet for the methyl ester protons (~3.9-4.1 ppm).

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated molecular weight. Crucially, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed, confirming the presence of a single bromine atom.

  • LC-MS: Can be used to confirm the molecular weight and assess the purity of the final compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive acyl chloride (due to hydrolysis).- Insufficient reaction time or temperature.- Poor solubility of starting material.- Use freshly opened or distilled methyl 2-chloro-2-oxoacetate.- Increase reaction time and monitor by TLC. Gentle heating (e.g., 40-50°C) can be attempted.- Ensure adequate solvent volume or try a different solvent like DMF (use with caution).
Multiple Products/Low Yield - Reaction temperature was too high during addition.- Absence of a base leading to side reactions.- Maintain strict temperature control (0-5°C) during the addition of the acyl chloride.- Ensure a sufficient amount of base (e.g., NaHCO₃) is present to scavenge HCl.
Difficult Purification - Co-elution of impurities.- Streaking on TLC plate.- Optimize the eluent system for column chromatography; a shallower gradient may be required.- The crude product may be acidic; a pre-column wash with a dilute bicarbonate solution during workup can sometimes help.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a certified chemical fume hood.

  • Reagent Handling: Methyl 2-chloro-2-oxoacetate is corrosive and lachrymatory. Handle with extreme care. 2-amino-3,5-dibromopyrazine is a halogenated aromatic amine and should be handled as a toxic substance.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.

  • Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 908581-18-0. Sigma-Aldrich.

  • 1379297-22-9|this compound. BLDpharm.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • An outstanding cyclocondensation of 2-aminopyrazine | Request PDF. ResearchGate.

  • 2-Amino-3,5-dibromopyrazine 97 | 24241-18-7. Sigma-Aldrich.

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.

  • methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis. ChemicalBook.

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH).

  • Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.

  • Imidazo[1,2-a]pyrazines. ResearchGate.

  • Methyl chlorooxoacetate 96 | 5781-53-3. Sigma-Aldrich.

  • This compound. Frontier Specialty Chemicals.

  • Efficient Halogenation of 2-Aminopyrazine | Request PDF. ResearchGate.

  • Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. ResearchGate.

  • Synthetic Access to Aromatic α-Haloketones. MDPI.

  • New process of synthesis of methyl chloroacetate by reactive distillation. ResearchGate.

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.

  • Preparation method, product and application of 2-amino-5-methylpyrazine. Google Patents.

  • The Fascinating Chemistry of α‐Haloamides. National Institutes of Health (NIH).

  • This compound. Sigma-Aldrich.

  • CAS 1379297-22-9 | this compound. A2B Chem.

  • Preparation method for ethyl 2-chloroacetoacetate. Google Patents.

  • 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2. PubChem.

  • Experiment XII: Synthesis of 2-Chloro-2-methylbutane. YouTube.

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.

  • Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | C9H7BrN2O2. PubChem.

  • 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed.

  • 8-Bromo-imidazo[1,2-a]pyrazine-6-carboxylic acid methyl ester, 97% Purity, C8H6BrN3O2, 100 mg. CP Lab Safety.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with "Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold and the Power of Suzuki-Miyaura Coupling

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique electronic properties and rigid, bicyclic structure make it an attractive scaffold for the development of potent and selective therapeutic agents. Derivatives of this scaffold have shown a wide range of biological activities, including acting as kinase inhibitors for oncology applications. "Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate" is a key building block, offering a reactive handle for carbon-carbon bond formation, enabling the synthesis of diverse compound libraries for screening and lead optimization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging C-C bonds, particularly between sp²-hybridized carbon atoms.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists. This application note provides a detailed guide for researchers on performing Suzuki coupling reactions with "this compound," including mechanistic insights, a validated protocol, and key considerations for reaction optimization.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol to different substrates. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the "this compound" to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Suzuki Coupling with Heteroaromatic Substrates

While the Suzuki coupling is a powerful reaction, its application to electron-deficient and nitrogen-containing heteroaromatics like imidazo[1,2-a]pyrazines can present unique challenges. The lone pairs on the nitrogen atoms can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Therefore, the choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of "this compound" with a generic arylboronic acid. Researchers should consider this as a starting point and may need to optimize conditions for their specific boronic acid partner.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Reagents: Add the arylboronic acid (1.1 - 1.5 eq.), the palladium catalyst (0.02 - 0.10 eq.), and the base (2.0 - 3.0 eq.).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reactants, typically aiming for a concentration of 0.1-0.2 M of the limiting reagent.

  • Inert Atmosphere: Seal the reaction vessel and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes. This step is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Reaction progress should be monitored by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by standard analytical methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Reactants to Flask - Imidazopyrazine - Boronic Acid - Catalyst - Base Solvent 2. Add Solvent Setup->Solvent Degas 3. Degas with N2/Ar Solvent->Degas Heat 4. Heat and Stir (Monitor by TLC/LC-MS) Degas->Heat Workup 5. Aqueous Work-up Heat->Workup Purify 6. Column Chromatography Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that can be employed as a starting point for the Suzuki coupling of "this compound".

Parameter Condition A Condition B Condition C
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)XPhos Pd G2 (2 mol%)
Base K₂CO₃ (2.5 eq.)Cs₂CO₃ (2.0 eq.)K₃PO₄ (3.0 eq.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DMF
Temperature 100 °C90 °C110 °C
Time 12 h8 h4 h
Atmosphere NitrogenArgonNitrogen

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid, changing the base or solvent system, or using a more active catalyst/ligand combination. Debromination of the starting material can be a side reaction; using a milder base or lower temperature might mitigate this.

  • Catalyst Deactivation: Ensure thorough degassing of the reaction mixture to prevent catalyst oxidation. For challenging couplings, a more robust phosphine ligand (e.g., SPhos, XPhos) may be required.

  • Poor Solubility: If the reactants are not fully dissolved, a different solvent or a co-solvent system may be necessary. DMF is a good choice for solubilizing a wide range of substrates.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of "this compound." By carefully selecting the catalyst, base, and solvent, researchers can synthesize a diverse array of substituted imidazo[1,2-a]pyrazines for various applications in drug discovery and materials science. The protocol and considerations provided in this application note serve as a comprehensive guide to successfully implement this powerful transformation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical interest, including inhibitors of PI3K/mTOR and various kinases.[1] The functionalization of this core structure is paramount for the development of new chemical entities in drug discovery. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of a key building block, Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate . We present field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic rationale, troubleshooting, and data-driven insights to ensure reproducible and high-yielding transformations.

Scientific Rationale: The Engine of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions provide a powerful and versatile method for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[2][3]

The catalytic cycle is the cornerstone of these transformations, generally proceeding through three fundamental steps involving a palladium(0)/palladium(II) redox couple.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyrazine substrate, forming a Pd(II) intermediate. The electron-deficient nature of the pyrazine ring facilitates this step.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]

The choice of ligands, base, and solvent is critical, as these components stabilize the palladium catalyst, facilitate the elementary steps, and prevent catalyst deactivation.[4][6]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) ArPdBr Ar-Pd(II)L_n-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L_n-R (Transmetalation Product) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product ArBr Ar-Br (Substrate) ArBr->Pd0 R_M R-M (Coupling Partner) R_M->ArPdBr

Caption: General Palladium-Catalyzed Cross-Coupling Cycle.

Experimental Workflows & Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Aryl & Heteroaryl Linkages

The Suzuki-Miyaura reaction is a premier method for creating C(sp²)–C(sp²) bonds, coupling aryl halides with organoboron compounds.[7][8] It is widely used for synthesizing biaryl structures common in pharmaceuticals.[9]

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst. For general applications, Pd(PPh₃)₄ (3–5 mol%) is effective. For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a specialized ligand such as SPhos or XPhos (4 mol%) is recommended.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) is a common choice.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Coupling Partner (Example)Catalyst SystemBaseSolventTemp (°C)Typical Yield
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95%
4-Methoxyphenylboronic AcidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O9088-96%
Pyridine-3-boronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11075-85%
Thiophene-2-boronic AcidPdCl₂(dppf)K₂CO₃DMF10080-90%

Rationale: The use of aqueous bases is crucial for activating the boronic acid in the transmetalation step.[8] For electron-rich or sterically hindered partners, more active catalyst systems with bulky, electron-rich phosphine ligands are necessary to promote efficient oxidative addition and reductive elimination.[4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for creating rigid molecular linkers.[5][10] The reaction is co-catalyzed by palladium and copper(I).[10]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.) and Copper(I) iodide (CuI, 5–10 mol%).

  • Catalyst Addition: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (2–4 mol%).

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0–3.0 equiv.). The amine acts as both the base and a solvent in some cases.

  • Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv.) via syringe.

  • Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 60 °C.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Coupling Partner (Example)Pd CatalystBaseSolventTemp (°C)Typical Yield
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25-4090-98%
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF5085-95%
Propargyl AlcoholPdCl₂(PPh₃)₂ / CuIDIPEATHF4080-90%
1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF4088-96%

Rationale: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[5] Anhydrous and oxygen-free conditions are important to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[10]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[11][12] This reaction requires specialized bulky phosphine ligands to achieve high efficiency.[13][14]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald Precatalyst, 1–3 mol%) and the appropriate bulky phosphine ligand (e.g., XPhos, RuPhos, 1.5–2x the Pd amount if not using a precatalyst) to a reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1–1.5 equiv.), and a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5–2.0 equiv.).

  • Solvent Addition: Add an anhydrous, non-protic solvent like Toluene, Dioxane, or tert-Butanol.

  • Reaction Execution: Seal the vessel and heat to 80–110 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Coupling Partner (Example)Catalyst/Ligand SystemBaseSolventTemp (°C)Typical Yield
MorpholineXPhos Pd G3NaOtBuToluene10090-97%
AnilineRuPhos Pd G3K₃PO₄Dioxane11085-95%
BenzylamineBrettPhos Pd G3LiHMDSTHF8080-90%
tert-ButylamineAdBrettPhos Pd G1K₂CO₃t-BuOH10070-85%

Rationale: The bulky, electron-rich phosphine ligands are essential. They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and they accelerate the final, often rate-limiting, reductive elimination step.[6][13] The choice of base is critical and must be strong enough to deprotonate the amine without interfering with the catalyst or substrates.[12]

Integrated Functionalization Workflow

The protocols described enable a modular approach to decorating the imidazo[1,2-a]pyrazine core, allowing for the rapid generation of diverse compound libraries.

Functionalization_Workflow Start This compound Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Start->Suzuki Pd(0), Base Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd(0)/Cu(I), Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd(0), Base Prod_Aryl 6-Aryl Product Suzuki->Prod_Aryl Prod_Alkynyl 6-Alkynyl Product Sonogashira->Prod_Alkynyl Prod_Amino 6-Amino Product Buchwald->Prod_Amino

Caption: Modular cross-coupling on the imidazo[1,2-a]pyrazine core.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently anhydrous/anaerobic conditions.3. Base is too weak or has poor solubility.4. Low reaction temperature.1. Use a fresh catalyst/ligand or a robust pre-catalyst.2. Thoroughly degas solvents; ensure a good inert atmosphere.3. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄).4. Increase temperature in 10 °C increments.
Debromination of Starting Material 1. Presence of water or protic impurities.2. For Suzuki: inefficient transmetalation relative to proto-deborylation of the boronic acid.1. Use anhydrous solvents and reagents.2. Increase the concentration of the boronic acid; ensure the base is adequate.
Homocoupling of Coupling Partner 1. (Suzuki) Oxidative conditions causing boronic acid homocoupling.2. (Sonogashira) Presence of oxygen causing alkyne homocoupling (Glaser).1. Ensure the reaction is thoroughly deoxygenated.2. Rigorously exclude air from the Sonogashira reaction; use freshly distilled amine base.
Formation of Phosphine Oxides Presence of air/oxygen, leading to ligand oxidation.Maintain a strict inert atmosphere throughout setup and reaction.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and flexible toolkit for its elaboration. By understanding the underlying mechanistic principles and carefully selecting reaction parameters, researchers can efficiently synthesize a vast array of novel functionalized imidazo[1,2-a]pyrazines, accelerating the discovery and development of next-generation therapeutics.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Chavda, V., et al. (2012). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1149-1163. Retrieved from [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • PubMed. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Retrieved from [Link]

  • Stanovnik, B., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3877-3893. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NIH. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(47), 16386–16395. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of an intramolecular Heck reaction accessing medium-sized heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Retrieved from [Link]

  • NIH. (n.d.). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions on Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors, anti-cancer agents, and compounds targeting the central nervous system.[1][2][3] Functionalization of this core, particularly at the C-6 position, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed technical overview and actionable protocols for conducting nucleophilic substitution reactions on a key building block: Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate . The bromine atom at the C-6 position serves as a versatile handle for introducing a diverse array of functionalities through various cross-coupling methodologies. We will delve into the mechanistic underpinnings of these reactions and provide field-proven protocols to empower researchers in their synthetic endeavors.

Chemical Structure and Reactivity Profile

This compound is a stable, solid compound with the following key identifiers:

PropertyValue
CAS Number 1379297-22-9
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol
Physical Form Solid
Storage Inert atmosphere, 2-8°C

The imidazo[1,2-a]pyrazine ring system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when catalyzed by a transition metal. The bromine atom at the C-6 position is amenable to displacement by a wide range of nucleophiles, primarily through palladium-catalyzed cross-coupling reactions.

Core Concept: Palladium-Catalyzed Nucleophilic Substitution

Direct nucleophilic aromatic substitution on unactivated aryl halides is often challenging. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, enabling the formation of carbon-nitrogen, carbon-carbon, carbon-sulfur, and carbon-oxygen bonds under relatively mild conditions. The general catalytic cycle for these reactions, exemplified by the Buchwald-Hartwig amination, is depicted below.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine) Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Coordination Ar-Pd(II)(NHR'R'')L Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Base Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Reforms Catalyst Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed coupling of an amine with the title compound. The choice of ligand is critical and often substrate-dependent. For electron-rich anilines and aliphatic amines, bulky biarylphosphine ligands are generally effective.

Workflow for Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add Substrate, Amine, Base, and Ligand to a dry reaction vessel. Inert 2. Evacuate and backfill the vessel with an inert gas (N₂ or Ar). Setup->Inert Solvent 3. Add anhydrous solvent and Pd catalyst precursor. Inert->Solvent Heat 4. Heat the reaction mixture to the specified temperature. Solvent->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool the reaction to room temperature. Monitor->Cool Filter 7. Dilute with solvent and filter through celite to remove solids. Cool->Filter Extract 8. Perform aqueous work-up and extraction. Filter->Extract Purify 9. Purify the crude product by column chromatography. Extract->Purify

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • To a dry Schlenk tube or microwave vial, add this compound, the desired amine, cesium carbonate, and Xantphos.

  • Seal the vessel and evacuate and backfill with nitrogen or argon gas three times.

  • Add anhydrous 1,4-dioxane (or toluene) via syringe, followed by the palladium(II) acetate.

  • Place the reaction vessel in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-amino-imidazo[1,2-a]pyrazine derivative.

Causality Behind Experimental Choices:

  • Palladium Source: Pd(OAc)₂ is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Xantphos is a wide bite-angle bisphosphine ligand that promotes reductive elimination and prevents β-hydride elimination, leading to higher yields.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is soluble in many organic solvents and effectively facilitates the deprotonation of the amine.

  • Solvent: Anhydrous, high-boiling point solvents like 1,4-dioxane or toluene are used to ensure the reaction can be heated sufficiently to drive the catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the formation of a carbon-carbon bond between the title compound and a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane/water mixture (e.g., 4:1 v/v)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, and the base (K₂CO₃ or K₃PO₄).

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add the 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the 6-substituted product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki couplings, tolerant of a wide range of functional groups.

  • Base: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of an organic solvent and water is necessary to dissolve both the organic starting materials and the inorganic base.

Survey of Potential Nucleophilic Substitutions

The following table summarizes various nucleophilic substitution reactions that can be applied to this compound, based on established methodologies for related heterocyclic systems.

Reaction TypeNucleophileTypical Catalyst SystemBaseSolventExpected Product
Buchwald-Hartwig Amination Primary/Secondary AminesPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane6-Amino derivative
Suzuki-Miyaura Coupling Boronic Acids/EstersPd(dppf)Cl₂K₂CO₃, K₃PO₄1,4-Dioxane/H₂O6-Aryl/Heteroaryl derivative
Sonogashira Coupling Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMF6-Alkynyl derivative
Thiolation ThiolsPd₂(dba)₃ / XantphosNaOtBuToluene6-Thioether derivative
Cyanation Zn(CN)₂Pd(PPh₃)₄-DMF6-Cyano derivative

Troubleshooting and Optimization

Decision-Making Flowchart for Reaction Optimization

Optimization_Flowchart Start Low or No Conversion Check_Temp Increase Temperature? Start->Check_Temp Change_Ligand Change Ligand? (e.g., to a more electron-rich or bulkier one) Check_Temp->Change_Ligand No Success Reaction Successful Check_Temp->Success Yes Change_Base Change Base? (e.g., from K₂CO₃ to Cs₂CO₃) Change_Ligand->Change_Base No Change_Ligand->Success Yes Change_Solvent Change Solvent? (e.g., from Dioxane to Toluene) Change_Base->Change_Solvent No Change_Base->Success Yes Change_Solvent->Success Yes

Caption: A flowchart to guide the optimization of challenging nucleophilic substitution reactions.

References

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Abignente, E., Arena, F., & de Caprariis, P. (1985). Research on heterocyclic compounds. XVI. 2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acids. Il Farmaco, Edizione Scientifica, 40(5), 336-343. [Link]

  • Knochel, P., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(38), 10474-10481. [Link]

  • Various Authors. (n.d.). Imidazo[1,2-a]pyrazines. ResearchGate. Retrieved from [Link]

  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(1), 8-49. [Link]

  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current opinion in drug discovery & development, 11(6), 803–815. [Link]

  • Knochel, P., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PubMed Central. [Link]

  • Hegedus, L. S. (1995). Palladium in organic synthesis. Tetrahedron, 51(48), 12947-12971. [Link]

  • Szilágyi, B., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4983. [Link]

  • Journal of Medicinal Chemistry. (1982). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Application Notes and Protocols: Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This nitrogen-rich, bicyclic system is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, including kinases, phosphodiesterases, and other enzymes.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The strategic functionalization of the imidazo[1,2-a]pyrazine ring system is therefore a key focus in the discovery of novel therapeutics.

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate emerges as a particularly valuable building block for the construction of diverse chemical libraries. Its key attributes include:

  • A strategically positioned bromine atom at the 6-position, which serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling extensive structure-activity relationship (SAR) studies.

  • A methyl ester at the 8-position , which can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid functionality provides a crucial attachment point for the introduction of various amide-linked moieties, further expanding the accessible chemical space.

  • A stable and synthetically accessible core structure , providing a solid foundation for multi-step synthetic routes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will detail its synthesis, key reactions with step-by-step protocols, and a case study illustrating its application in the development of potent enzyme inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1379297-22-9[1][4]
Molecular Formula C₈H₆BrN₃O₂[1][4]
Molecular Weight 256.06 g/mol [1][4]
Appearance Solid
Storage Inert atmosphere, 2-8°C[4]
SMILES COC(=O)C1=NC(Br)=CN2C=CN=C12[1]
InChI Key MDEIINGCHGEFBF-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of the parent carboxylic acid, 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, has been described in the patent literature. The following protocol outlines a plausible two-step synthesis of the title compound, starting from commercially available reagents.

Diagram of the Synthetic Pathway:

Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification A 2-Amino-5-bromopyrazine C 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid A->C 1. Toluene, Reflux 2. NaOH, H₂O/MeOH 3. HCl (aq) B Dimethyl acetylenedicarboxylate (DMAD) B->C D 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid E This compound D->E SOCl₂, Methanol Reflux

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

This protocol is adapted from a patented procedure for a similar scaffold and represents a viable route.

Materials:

  • 2-Amino-5-bromopyrazine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in toluene, add dimethyl acetylenedicarboxylate (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the crude residue, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and methanol.

  • Stir the mixture at room temperature for 2-4 hours to effect hydrolysis of the ester.

  • After hydrolysis is complete, acidify the reaction mixture to pH 2-3 with aqueous hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid.

Protocol 2: Esterification to this compound

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

Procedure:

  • Suspend 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Key Functionalization Reactions

The bromine atom at the 6-position and the methyl ester at the 8-position are the primary sites for diversification of this building block. The following sections provide detailed protocols for key transformations at these positions.

Suzuki-Miyaura Cross-Coupling at the C6-Position

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for the formation of C-C bonds.[5][6][7] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position of the imidazo[1,2-a]pyrazine core.

Diagram of the Suzuki-Miyaura Cross-Coupling Workflow:

Suzuki_Workflow A This compound F 6-Aryl/Heteroaryl Imidazo[1,2-a]pyrazine Derivative A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., K₂CO₃) C->F D Solvent (e.g., Dioxane/H₂O) D->F E Heat (e.g., 80-100 °C) E->F

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for similar heterocyclic systems and serves as a robust starting point for optimization.[2][8]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (0.05 eq) to the vessel.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100°C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted imidazo[1,2-a]pyrazine derivative.

Expert Insight: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For challenging couplings, screening different conditions is recommended. For instance, electron-deficient boronic acids may require stronger bases and more electron-rich phosphine ligands.

Buchwald-Hartwig Amination at the C6-Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of a diverse range of primary and secondary amines at the 6-position.[9][10][11]

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Workflow A This compound G 6-Amino Imidazo[1,2-a]pyrazine Derivative A->G B Primary or Secondary Amine B->G C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) C->G D Base (e.g., Cs₂CO₃, NaOtBu) D->G E Solvent (e.g., Toluene, Dioxane) E->G F Heat (e.g., 90-110 °C) F->G

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methodologies for amination of heteroaryl halides.[2][12]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to form the active catalyst.

  • To a separate vessel, add this compound (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill this vessel with an inert gas.

  • Transfer the pre-formed catalyst solution to the second vessel via cannula.

  • Heat the reaction mixture to 90-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-imidazo[1,2-a]pyrazine derivative.

Trustworthiness Note: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. Ensure all glassware is oven-dried and solvents are properly degassed. The choice of ligand is critical and often substrate-dependent.

Modifications at the C8-Position

The methyl ester at the 8-position provides a gateway to a variety of functional groups, most notably amides, through a two-step hydrolysis and coupling sequence.

Protocol 5: Hydrolysis of the Methyl Ester

Materials:

  • This compound or its 6-substituted derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-3.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add the base (e.g., LiOH, 2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the corresponding carboxylic acid.

Protocol 6: Amide Bond Formation

The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents.[13][14]

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid or its 6-substituted derivative

  • Amine (1.0-1.2 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.1-1.3 eq)

  • Base (e.g., DIPEA, Et₃N) (2-3 eq)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the amine (1.1 eq), the coupling agent (1.2 eq), and the base (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.

Case Study: Development of Potent ENPP1 Inhibitors

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway, an important component of the innate immune system's response to cancer.[15][16] Inhibition of ENPP1 is a promising strategy for cancer immunotherapy.[15] A recent study described the discovery and optimization of imidazo[1,2-a]pyrazine derivatives as highly potent and selective ENPP1 inhibitors.[15] This case study highlights how this compound can be utilized as a starting point for the synthesis of such inhibitors.

A key intermediate in the synthesis of these ENPP1 inhibitors is a 6-substituted-imidazo[1,2-a]pyrazine-8-carboxamide. The synthetic strategy involves an initial Suzuki-Miyaura coupling to install the desired C6-substituent, followed by hydrolysis of the C8-methyl ester and subsequent amide bond formation.

Diagram of the ENPP1 Inhibitor Synthesis Strategy:

ENPP1_Synthesis A This compound B Suzuki-Miyaura Coupling A->B C 6-Aryl Derivative B->C D Ester Hydrolysis C->D E Carboxylic Acid D->E F Amide Coupling E->F G ENPP1 Inhibitor F->G

Caption: Synthetic strategy for ENPP1 inhibitors.

One of the potent ENPP1 inhibitors identified in the study, compound 7 , demonstrated an IC₅₀ of 5.70 nM.[15] The synthesis of analogues of compound 7 would follow the general protocols outlined above.

Table of Representative ENPP1 Inhibitor Data:

CompoundC6-SubstituentC8-Amide MoietyENPP1 IC₅₀ (nM)Reference
7 Phenyl(S)-1-amino-3-methyl-1-oxobutan-2-yl5.70[15]

The potent activity of these compounds underscores the utility of the imidazo[1,2-a]pyrazine scaffold and the synthetic flexibility afforded by the this compound building block.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry. The strategic placement of the bromine atom and the methyl ester allows for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries for lead discovery and optimization. The protocols detailed in this guide provide a solid foundation for the effective utilization of this building block in the pursuit of novel therapeutics targeting a variety of diseases.

References

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Merck & Co., Inc. (2004). 6-ARYL-IMIDAZO[1,2-a]PYRAZIN-8-YLAMINES, METHOD OF MAKING AND USE THEREOF.
  • Li, J., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kashani, S. K., Jessiman, J. E., & Gevorgyan, V. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Harris, C. S., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(13), 3955-3960. [Link]

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. [Link]

  • Astellas Pharma Inc. (2014). Pyrazine carboxamide compound.
  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved January 22, 2026, from [Link]

  • Sharma, A., & Kumar, V. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(17), 3227-3257. [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved January 22, 2026, from [Link]

  • Al-Tel, T. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307524. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]

  • Garcı́a-Alvarez, R., & Baumann, M. (2018). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 6(3), 131-136. [Link]

  • Singh, J., & Kumar, R. (2024). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 29(1), 241. [Link]

  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e6. [Link]

Sources

Application Note: Strategic Derivatization of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and GABAA receptor modulators.[1][2] Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS 1379297-22-9) is a versatile starting material, offering three key points for chemical modification: the bromine atom for cross-coupling reactions, the imidazopyrazine core for substitutions, and the methyl ester at the C8 position.[3][4][5]

This guide focuses exclusively on the strategic derivatization of the C8-carboxylate group. The transformation of this ester into a carboxylic acid and, subsequently, into a diverse array of amides is a critical step in drug discovery. This process allows for the modulation of physicochemical properties such as solubility and lipophilicity, and the introduction of new hydrogen bond donors and acceptors to optimize interactions with biological targets. We will explore robust protocols for hydrolysis and subsequent amidation, explaining the rationale behind methodological choices to ensure reproducibility and efficiency.

Pivotal Intermediate: Saponification to 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

The first and most crucial step in derivatizing the carboxylate is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This carboxylic acid is the direct precursor for a multitude of subsequent reactions, most notably amide bond formations. Base-mediated saponification is the standard and most efficient method for this transformation.

Scientific Rationale: The mechanism involves the nucleophilic attack of a hydroxide ion (from LiOH or NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. A final acid-base workup protonates the resulting carboxylate salt to yield the desired carboxylic acid. Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature and typically results in clean reactions with straightforward workups.[6]

Protocol 1: Lithium Hydroxide Mediated Hydrolysis

This protocol is adapted from established green chemistry procedures for the hydrolysis of heterocyclic esters.[6]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent mixture like THF/water (e.g., a 3:1 ratio). The concentration should be approximately 0.1-0.2 M.

  • Addition of Base: Add Lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl to the cooled reaction mixture (ice bath) until the pH is acidic (pH ~2-3). The carboxylic acid product should precipitate out of the solution.

  • Extraction: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If the product remains in solution, extract the aqueous mixture with a suitable organic solvent like DCM or EtOAc (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid.[7] The product can be purified further by recrystallization if necessary.

Application I: Synthesis of Novel Amides via Carboxylic Acid Activation

Amide bond formation is a cornerstone of medicinal chemistry. With the carboxylic acid in hand, we can now couple it with a diverse library of primary and secondary amines to generate novel derivatives. This is typically achieved by "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Derivatives Start This compound Intermediate 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid Start->Intermediate Saponification (e.g., LiOH) Amide Amide Derivatives (R-NH-CO-Imidazopyrazine) Intermediate->Amide Amidation (Coupling Reagents or Acyl Chloride) Ester Other Ester Derivatives (R-O-CO-Imidazopyrazine) Intermediate->Ester Esterification (e.g., Fischer)

Caption: General derivatization workflow.

Method A: The Acyl Chloride Approach

This classic and highly effective method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent introduction of an amine leads to a rapid and often high-yielding amidation.

Scientific Rationale: The lone pair on the oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride. A series of steps, including the loss of HCl and sulfur dioxide, results in the formation of the acyl chloride. This intermediate is much more electrophilic than the parent carboxylic acid, making it highly susceptible to nucleophilic attack by even weakly nucleophilic amines. This method is robust but can be harsh, making it less suitable for substrates with sensitive functional groups.

G RCOOH Carboxylic Acid (R-COOH) AcylChloride Acyl Chloride (R-COCl) RCOOH->AcylChloride + SOCl₂ -SO₂ -HCl SOCl2 Thionyl Chloride (SOCl₂) Amide Amide (R-CONH-R') AcylChloride->Amide + R'-NH₂ (Base, e.g., Et₃N) Amine Amine (R'-NH₂)

Caption: Amidation via the acyl chloride pathway.

Protocol 2: Amidation using Thionyl Chloride

This protocol is based on standard procedures for converting heterocyclic carboxylic acids to amides.[8][9]

Materials:

  • 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • The desired primary or secondary amine (1.1 eq)

  • A non-nucleophilic base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Acyl Chloride Formation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the suspension becomes a clear solution.

  • Removal of Excess Reagent: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Co-evaporate with anhydrous toluene (2x) to ensure all traces are removed. The resulting crude acyl chloride is typically used immediately without further purification.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C in an ice bath. In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the acyl chloride solution at 0 °C. Stir the reaction at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Method B: The Peptide Coupling Reagent Approach

For more delicate substrates or in cases where racemization is a concern (e.g., chiral amines), modern peptide coupling reagents are the preferred choice. These reagents facilitate amide bond formation under mild conditions, generating highly reactive intermediates in situ.

Scientific Rationale: Coupling reagents like HBTU, HATU, and PyBOP are aminium/uronium or phosphonium salts. In the presence of a non-nucleophilic base (like DIPEA), they react with the carboxylic acid to form a highly reactive activated ester (e.g., an OBt or OAt ester).[10] This activated intermediate is then readily attacked by the amine to form the amide bond, with byproducts that are typically easy to remove. This method avoids the harsh conditions of acyl chloride formation and generally leads to higher yields and purities for complex molecules.[11][12]

G RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate RCOOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HBTU, HATU) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide + R'-NH₂ Amine Amine (R'-NH₂)

Caption: Amidation via peptide coupling reagents.

Protocol 3: HBTU-Mediated Amide Coupling

Materials:

  • 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (1.0 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • The desired amine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine solution

Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash extensively with water and then brine to remove DMF and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Summary and Method Selection

Parameter Method A: Acyl Chloride Method B: Peptide Coupling
Reagents SOCl₂ or (COCl)₂, Base (Et₃N)HBTU, HATU, PyBOP, etc., Base (DIPEA)
Conditions Harsh (reflux), moisture-sensitiveMild (room temperature)
Substrate Scope Broad, but not for acid-sensitive groupsExcellent, suitable for complex/sensitive molecules
Byproducts Acidic (HCl, SO₂), requires careful removalGenerally water-soluble and easily removed
Cost Low costHigher cost
Ideal Use Case Robust, large-scale synthesis with simple aminesHigh-value synthesis, complex amines, chiral substrates

Advanced Application: The Ugi Multicomponent Reaction

The intermediate, 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, can also serve as the acid component in multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR). This powerful reaction allows for the rapid assembly of complex, peptide-like structures in a single step from four different starting materials: an aldehyde, an amine, an isocyanide, and a carboxylic acid.[13][14] Employing the imidazopyrazine carboxylic acid in a Ugi reaction can generate highly complex and diverse libraries of compounds for high-throughput screening.

References

  • Balla, M., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4986. Available at: [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Available at: [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Available at: [Link]

  • Reddy, T. S., et al. (2017). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 7(8), 4529-4537. Available at: [Link]

  • Google Patents. (2009). Process for preparing zolpidem and its intermediate. WO2009007995A1.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Retrieved from [https://www.researchgate.net/publication/319206775_New_Catalytic_System_for_the_Synthesis_of_Imidazo12-a]pyridines_by_the_Ugi_Reaction]([Link])

  • ResearchGate. (n.d.). Synthesis of zolpidem in different routes. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Dumont, F., et al. (2003). Synthesis and in Vivo Evaluation of [11C]zolpidem, an Imidazopyridine With Agonist Properties at Central Benzodiazepine Receptors. Nuclear Medicine and Biology, 30(4), 435-439. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid. Retrieved from [Link]

  • Sharma, P., et al. (2021). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. Molecules, 26(11), 3196. Available at: [Link]

  • Shaaban, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(23), 7352. Available at: [Link]

  • Reddy, D. R., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii), 315-320. Available at: [Link]

  • Le, T., et al. (2021). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science, 12(4), 1469-1476. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. In Peptide Synthesis and Applications (pp. 25-53). Humana Press. Available at: [Link]

  • Guchhait, G., & Shah, F. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 12(1), 1-25. Available at: [Link]

  • Dolinova, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105. Available at: [Link]

  • IntechOpen. (2012). Derivatization reactions and reagents for gas chromatography analysis. In Advanced Gas Chromatography. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

Sources

Application Note: Strategic Use of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinical candidates targeting various protein kinases.[1][2] This guide focuses on a key building block, Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate , detailing its strategic application in the synthesis of potent kinase inhibitors. Its unique bifunctional nature—a reactive C6-bromo site for cross-coupling and a C8-ester for amide derivatization—provides a versatile platform for rapid library synthesis and structure-activity relationship (SAR) exploration.[3] This document provides detailed protocols for cornerstone palladium-catalyzed reactions and showcases the synthesis of precursors for advanced kinase inhibitors, such as those targeting the PI3K/mTOR pathway.[4][5]

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Oncology

Nitrogen-containing bridgehead heterocycles, such as imidazo[1,2-a]pyrazines, are foundational structures in drug discovery.[1][2] Their rigid conformation and ability to form key hydrogen bond interactions within ATP-binding sites make them ideal scaffolds for kinase inhibitors. The Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in human cancers, has been a primary focus for inhibitors based on this core structure.[4][5][6]

This compound (herein referred to as M6BIP-C ) serves as an exemplary starting material. The electron-withdrawing nature of the pyrazine ring and the ester group enhances the reactivity of the C6-bromo position for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl and heteroaryl moieties that can occupy specific pockets within the kinase domain, thereby driving potency and selectivity.

Physicochemical Properties of M6BIP-C
PropertyValueReference
CAS Number 1379297-22-9[7][8]
Molecular Formula C₈H₆BrN₃O₂[7]
Molecular Weight 256.06 g/mol [3]
Appearance Solid[7]
Purity ≥95%[3][7]
Storage Inert atmosphere, 2-8°C[7]

Core Synthetic Strategies & Workflows

The synthetic utility of M6BIP-C is primarily centered on palladium-catalyzed cross-coupling reactions at the C6 position. The two most prevalent and powerful transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

General Synthetic Workflow

The overall strategy involves initial functionalization at the C6 position followed by modification or conversion of the C8-carboxylate ester. This sequential approach allows for the systematic exploration of chemical space to optimize biological activity.

G M6BIPC Methyl 6-bromoimidazo [1,2-a]pyrazine-8-carboxylate (M6BIP-C) Coupling Pd-Catalyzed Cross-Coupling M6BIPC->Coupling Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Coupling->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amine) Coupling->Buchwald C-N Bond Intermediate C6-Functionalized Intermediate Suzuki->Intermediate Buchwald->Intermediate Hydrolysis Ester Hydrolysis (LiOH, NaOH, etc.) Intermediate->Hydrolysis CarboxylicAcid C6-Aryl/Amino-Imidazo[1,2-a]pyrazine -8-carboxylic Acid Hydrolysis->CarboxylicAcid Amidation Amide Coupling (HATU, EDCI, etc.) CarboxylicAcid->Amidation FinalInhibitor Final Kinase Inhibitor (e.g., PI3K/mTOR Inhibitor) Amidation->FinalInhibitor

Caption: General synthetic workflow using M6BIP-C.

Experimental Protocols

The following protocols are detailed methodologies for key transformations involving M6BIP-C . These are foundational reactions for building a diverse library of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling of M6BIP-C

Objective: To synthesize C6-aryl or C6-heteroaryl substituted imidazo[1,2-a]pyrazines, which are key intermediates for inhibitors like GSK2126458 analogues.[6][9][10]

Rationale: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[11][12] For heterocyclic substrates like M6BIP-C , a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand is effective.[13] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid for transmetalation.[12]

Materials:

  • This compound (M6BIP-C )

  • Aryl- or Heteroarylboronic Acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add M6BIP-C (1.0 mmol, 256 mg), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C6-arylated product.

Self-Validation:

  • Expected Outcome: Formation of a new, less polar product by TLC/LC-MS.

  • QC: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C-Br bond and the appearance of new aromatic signals are key indicators of success.

Protocol 2: Buchwald-Hartwig Amination of M6BIP-C

Objective: To synthesize C6-amino substituted imidazo[1,2-a]pyrazines, introducing a key pharmacophore for interaction with the kinase hinge region.

Rationale: The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[14][15] The choice of ligand is critical; sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reductive elimination step, especially with electron-rich anilines or heterocyclic amines.[16][17][18] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.

Materials:

  • This compound (M6BIP-C )

  • Primary or Secondary Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous, degassed)

  • Standard inert atmosphere glassware

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add NaOtBu (1.4 mmol, 135 mg) to a dry Schlenk flask.

  • Catalyst Pre-formation (optional but recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 18 mg) and XPhos (0.08 mmol, 38 mg) in toluene (2 mL). Stir for 10 minutes.

  • Reagent Addition: To the Schlenk flask, add M6BIP-C (1.0 mmol, 256 mg) and the desired amine (1.2 mmol).

  • Catalyst & Solvent Addition: Add the pre-formed catalyst solution (or the solids directly) and additional anhydrous toluene (8 mL) to the reaction flask.

  • Reaction: Seal the flask and heat to 100-110 °C. Monitor the reaction progress by LC-MS. Reactions are typically complete within 2-8 hours.

  • Work-up: Cool the mixture to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the C6-aminated product.

Self-Validation:

  • Expected Outcome: A significant shift in polarity and mass observed by TLC/LC-MS.

  • QC: Characterize the final product by NMR and HRMS to confirm the successful C-N bond formation.

Application in PI3K Inhibitor Synthesis

The imidazo[1,2-a]pyrazine core is central to a class of potent PI3K inhibitors.[4] For example, the core of GSK2126458, a dual PI3K/mTOR inhibitor, features a substituted imidazo[1,2-a]pyrazine.[5][10] The protocols described above are directly applicable to synthesizing analogues of such compounds.

Target Kinase Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its frequent mutation in cancer makes it a prime therapeutic target.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyrazine Inhibitor (e.g., GSK2126458) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and inhibitor action.

Concluding Remarks

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its robust reactivity in palladium-catalyzed Suzuki and Buchwald-Hartwig reactions allows for the efficient and modular construction of compound libraries targeting critical oncology pathways like PI3K/mTOR. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this scaffold in their discovery programs.

References

  • Bhat, M., Sonwane, S., & Gacche, R. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]

  • Knight, S. D., Adams, N. D., Burgess, J. L., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Prasanna, C. S., et al. (2012). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Wang, Z., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • Mola, A., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PubMed Central. Available at: [Link]

  • Hayakawa, I. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

  • New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. Available at: [Link]

  • Hill, R. J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. Available at: [Link]

  • Smaali, M. I., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Universite de Tunis El Manar. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Martínez González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]

  • J. Med. Chem. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2009). Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. PubChem. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]

  • Chemical Reviews. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Liu, G., et al. (2014). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed Central. Available at: [Link]

Sources

Application of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate in the Creation of Anticancer Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds due to their ability to interact with a wide array of biological targets with high affinity and selectivity. Among these, the imidazo[1,2-a]pyrazine core has garnered significant attention as a versatile template for the design of potent kinase inhibitors. This technical guide focuses on the application of a key intermediate, Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate , in the development of next-generation anticancer agents. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights, detailed protocols, and the rationale behind experimental designs.

The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine scaffold is a rigid, bicyclic heteroaromatic system that serves as an excellent foundation for the development of kinase inhibitors. Its structural features allow for precise three-dimensional orientation of substituents, enabling targeted interactions with the ATP-binding pockets of various kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies[1].

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated potent inhibitory activity against several key oncogenic kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): These enzymes are central to the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival[2][3][4].

  • Aurora Kinases: These serine/threonine kinases are essential for the regulation of mitosis. Their overexpression in tumors can lead to chromosomal instability, a common feature of cancer cells[5][6].

  • Cyclin-Dependent Kinases (CDKs): This family of kinases controls the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis[7].

This compound is a strategically designed intermediate that facilitates the synthesis of diverse libraries of imidazo[1,2-a]pyrazine-based kinase inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methyl ester at the 8-position can be readily converted into various amides, allowing for further structural diversification and optimization of biological activity.

Synthetic Strategies: From Intermediate to Bioactive Agent

The journey from this compound to a potent anticancer agent typically involves a two-pronged synthetic approach: functionalization at the 6-position and modification of the 8-carboxylate group.

Palladium-Catalyzed Cross-Coupling at the 6-Position

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of our starting material, it allows for the introduction of various aryl and heteroaryl moieties at the 6-position, which is crucial for modulating kinase selectivity and potency.

Conceptual Workflow for Suzuki-Miyaura Coupling:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Start This compound Reaction_Vessel Reaction Mixture Start->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water, Toluene) Solvent->Reaction_Vessel Product Methyl 6-(aryl/heteroaryl)imidazo[1,2-a]pyrazine-8-carboxylate Reaction_Vessel->Product Heat

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromo-substituted heterocyclic compounds[8][9][10][11][12].

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq.).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene. Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted product.

Amide Bond Formation at the 8-Position

The methyl ester at the 8-position can be readily converted to a carboxylic acid via saponification, which is then coupled with a diverse range of amines to generate a library of amides. This modification is critical for fine-tuning the pharmacokinetic properties of the molecule and for establishing key hydrogen bond interactions within the target kinase's active site.

Conceptual Workflow for Amide Formation:

G Start Methyl 6-(aryl/heteroaryl)imidazo[1,2-a]pyrazine-8-carboxylate Saponification Saponification (e.g., LiOH, NaOH) Start->Saponification Carboxylic_Acid 6-(aryl/heteroaryl)imidazo[1,2-a]pyrazine-8-carboxylic acid Saponification->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Product N-(substituted)-6-(aryl/heteroaryl)imidazo[1,2-a]pyrazine-8-carboxamide Amide_Coupling->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Amide_Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Coupling_Reagent->Amide_Coupling G Lead_Compound Lead Compound (from Cytotoxicity Screen) Kinase_Assay In Vitro Kinase Assay (e.g., against PI3K, Aurora Kinase) Lead_Compound->Kinase_Assay Western_Blot Western Blot Analysis (of downstream signaling proteins) Lead_Compound->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Lead_Compound->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Lead_Compound->Apoptosis_Assay Mechanism_Confirmation Confirmation of Mechanism of Action Kinase_Assay->Mechanism_Confirmation Western_Blot->Mechanism_Confirmation Cell_Cycle_Analysis->Mechanism_Confirmation Apoptosis_Assay->Mechanism_Confirmation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibition G cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 Aurora_Kinases Aurora Kinases (A & B) M->Aurora_Kinases Mitotic_Events Proper Mitotic Events: - Spindle Assembly - Chromosome Segregation - Cytokinesis Aurora_Kinases->Mitotic_Events Regulation Mitotic_Arrest Mitotic Arrest & Apoptosis Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->Aurora_Kinases Inhibition

Sources

The Strategic Role of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate in the Development of Novel Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Antiviral Research

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. Within the landscape of medicinal chemistry, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold." This bicyclic heterocyclic system is a recurring motif in pharmacologically active compounds, exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Notably, recent research has highlighted the significant potential of imidazo[1,2-a]pyrazine derivatives as potent antiviral agents, particularly against influenza viruses and coronaviruses.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key building block, Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate , in the synthesis and evaluation of novel antiviral compounds. We will delve into the synthetic pathways, derivatization strategies, and detailed protocols for antiviral screening, underscoring the versatility of this scaffold in generating libraries of potential drug candidates.

The Versatile Building Block: this compound

This compound is a strategically designed starting material for the synthesis of a diverse library of antiviral compounds. Its structure incorporates two key functional handles for chemical modification:

  • The Bromo Group at the C6 Position: This halogen atom serves as a versatile site for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the exploration of various aryl, heteroaryl, and alkyl groups to probe the structure-activity relationship (SAR) and optimize antiviral potency.

  • The Methyl Carboxylate Group at the C8 Position: This ester functionality can be readily converted into a variety of other functional groups, most notably amides, through reaction with a diverse selection of amines.[7][8] This modification is crucial for modulating the physicochemical properties of the final compounds, such as solubility and cell permeability, and for establishing key interactions with the biological target.

The strategic placement of these two functional groups on the imidazo[1,2-a]pyrazine core provides a robust platform for generating a combinatorial library of compounds with diverse chemical functionalities, thereby increasing the probability of identifying potent antiviral agents.

Synthetic Pathways and Derivatization Strategies

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[9][10][11] The following sections outline a plausible synthetic route to this compound and subsequent derivatization protocols.

Protocol 1: Synthesis of this compound (A Plausible Route)

This protocol is based on general methods for the synthesis of substituted imidazo[1,2-a]pyrazines.

Materials:

  • 2-Amino-5-bromopyrazine

  • Methyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-Amino-5-bromopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Slowly add methyl bromopyruvate (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization at the C6 Position via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the bromo-scaffold with a boronic acid.[4][5][6]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Derivatization at the C8 Position via Amide Bond Formation

This protocol outlines the conversion of the methyl ester to an amide.[7][8]

Materials:

  • Methyl 6-(substituted)-imidazo[1,2-a]pyrazine-8-carboxylate (from Protocol 2)

  • Primary or secondary amine (1.5 eq)

  • Amide coupling reagent (e.g., HATU, HOBt/EDC) or direct aminolysis conditions

  • Solvent (e.g., DMF or CH₂Cl₂)

  • Base (e.g., DIPEA, if necessary)

Procedure (using a coupling reagent):

  • Dissolve the carboxylic acid (obtained by hydrolysis of the methyl ester) in the chosen solvent.

  • Add the coupling reagent and the base.

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Antiviral Activity Screening

A critical step in the drug discovery process is the evaluation of the synthesized compounds for their antiviral activity and cytotoxicity. For influenza virus, a common target is the viral nucleoprotein (NP), which is essential for viral replication.[3][12][13]

Mechanism of Action: Targeting Influenza Virus Nucleoprotein

The influenza virus nucleoprotein is a multifunctional protein that encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex. The RNP is crucial for transcription and replication of the viral genome. Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit influenza virus replication by inducing the aggregation of NP, which prevents its nuclear import and the subsequent formation of functional RNPs.[2][3] This mechanism offers a promising alternative to currently available antiviral drugs that primarily target the viral neuraminidase or M2 proton channel, for which resistance is a growing concern.

G cluster_virus_entry Virus Entry & Uncoating cluster_nuclear_events Nuclear Events cluster_inhibition Inhibition by Imidazo[1,2-a]pyrazine Virus Virus Endosome Endosome Virus->Endosome Endocytosis vRNP_cytoplasm vRNP_cytoplasm Endosome->vRNP_cytoplasm Fusion & Uncoating vRNP_nucleus vRNP_nucleus vRNP_cytoplasm->vRNP_nucleus Nuclear Import mRNA_synthesis mRNA_synthesis vRNP_nucleus->mRNA_synthesis Transcription cRNA_synthesis cRNA_synthesis vRNP_nucleus->cRNA_synthesis Replication Viral_Proteins Viral_Proteins mRNA_synthesis->Viral_Proteins Translation (in cytoplasm) vRNA_synthesis vRNA_synthesis cRNA_synthesis->vRNA_synthesis Replication New_vRNPs New_vRNPs vRNA_synthesis->New_vRNPs Assembly with NP Progeny_Virus Progeny_Virus New_vRNPs->Progeny_Virus Nuclear Export Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative NP Nucleoprotein (NP) Imidazo_Pyrazine->NP Binds to NP NP_Aggregation NP_Aggregation NP->NP_Aggregation Induces Aggregation NP_Aggregation->vRNP_nucleus Blocks Nuclear Import

Figure 1: Simplified workflow of influenza virus replication and the proposed mechanism of action for imidazo[1,2-a]pyrazine derivatives targeting the nucleoprotein.

Protocol 4: Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death.[14][15]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., A/WSN/33 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Synthesized imidazo[1,2-a]pyrazine derivatives

  • Agarose or Avicel overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-95% confluency.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Compound Preparation: Prepare serial dilutions of the test compounds in serum-free DMEM.

  • Infection: Wash the cell monolayers with PBS and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of the test compounds. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plates at 37°C for 1 hour to allow for virus adsorption.

  • Overlay: Remove the virus inoculum and overlay the cells with a mixture of 2x DMEM and 1.6% agarose or Avicel containing the respective compound concentrations.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Protocol 5: MTT Assay for Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19]

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Synthesized imidazo[1,2-a]pyrazine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours (to match the duration of the plaque assay).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI = CC₅₀/IC₅₀) can then be calculated to assess the therapeutic window of the compound.

Data Presentation and Structure-Activity Relationship (SAR)

The results from the antiviral and cytotoxicity assays should be tabulated to facilitate the analysis of the structure-activity relationship.

Table 1: Antiviral Activity and Cytotoxicity of Representative Imidazo[1,2-a]pyrazine Derivatives

Compound IDR¹ (at C6)R² (at C8-amide)IC₅₀ (µM) vs. Influenza ACC₅₀ (µM) in MDCK cellsSelectivity Index (SI = CC₅₀/IC₅₀)
Lead-1 -Phenyl-NH-CH₂-Cyclopropyl0.5>50>100
Lead-2 -4-Fluorophenyl-NH-CH₂-Cyclopropyl0.2>50>250
Lead-3 -Thiophen-2-yl-NH-CH₂-Cyclopropyl1.2>50>41
Lead-4 -4-Fluorophenyl-NH-CH₂-Phenyl2.5>50>20

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of such data allows for the elucidation of the SAR. For instance, the hypothetical data in Table 1 suggests that:

  • Substitution at the C6 position with a 4-fluorophenyl group (Lead-2) enhances antiviral activity compared to an unsubstituted phenyl group (Lead-1).

  • The cyclopropylmethyl amide at the C8 position appears to be a favorable moiety for antiviral activity.

G Start This compound Suzuki Protocol 2: Suzuki-Miyaura Coupling (C6-Derivatization) Start->Suzuki Amide Protocol 3: Amide Bond Formation (C8-Derivatization) Suzuki->Amide Library Library of Antiviral Candidates Amide->Library PlaqueAssay Protocol 4: Plaque Reduction Assay (Antiviral Efficacy - IC50) Library->PlaqueAssay MTTAssay Protocol 5: MTT Assay (Cytotoxicity - CC50) Library->MTTAssay SAR Structure-Activity Relationship (SAR) Analysis PlaqueAssay->SAR MTTAssay->SAR Lead Lead Compound Optimization SAR->Lead

Figure 2: Experimental workflow for the development of imidazo[1,2-a]pyrazine-based antiviral agents.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel antiviral compounds. The strategic placement of two distinct functional handles allows for the facile generation of diverse chemical libraries. By targeting the influenza virus nucleoprotein, derivatives of this scaffold offer a promising avenue for the development of next-generation antiviral therapeutics with a novel mechanism of action. The detailed protocols provided in this application note serve as a comprehensive guide for researchers to synthesize, derivatize, and evaluate these promising compounds, thereby accelerating the discovery of new treatments for viral infections.

References

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1995). Synthesis and Hypoglycemic Activity of Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]

  • RSC Publishing. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • National Institutes of Health. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [https://www.researchgate.net/publication/320144941_NMI MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]([Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides)

  • protocols.io. (2022). Influenza virus plaque assay. Retrieved from [Link]

  • ACS Publications. (1995). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Protocol for influenza A virus infection of mice and viral load determination. Retrieved from [Link]

  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Retrieved from [Link]

  • PubMed. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Retrieved from [Link]

  • PubMed. (2023). Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2023). Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • PubMed. (2023). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Retrieved from [Link]

  • YouTube. (2023). How to Perform a Plaque Assay. Retrieved from [Link]

  • YouTube. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2015). How can I develop good influenza virus plaques using plaque assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Preprints.org. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate . This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this or structurally similar electron-deficient N-heterocyclic substrates. Our goal is to provide actionable, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Common Experimental Failures

This section addresses the most frequent and frustrating issues encountered during the reaction setup and execution.

Q1: My reaction shows little to no conversion of the starting material. What are the primary factors to investigate?

A1: A complete lack of reactivity points to a fundamental issue with one of the core components of the catalytic cycle. Before making drastic changes to the reaction conditions, systematically verify the following critical parameters:

  • Catalyst Activity and Integrity: The single most common cause of failure is an inactive catalyst. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1]

    • Actionable Insight: Ensure your palladium source is from a reliable vendor and has been stored correctly. If you suspect catalyst deactivation, consider using a fresh batch or a more robust, air-stable precatalyst. Modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are designed for high stability and efficient generation of the active Pd(0) species.[1]

  • Oxygen Contamination: The Suzuki-Miyaura reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of boronic acids and the decomposition of the Pd(0) catalyst into inactive palladium black.[1][2]

    • Actionable Insight: Rigorous degassing of your solvent and reaction vessel is non-negotiable. Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Assemble your reaction under a positive pressure of inert gas. A few freeze-pump-thaw cycles are even more effective for complete oxygen removal.

  • Reagent Quality, Especially the Boronic Acid: Boronic acids are susceptible to degradation over time, particularly through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[1][3] This is especially true for heteroaryl boronic acids.

    • Actionable Insight: Use a freshly opened bottle of boronic acid or a recently purchased batch. If you suspect degradation, you can convert the boronic acid to a more stable derivative, like a pinacol ester, which is more robust against protodeboronation.[3][4]

  • Base and Solvent Compatibility: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6] The base must be sufficiently soluble in the reaction medium.

    • Actionable Insight: For biphasic systems (e.g., Toluene/H₂O), ensure vigorous stirring (>700 RPM) to maximize the interfacial area between the organic and aqueous phases, allowing the base to interact with the catalyst and boronic acid.[1] If solubility is a problem, consider a different solvent system or a more soluble organic base.

G start No Product Formation cat_check Is the Catalyst Active? start->cat_check inert_check Is the System Oxygen-Free? cat_check->inert_check Yes cat_sol Use fresh Pd source or air-stable precatalyst. cat_check->cat_sol No reagent_check Are Reagents High Purity? inert_check->reagent_check Yes inert_sol Degas solvent thoroughly. Use robust inert atmosphere. inert_check->inert_sol No reagent_sol Use fresh boronic acid or convert to pinacol ester. reagent_check->reagent_sol No success Re-run Experiment reagent_check->success Yes cat_sol->success inert_sol->success reagent_sol->success

Caption: Initial troubleshooting decision tree.

Q2: My reaction is working, but the yield is very low. What are the common causes of inefficiency with this specific substrate?

A2: Low yields with the electron-deficient this compound core often stem from suboptimal reaction parameters or competing side reactions. Your substrate is an electron-poor N-heterocycle, which introduces specific challenges.

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the imidazopyrazine ring can coordinate to the palladium center, acting as inhibitory ligands and slowing down the catalytic cycle. This is a known issue for nitrogen-rich heterocycles.[7][8]

    • Actionable Insight: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][9] The steric bulk of these ligands creates a protective pocket around the palladium center, disfavoring coordination from the substrate's nitrogen atoms and promoting the desired reductive elimination step.[6]

  • Inefficient Transmetalation: This is often the rate-limiting step. The choice of base and solvent system is critical to ensure the boronic acid is efficiently converted to the active boronate species for transfer to the palladium complex.[10]

    • Actionable Insight: A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃ for difficult couplings. The combination of an ethereal solvent like 1,4-dioxane or 2-MeTHF with a small amount of water (e.g., 10:1 ratio) is a robust starting point that helps dissolve the base and facilitate the cycle.[2]

  • Competing Side Reactions: The primary culprits for yield loss are often side reactions that consume your starting materials.

    • Protodeboronation: As mentioned, this side reaction consumes your boronic acid.[3] It is exacerbated by strong bases and high water content.

    • Dehalogenation: The bromo-substrate is converted to Methyl imidazo[1,2-a]pyrazine-8-carboxylate. This can occur if a hydride source is present, which can be transferred to the palladium intermediate, followed by reductive elimination.[2] Potential hydride sources include certain solvents (like alcohols) or impurities.

    • Homocoupling: Formation of a biaryl product from two molecules of the boronic acid. This is almost always due to the presence of oxygen.[2]

G cluster_0 Protodeboronation cluster_1 Homocoupling cluster_2 Dehalogenation a1 Ar-B(OH)₂ a2 Ar-H a1->a2 + 'H⁺' (e.g., H₂O) b1 2 x Ar-B(OH)₂ b2 Ar-Ar b1->b2 O₂, Pd(II) c1 Het-Br c2 Het-H c1->c2 + 'H⁻' source

Caption: Common yield-reducing side reactions.

Frequently Asked Questions (FAQs) for Optimization

This section provides guidance on fine-tuning your reaction for optimal performance.

Q3: How do I select the optimal Palladium Catalyst and Ligand system?

A3: The choice of catalyst and ligand is arguably the most critical parameter for coupling electron-deficient heterocycles. The ideal system will promote rapid oxidative addition and reductive elimination while resisting deactivation.

Catalyst/Ligand SystemProsConsBest For...
Pd(PPh₃)₄ Inexpensive, readily available, "classic" choice.Can be slow for challenging substrates; requires higher temperatures.Simple, electron-neutral aryl bromides. Often a poor first choice for this substrate.
PdCl₂(dppf) Robust, reliable for many heteroaromatic couplings.Can be less active than modern Buchwald ligands for very challenging substrates.A good, reliable starting point for screening.[11]
Pd₂(dba)₃ + Bulky Ligand Highly modular; allows screening of various ligands (e.g., XPhos, SPhos, P(tBu)₃).[5]Ligands can be air-sensitive and expensive.Overcoming catalyst inhibition by N-heterocycles and coupling hindered partners.
Buchwald Precatalysts Air-stable, highly active, reliable generation of Pd(0). Excellent for challenging couplings.[1][7]Higher cost.The recommended choice for difficult, electron-deficient substrates like imidazopyrazines.
Pd-NHC Complexes Very high thermal stability and activity, resistant to deactivation.[9][12]Can be more expensive; ligand synthesis can be complex.High-temperature reactions or when phosphine-based catalysts fail.

Senior Scientist Recommendation: For this compound, begin with a modern Buchwald system like XPhos Pd G3 or tBuXPhos Pd G3 . These catalysts are specifically designed for high reactivity with heteroaromatic chlorides and bromides.

Q4: What is the rationale for choosing a specific Base? Can the base damage my product?

A4: The base has two primary functions: activating the boronic acid for transmetalation and neutralizing the acid generated during the cycle.[6][13] However, a base that is too strong can cause unwanted side reactions, particularly hydrolysis of the methyl ester in your substrate.

BaseStrengthSolubility (in H₂O)Key Considerations
Na₂CO₃ / K₂CO₃ ModerateHighStandard, inexpensive choice. May not be strong enough for difficult couplings.[13]
Cs₂CO₃ StrongVery HighOften gives higher yields due to the solubility of cesium salts and the "cesium effect." Good general choice.
K₃PO₄ StrongHighA very reliable and powerful base for challenging couplings, including those with heteroaryl chlorides.[7][13]
KF WeakHighUseful when dealing with base-sensitive functional groups (like your ester). Activates boronic acid without being strongly basic.[5][14]
Organic Bases (e.g., Et₃N) WeakVariesGenerally not used for transmetalation activation; more common in Heck or Sonogashira reactions.

Senior Scientist Recommendation: Start with K₃PO₄ . It is a robust and effective base for this type of coupling. If you observe significant hydrolysis of the methyl ester to the corresponding carboxylic acid, switch to a milder base like Cs₂CO₃ or powdered, anhydrous KF .[14]

Q5: How does the choice of Solvent affect the reaction outcome?

A5: The solvent must solubilize the substrate, catalyst, and, to some extent, the boronate intermediate. The solvent's polarity and coordinating ability can significantly influence the reaction rate and selectivity.[15][16]

SolventPolarityBoiling PointKey Considerations
1,4-Dioxane / H₂O Polar Aprotic101 °CExcellent general-purpose system. Water helps dissolve the inorganic base.[2]
Toluene / H₂O Nonpolar111 °CGood for promoting high catalyst turnover in some systems. Biphasic, requires vigorous stirring.
THF / H₂O Polar Aprotic66 °CLower boiling point, useful for reactions that require milder temperatures. Can form peroxides.[17]
DMF or DMAc Polar Aprotic153 °C / 165 °CHigh boiling points, excellent solvating power. Can sometimes act as a ligand and influence selectivity.[18] Use with caution as they can be difficult to remove.
2-MeTHF / H₂O Polar Aprotic80 °CA "greener" alternative to THF with a higher boiling point and less propensity to form peroxides.

Senior Scientist Recommendation: A mixture of 1,4-Dioxane and water (10:1 to 4:1 v/v) is an excellent and highly reliable starting point for this substrate. It provides a good balance of solubility for both organic and inorganic components and is suitable for the typical reaction temperatures (80-110 °C).

Optimized Experimental Protocol: A Recommended Starting Point

This protocol provides a robust set of initial conditions for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (to make 0.1 M solution)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 catalyst (0.02 equiv).

  • Solvent Addition: Prepare a 10:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for 20 minutes. Add the degassed solvent via syringe to the reaction vessel to achieve a final concentration of ~0.1 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)-X]L₂ Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl [Ar-Pd(II)-Ar']L₂ PdII_Aryl->PdII_Diaryl Ar'-B(OH)₃⁻ PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArB Ar'-B(OH)₂ + Base ArB->Transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[6][19]

References

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC - NIH. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reaction Using Saturated N-Heterocarbene Ligands. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. De Gruyter. Available at: [Link]

  • Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. ACS Publications. Available at: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. Available at: [Link]

  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. Available at: [Link]

  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. Available at: [Link]

  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Selectivity in cross-coupling at 23 °C. ResearchGate. Available at: [Link]

Sources

Common side reactions in the synthesis of "Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields of this compound. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the synthesis of imidazo[1,2-a]pyrazines are a common issue that can often be attributed to several factors, primarily related to reaction conditions and the purity of starting materials. The most traditional and widely used method for synthesizing the imidazo[1,2-a]pyrazine core involves the condensation reaction of a 2-aminopyrazine derivative with an α-haloketone.

Potential Causes and S[1]olutions:

  • Incomplete Reaction: The cyclization reaction may not be proceeding to completion.

    • Troubleshooting Steps:

      • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the duration. A modest increase in temperature can also enhance the reaction rate, but be cautious as excessive heat can lead to the formation of degradation byproducts.

      • Solvent Choice: The polarity of the solvent can significantly influence the reaction. Solvents like ethanol, isopropanol, or dimethylformamide (DMF) are commonly used. A screening of different solvents may be necessary to find the optimal medium for your specific substrates.

      • Catalyst: [2][3] While some syntheses proceed without a catalyst, others benefit from the addition of a Lewis acid or a base. For instance, iodine has been shown to be an effective and environmentally friendly catalyst for the synthesis of imidazo[1,2-a]pyrazine derivatives. Experimenting with cataly[3][4]tic amounts of a mild acid or base could facilitate the cyclization.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting Steps:

      • Control of Stoichiometry: Ensure precise measurement of reactants. An excess of either the 2-aminopyrazine or the α-haloketone can lead to the formation of dimers or other side products.

      • Temperature Control: As mentioned, high temperatures can promote side reactions. Maintain a consistent and controlled temperature throughout the reaction.

  • Purification Losses: The product may be lost during the workup and purification steps.

    • Troubleshooting Steps:

      • Extraction pH: During aqueous workup, ensure the pH is carefully controlled to prevent the product from remaining in the aqueous layer, especially if it has amphoteric properties.

      • Chromatography: Due to the polar nature of many imidazo[1,2-a]pyrazines, purification by column chromatography can be challenging. Consider using a gradient[2] elution with a polar solvent system. Sometimes, precipitation or crystallization can be a more effective purification method.

Issue 2: For[2]mation of an Isomeric Impurity

Question: We have identified an isomeric byproduct in our final product. What is the likely structure of this impurity and how can we prevent its formation?

Answer:

A common side reaction in the synthesis of substituted imidazo[1,2-a]pyrazines is the formation of a regioisomer. This typically occurs when the 2-aminopyrazine starting material has substituents that can direct the cyclization to a different nitrogen atom.

Plausible Side Reaction:

The primary reaction involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the α-carbon of the α-haloketone, followed by cyclization. However, a competing reaction can occur where the exocyclic amino group first attacks the carbonyl carbon, leading to a different intermediate and ultimately a different regioisomer.

Preventative Measures:

  • Choice of Starting Materials: The structure of the 2-aminopyrazine is critical. If there are strong electron-donating or withdrawing groups on the pyrazine ring, they can influence the nucleophilicity of the ring nitrogens and the exocyclic amino group.

  • Reaction Conditions:

    • Acid/Base Catalysis: The presence of an acid or base can alter the reaction pathway. An acidic medium can protonate the ring nitrogens, potentially favoring the attack by the exocyclic amine. Conversely, a basic medium can deprotonate the exocyclic amine, increasing its nucleophilicity. Careful optimization of the pH is crucial.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the desired reaction over the side reaction, as the activation energy for the two pathways may differ.

Issue 3: Product Degradation or Discoloration

Question: Our final product is a dark, oily substance instead of the expected solid, and we suspect degradation has occurred. What could be causing this?

Answer:

Degradation and discoloration are often signs of instability of the product under the reaction or workup conditions. Imidazo[1,2-a]pyrazine systems can be sensitive to strong acids, bases, and oxidizing agents, especially at elevated temperatures.

Potential Causes and Solutions:

  • Harsh Reaction Conditions:

    • Troubleshooting Steps:

      • Milder Reagents: If using strong acids or bases, consider switching to milder alternatives. For example, use sodium bicarbonate instead of sodium hydroxide for neutralization.

      • Lower Tempe[5]rature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time the product is exposed to high heat and potentially reducing degradation.

  • Oxidation: The i[1]midazo[1,2-a]pyrazine core can be susceptible to oxidation, especially if the reaction is run open to the atmosphere for extended periods at high temperatures.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Workup and Purification:

    • Troubleshooting Steps:

      • Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to avoid prolonged exposure to potentially degrading impurities.

      • Avoid Strong Light: Some heterocyclic compounds are light-sensitive. Protect the reaction mixture and the purified product from direct light.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for the synthesis of the imidazo[1,2-a]pyrazine core?

A1: The most common synthesis is a variation of the Tschitschibabin reaction. The plausible mechanism involves two key steps:

  • Initial Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyrazine attacks the α-carbon of the α-haloketone (in this case, a derivative of methyl bromopyruvate), displacing the bromide.

  • Cyclization and Dehydration: The exocyclic amino group then attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate. This intermediate subsequently dehydrates to form the aromatic imidazo[1,2-a]pyrazine ring system.

Below is a diagram illustrating the general reaction pathway and a potential side reaction.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Pathway 2-Aminopyrazine 2-Aminopyrazine Intermediate_A Alkylated Intermediate 2-Aminopyrazine->Intermediate_A SN2 Attack Side_Intermediate Aminal-like Intermediate 2-Aminopyrazine->Side_Intermediate Initial attack by exocyclic amine alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_A alpha-Haloketone->Side_Intermediate Hemiaminal Cyclic Hemiaminal Intermediate_A->Hemiaminal Intramolecular Cyclization Product This compound Hemiaminal->Product Dehydration Side_Product Isomeric Byproduct Side_Intermediate->Side_Product Rearrangement/ Cyclization caption Reaction pathway for imidazo[1,2-a]pyrazine synthesis.

Caption: Reaction pathway for imidazo[1,2-a]pyrazine synthesis.

Q2: Are there alternative synthetic routes to imidazo[1,2-a]pyrazines?

A2: Yes, several other methods have been developed. One notable alternative is a one-pot, three-component reaction involving a 2-aminopyrazine, an aldehyde, and an isocyanide. This approach can be adva[3][6]ntageous due to its operational simplicity and the ability to generate molecular diversity. Additionally, catalyst-fr[6]ee annulation reactions under microwave irradiation in green solvents like water-isopropanol have been reported as an efficient and environmentally friendly method.

Q3: How critical [1]is the purity of the starting 2-aminopyrazine derivative?

A3: The purity of the starting materials is paramount. Impurities in the 2-aminopyrazine can lead to the formation of difficult-to-remove side products that have similar polarities to the desired product. For instance, if the starting material contains other isomeric aminopyrazines, a mixture of isomeric imidazo[1,2-a]pyrazines will likely be formed. It is highly recommended to purify the starting materials by recrystallization or chromatography before use.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically, for this synthesis:

  • α-Haloketones: These are lachrymators and are corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.

  • Bromine-containing compounds: Many organobromine compounds are toxic and should be handled with care.

Summary of Key Parameters and Troubleshooting

Parameter Common Issue Recommended Action
Reaction Temperature Low yield or degradationOptimize temperature; start with milder conditions and monitor progress. Consider microwave synthesis for rapid, controlled heating.
Solvent Incompl[1]ete reaction or side productsScreen a variety of solvents (e.g., EtOH, DMF, MeCN).
Catalyst Slow o[2][3]r incomplete reactionConsider adding a catalytic amount of a mild acid or base, or an iodine catalyst.
Workup Product [3]loss or degradationCarefully control pH during extraction. Purify promptly and protect from strong light.
Purification Difficulty in separationUse gradient elution for column chromatography. Consider crystallization as an alternative.

References

1.[2] The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link] 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link] 3. Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link] 4. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link] 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents. 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

Sources

Technical Support Center: Purification of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS: 1379297-22-9). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar heterocyclic scaffolds. Nitrogen-containing heterocycles are foundational in pharmaceuticals, representing approximately 60% of small-molecule drugs approved by the FDA, which underscores the critical need for robust purification methodologies.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical and preparative techniques.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Issue 1: My TLC plate shows multiple spots, and my primary spot is streaking.

Question: I've run a TLC of my crude reaction mixture using a standard ethyl acetate/hexane system, and I see several spots. The main product spot (confirmed by LC-MS) is also streaking badly. What's happening and how do I fix it?

Answer: This is a common and multifaceted issue when dealing with nitrogen-containing heterocycles like imidazopyrazines.[3]

  • Causality (Multiple Spots): The additional spots likely represent unreacted starting materials, reagents, or reaction byproducts. The synthesis of the imidazo[1,2-a]pyrazine core can sometimes lead to the formation of positional isomers, which may have very similar polarities, making separation challenging.[4]

  • Causality (Streaking): Streaking is a classic sign of interaction between a basic compound and the acidic surface of the silica gel TLC plate. The nitrogen atoms in the imidazopyrazine ring system are basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and streaking.[3]

Solutions:

  • Neutralize the Mobile Phase: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your eluent.[3]

    • Protocol: Add 0.5-1% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to your ethyl acetate/hexane mobile phase. Run the TLC again. You should observe a significant reduction in streaking and better-defined spots.

  • Optimize the Solvent System: If spots are poorly resolved, systematically vary the polarity of your mobile phase. For imidazopyrazine derivatives, systems like dichloromethane/methanol can offer different selectivity compared to ethyl acetate/hexane.[3][5]

  • Consider a Different Stationary Phase: If streaking persists or separation is inadequate, consider using a different stationary phase for your chromatography.

    • Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.

    • Reversed-Phase (C18): This is an excellent option for polar compounds. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid to improve peak shape.[3][6]

Issue 2: My product won't crystallize and keeps "oiling out".

Question: I've isolated my product via column chromatography and the fractions look clean by TLC. However, when I try to recrystallize it from an ethyl acetate/n-hexane mixture, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" is a common crystallization problem that typically occurs when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation.[3]

Solutions & Step-by-Step Protocol:

  • Ensure Purity: Even small amounts of impurities can disrupt crystallization. Before attempting recrystallization, ensure your material is sufficiently pure (>95%). If not, an additional chromatographic step may be necessary.

  • Optimize the Crystallization Conditions:

    • Step 1: Re-dissolve the Oil: Add a small amount of the more polar solvent (ethyl acetate, in this case) back to your flask and gently warm it until the oil completely dissolves.[3]

    • Step 2: Slow Cooling: This is critical. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Rapid cooling often leads to precipitation of an amorphous oil rather than an ordered crystal lattice.

    • Step 3: Induce Nucleation: If crystals still do not form, induce nucleation using one of these methods:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[3]

      • Seed Crystals: If you have a tiny amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.[3]

    • Step 4: Reduce Solvent Volume: If the compound is too soluble, you may need to carefully evaporate some of the solvent and repeat the slow cooling process.[3]

Issue 3: The final yield of my purified product is very low.

Question: After column chromatography and recrystallization, my final isolated yield is less than 30%. Where could I be losing my product?

Answer: Significant product loss can occur at multiple stages of the purification process. A systematic review of each step is necessary to identify the cause.

Troubleshooting Workflow:

cluster_workup Workup Optimization cluster_chromatography Chromatography Optimization cluster_crystallization Crystallization Optimization start Low Yield Problem workup Aqueous Workup start->workup chromatography Column Chromatography workup->chromatography Check aqueous layer for product w1 Is product water-soluble? Perform back-extraction of aqueous layers. workup->w1 w2 Did an emulsion form? Add brine to break emulsion. workup->w2 crystallization Recrystallization chromatography->crystallization Check column loading & fraction analysis c1 Was the column overloaded? Load <5% of silica mass. chromatography->c1 c2 Was the elution too fast? Use a shallower gradient. chromatography->c2 end Optimized Yield crystallization->end Check mother liquor r1 Used too much solvent? Use minimum hot solvent needed. crystallization->r1 r2 Is product soluble in cold solvent? Concentrate mother liquor. crystallization->r2

Caption: Troubleshooting workflow for low product yield.

Explanations:

  • Aqueous Workup: Imidazopyrazines can have some water solubility, especially if the reaction mixture is acidic. After your initial extraction with an organic solvent (e.g., ethyl acetate), re-extract the aqueous layer 2-3 more times to recover any dissolved product.[7]

  • Column Chromatography: Overloading the column is a primary cause of poor separation and yield loss. A general rule is to load no more than 1-5% of the crude material by weight relative to the stationary phase.[3] Analyze your fractions carefully by TLC; sometimes the product can elute over a wider range of fractions than expected.

  • Recrystallization: Using an excessive amount of hot solvent to dissolve your compound will result in a significant portion of it remaining in the mother liquor upon cooling.[3] Always use the minimum amount necessary. After filtering your crystals, you can often recover a second crop by concentrating the mother liquor and re-cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree can guide your choice.

start Crude Reaction Mixture q1 Are impurities acidic or basic? start->q1 q2 Is the product a solid? q1->q2 No extraction Acid/Base Extraction q1->extraction Yes q3 Are impurities close in polarity? q2->q3 No recrystallization Recrystallization q2->recrystallization Yes chromatography Column Chromatography q3->chromatography Yes final Pure Product q3->final No extraction->q2 chromatography->final recrystallization->q3

Caption: Decision tree for selecting a purification method.

  • Column Chromatography: This is the most versatile and commonly used technique for imidazopyrazine derivatives.[3][8] It is highly effective at separating compounds with different polarities.

  • Recrystallization: If your crude product is a solid and relatively pure, recrystallization is an excellent method for final purification to obtain high-purity, crystalline material. A mixture of ethyl acetate and n-hexane is a good starting point for this class of compounds.[7]

  • Acid/Base Extraction: This liquid-liquid extraction technique can be used as a preliminary cleanup step to separate acidic, basic, and neutral compounds.

Q2: What are the best analytical techniques to confirm the purity of my final product?

A2: Relying on a single analytical method is insufficient. A combination of techniques should be used to provide a comprehensive assessment of purity.[][10] Purity is typically considered acceptable for many research applications when it is ≥95%.[11]

Technique Purpose Key Insights
HPLC Quantitative PurityProvides high-resolution separation, allowing for precise quantification of the main peak area relative to impurities. A purity of >98% is often achievable.[6]
¹H NMR Structural Confirmation & PurityConfirms the chemical structure. Integration of signals can reveal the presence of impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard.[12]
LC-MS Molecular Weight ConfirmationConfirms the mass of the target compound and provides the mass of impurities, which aids in their identification.[13]
Melting Point Purity IndicationA pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to broaden and become depressed.[14]

Q3: My compound is very polar. What is the best chromatographic approach?

A3: Highly polar compounds can be challenging to purify using standard normal-phase chromatography on silica gel.

  • Reversed-Phase Chromatography: This is often the preferred method. Use a C18 column with a polar mobile phase like water/acetonitrile or water/methanol. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape for nitrogen-containing compounds.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase.[3]

  • Modified Normal Phase: If you must use silica, a highly polar mobile phase will be required. A common system is dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 90:10:1) to prevent streaking.[3]

References
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Elsevier. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ScienceDirect. Available at: [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • Elsevier. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • International Journal of Advanced Research in Engineering, Science & Management. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Available at: [Link]

  • ResearchGate. (n.d.). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Royal Society of Chemistry Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]

  • ResearchGate. (n.d.). Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling. Available at: [Link]

  • National Center for Biotechnology Information. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your yield.

Introduction

This compound is a key building block in the development of various therapeutic agents, particularly kinase inhibitors for oncology applications. Its unique heterocyclic structure provides a versatile scaffold for medicinal chemists. However, like many complex organic syntheses, the path to high yields and purity can present challenges. This guide is structured to provide direct, actionable advice to overcome common hurdles in the synthesis of this compound.

Plausible Synthetic Pathway

A common and effective route to this compound involves a two-step process:

  • Synthesis of the key intermediate: Methyl 3-amino-6-bromopyrazine-2-carboxylate.

  • Cyclization: Reaction of the intermediate with a suitable C2 synthon, such as chloroacetaldehyde or bromoacetaldehyde, to form the imidazo[1,2-a]pyrazine ring system.

This guide will address potential issues in both stages of this synthesis.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low Yield of Methyl 3-amino-6-bromopyrazine-2-carboxylate (Intermediate)

The synthesis of this intermediate is crucial for the overall success of the reaction. Low yields at this stage will significantly impact the final output.

Possible Causes and Solutions:

Possible Cause Recommended Solution & Rationale
Incomplete Bromination Solution: Increase the equivalents of the brominating agent (e.g., N-Bromosuccinimide) and monitor the reaction by TLC or LC-MS. Rationale: Insufficient brominating agent will leave starting material unreacted. Stepwise addition of the brominating agent can also help to control the reaction and prevent side product formation.
Over-bromination Solution: Carefully control the stoichiometry of the brominating agent and the reaction temperature. Rationale: The pyrazine ring can be susceptible to over-bromination, leading to the formation of di-bromo species and other impurities that can be difficult to separate.
Hydrolysis of the Ester Solution: Ensure anhydrous conditions throughout the reaction and workup. Use a non-aqueous workup if possible. Rationale: The methyl ester is susceptible to hydrolysis, especially in the presence of acid or base and water. This will result in the formation of the corresponding carboxylic acid, which may complicate the subsequent cyclization step.
Difficult Purification Solution: Employ column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). Recrystallization from a suitable solvent system can also be effective. Rationale: The crude product may contain closely related impurities that require efficient separation techniques to achieve the desired purity for the next step.
Problem 2: Low Yield of this compound (Final Product)

The cyclization step is the final and often most challenging part of the synthesis.

Possible Causes and Solutions:

Possible Cause Recommended Solution & Rationale
Inefficient Cyclization Solution: Screen different solvents (e.g., ethanol, isopropanol, DMF) and bases (e.g., sodium bicarbonate, potassium carbonate, triethylamine). The reaction temperature may also need optimization. Rationale: The choice of solvent and base can significantly influence the rate and efficiency of the cyclization reaction. A patent for a similar synthesis of 6-bromoimidazo[1,2-a]pyridine suggests that gentle heating (25-50 °C) can be effective.[2]
Side Product Formation Solution: Monitor the reaction closely by TLC or LC-MS to identify the formation of any major side products. Adjusting the reaction conditions (e.g., lowering the temperature, changing the base) can help to minimize their formation. Rationale: The reaction of the aminopyrazine with the haloacetaldehyde can potentially lead to the formation of regioisomers or other undesired products.
Reaction Stalling Solution: Ensure the quality of the starting materials, particularly the haloacetaldehyde, which can be unstable. Using freshly prepared or purified haloacetaldehyde is recommended. Rationale: Impurities in the starting materials can inhibit the reaction. The haloacetaldehyde can polymerize or decompose, leading to a stalled reaction.
Product Degradation Solution: If the product is found to be unstable under the reaction or workup conditions, consider a milder workup procedure. For example, use a weaker base for neutralization or avoid prolonged heating. Rationale: The imidazo[1,2-a]pyrazine ring system may be sensitive to harsh acidic or basic conditions, leading to decomposition and lower yields.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: A highly recommended starting material is Methyl 3-amino-6-bromopyrazine-2-carboxylate. This intermediate already contains the necessary substituents on the pyrazine ring, simplifying the subsequent cyclization step.

Q2: What are the most critical parameters to control during the cyclization step?

A2: The most critical parameters are the choice of solvent, base, and temperature. The reactivity of the haloacetaldehyde is also a key factor. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

Q3: How can I purify the final product effectively?

A3: Column chromatography is typically the most effective method for purifying this compound. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. Recrystallization can also be used to obtain highly pure material.

Q4: Are there any alternative synthetic routes to consider?

A4: While the cyclization of a pre-functionalized aminopyrazine is a common approach, other methods for constructing the imidazo[1,2-a]pyrazine core exist. These can include multi-component reactions or palladium-catalyzed cross-coupling strategies.[3] However, for this specific molecule, the route described in this guide is likely to be the most straightforward.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

This protocol is a general guideline and may require optimization.

  • To a solution of methyl 3-aminopyrazine-2-carboxylate in a suitable solvent (e.g., dichloromethane or chloroform), add N-Bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Dissolve Methyl 3-amino-6-bromopyrazine-2-carboxylate in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a solution of chloroacetaldehyde (typically a 40-50% aqueous solution) and a mild base (e.g., sodium bicarbonate).

  • Heat the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Reaction Mechanism```dot

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product SM1 Methyl 3-amino-6-bromopyrazine-2-carboxylate INT1 Schiff Base Intermediate SM1->INT1 Reaction with SM2 SM2 Chloroacetaldehyde PROD This compound INT1->PROD Intramolecular Cyclization

Caption: A general workflow for troubleshooting low yield issues.

References

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC, NIH. [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • This compound. Frontier Specialty Chemicals. [Link]

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • This compound. MySkinRecipes. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

Sources

Solubility issues of "Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support center for this compound (CAS: 1379297-22-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility issues associated with this heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, but its planar, aromatic nature can often lead to poor solubility in both aqueous and organic media, posing significant challenges for screening, formulation, and in-vivo studies. This guide provides a systematic approach to understanding and overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of the compound is the first step in designing a solubility strategy. Based on available data, here is a summary of its key characteristics.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1379297-22-9 [1]
Molecular Formula C₈H₆BrN₃O₂ [1][2]
Molecular Weight 256.06 g/mol [2]
Physical Form Solid [3]
Purity Typically ≥95% [3]

| Storage | Inert atmosphere, 2-8°C |[2] |

The structure contains both hydrogen bond acceptors (N, O) and a potential hydrogen bond donor (aromatic C-H), but its overall flat, rigid, and halogenated structure suggests a tendency for crystal lattice stacking, which can significantly hinder solvation.

Q2: My compound is not dissolving in DMSO at room temperature. What are the first steps I should take?

A2: This is a very common scenario. The crystalline nature of many compounds means that the energy required to break the crystal lattice is higher than the energy gained from solvation at room temperature. Here is a logical progression of steps to take.

First, ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can dramatically reduce its ability to solvate non-polar compounds.[4] If the compound remains insoluble after vigorous vortexing, gentle heating and sonication are the next recommended steps. These energy inputs help to overcome the activation energy barrier of dissolution.[4]

  • Vortexing: Mix vigorously for at least 1-2 minutes.

  • Sonication: Place the sample in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart compound aggregates.[4]

  • Gentle Warming: Warm the solution to 30-40°C. Avoid excessive heat, as it can degrade thermally sensitive compounds.

If these steps fail, it indicates that DMSO may not be the optimal solvent at your desired concentration, and you should proceed to the troubleshooting workflow below.

Q3: I managed to dissolve the compound, but it precipitated when I diluted the DMSO stock into my aqueous cell culture medium. Why is this happening?

A3: This phenomenon is known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an anti-solvent (in this case, your aqueous buffer).[4] When the DMSO concentration drops sharply upon dilution, the aqueous environment cannot maintain the compound in solution, causing it to precipitate.[4]

To mitigate this, consider the following:

  • Stepwise Dilution: Dilute the stock solution in a series of steps with your medium, rather than one large dilution.

  • Use of Co-solvents: For in-vivo or in-vitro work, the addition of co-solvents like PEG400, propylene glycol, or Tween 80 to the final formulation can help maintain solubility.[5][6]

  • Lower the Stock Concentration: It may be necessary to work with a lower, more stable stock concentration in DMSO.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is low (typically <0.5%) to avoid solvent-induced toxicity.[5]

Troubleshooting Guides & Experimental Protocols

Systematic Approach to Solubility Challenges

When faced with a poorly soluble compound, a systematic approach is more effective than random solvent screening. The following workflow provides a logical decision-making process.

G start Is the compound soluble in the primary solvent (e.g., DMSO) at the desired concentration? check_purity Verify Compound Purity and Identity (LC-MS/NMR) start->check_purity Always a good first step yes_node Yes start->yes_node no_node No start->no_node proceed Proceed with Experiment. Monitor for precipitation upon dilution. yes_node->proceed energy_input Apply Energy Input: 1. Vortex (2 min) 2. Sonicate (10 min) 3. Warm (30-40°C) no_node->energy_input still_insoluble Still Insoluble? energy_input->still_insoluble solvent_screen Perform Solvent Screen: Test solubility in a panel of alternative solvents (e.g., DMF, NMP, DMA, Ethanol). still_insoluble->solvent_screen Yes still_insoluble->proceed No soluble_alt Soluble in an Alternative Solvent? solvent_screen->soluble_alt advanced_tech Consider Advanced Techniques: - Co-solvency - pH modification (if ionizable) - Solid Dispersion - Formulation with excipients soluble_alt->advanced_tech No use_alt Use alternative solvent. Verify compatibility with downstream assay. soluble_alt->use_alt Yes consult Consult Formulation Scientist for advanced delivery strategies. advanced_tech->consult

Caption: A decision tree for troubleshooting solubility issues.

Protocol 1: Systematic Solubility Assessment

This protocol provides a method for determining the approximate solubility of this compound in a panel of common organic solvents.

Objective: To identify suitable solvents and estimate the saturation solubility.

Materials:

  • This compound

  • Anhydrous solvents: DMSO, DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DMA (Dimethylacetamide), Ethanol, Acetonitrile.

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Heating block or water bath

Procedure:

  • Preparation: Accurately weigh 1-2 mg of the compound into separate, labeled glass vials for each solvent to be tested.

  • Initial Solvent Addition: Add a calculated volume of the first solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Initial Dissolution Attempt: Vortex the vial vigorously for 2 minutes. Visually inspect for undissolved solid material against a dark background.

  • Energy Input: If solid remains, sonicate the vial for 10 minutes. If still insoluble, warm the vial to 30-40°C for 15 minutes with intermittent vortexing.

  • Observation: If the compound fully dissolves, the solubility is greater than or equal to the tested concentration. Record this result.

  • Titration (if insoluble): If the compound is not fully dissolved after step 4, add an additional, precise volume of solvent to halve the concentration. Repeat steps 3-4.

  • Repeat Titration: Continue this process of adding solvent and applying energy until the compound is fully dissolved. The concentration at which it dissolves is the approximate saturation solubility.

  • Solvent Panel: Repeat steps 2-7 for each solvent in your panel.

Data Presentation: The results should be compiled into a table for easy comparison.

Table 2: Example Solubility Assessment Data

Solvent Polarity Index Approx. Solubility (mg/mL) at 25°C Observations
DMSO 7.2 Determine Experimentally Clear solution after warming
DMF 6.4 Determine Experimentally
NMP 6.7 Determine Experimentally
Ethanol 5.2 Determine Experimentally Likely lower solubility

| Acetonitrile | 5.8 | Determine Experimentally | |

Advanced Solubility Enhancement Techniques

If standard solvents are insufficient, several formulation strategies can be employed. These techniques are widely used in the pharmaceutical industry to improve the bioavailability of poorly soluble drugs.[7][8][9]

  • Co-solvency: This involves using a mixture of solvents. A water-miscible organic solvent in which the drug is highly soluble (like DMSO or ethanol) can increase the solubility of a compound in an aqueous medium.[6][10] The co-solvent works by reducing the polarity of the aqueous environment and disrupting water's hydrogen-bonding network.[10]

  • pH Modification: If a compound has ionizable groups (acidic or basic), adjusting the pH of the solution can dramatically increase solubility. While this compound is not strongly ionizable, the nitrogen atoms in the imidazopyrazine ring system have basic character and may be protonated at low pH, which could enhance aqueous solubility.

  • Solid Dispersions: This involves dispersing the compound in a highly soluble, inert carrier matrix (often a polymer like PVP or PEG) at the molecular level.[11] Techniques like spray drying or hot-melt extrusion are used to create these amorphous dispersions, which can prevent crystallization and enhance the dissolution rate.[7]

  • Complexation: Host-guest chemistry, most commonly using cyclodextrins, can be used to encapsulate the poorly soluble drug molecule within the hydrophobic cavity of the cyclodextrin host.[12][13] This complex is more water-soluble and can increase the apparent solubility of the compound.

The choice of technique depends heavily on the downstream application (e.g., in-vitro assay vs. in-vivo pharmacokinetic study).

G start Weigh Compound Accurately add_solvent Add Calculated Volume of Anhydrous Solvent start->add_solvent vortex Vortex Vigorously (1-2 minutes) add_solvent->vortex check1 Visually Inspect: Is Solution Clear? vortex->check1 sonicate Sonicate in Water Bath (5-10 minutes) check1->sonicate No success Stock Solution Prepared. Store appropriately (aliquot, -20°C/-80°C). check1->success Yes check2 Visually Inspect: Is Solution Clear? sonicate->check2 warm Warm Gently (30-40°C) check2->warm No check2->success Yes check3 Visually Inspect: Is Solution Clear? warm->check3 check3->success Yes fail Compound Insoluble at this Concentration. Re-evaluate solvent or concentration. check3->fail No

Caption: Workflow for preparing a stock solution of a difficult compound.

References

  • PubChem. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Chemistry of the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the imidazo[1,2-a]pyrazine chemical scaffold. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged heterocyclic system. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, functionalization, and handling of imidazo[1,2-a]pyrazine derivatives. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental designs.

I. Understanding the Imidazo[1,2-a]pyrazine Core: A Stability Overview

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heteroaromatic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] Its stability is a critical parameter that dictates the feasible reaction conditions for its synthesis and subsequent modifications. This section provides a foundational understanding of the ring's general stability characteristics.

The fusion of an imidazole ring to a pyrazine ring results in a unique electronic landscape. The imidazole moiety is generally electron-rich and susceptible to electrophilic attack, while the pyrazine ring is electron-deficient. This electronic dichotomy influences the overall reactivity and stability of the bicyclic system.

II. Troubleshooting Guide: Stability Under Various Reaction Conditions

This section addresses specific stability-related questions and provides practical guidance for overcoming common experimental hurdles.

A. Acidic Conditions

Question: My imidazo[1,2-a]pyrazine derivative appears to be degrading or giving multiple products under acidic conditions. What is happening and how can I mitigate this?

Answer:

The stability of the imidazo[1,2-a]pyrazine ring in acidic media is highly dependent on the specific acid, its concentration, the reaction temperature, and the substitution pattern on the ring. While the scaffold is generally considered moderately stable in weak acids, strong acidic conditions can lead to decomposition.

Causality: The pyrazine ring contains two nitrogen atoms which can be protonated. Protonation of the pyrazine nitrogen atoms can activate the ring towards nucleophilic attack, potentially leading to ring-opening or other degradation pathways. Furthermore, certain substituents on the ring may be acid-labile.

Troubleshooting Steps:

  • pH Control: Whenever possible, maintain the pH of your reaction mixture in the weakly acidic to neutral range. If acidic conditions are necessary, consider using milder acids such as acetic acid or employing a buffer system.

  • Temperature Management: Avoid high temperatures when working with imidazo[1,2-a]pyrazines in acidic media. Perform reactions at the lowest effective temperature.

  • Protecting Groups: If a specific functional group on your molecule is acid-sensitive, consider protecting it prior to subjecting the molecule to acidic conditions.

  • Reaction Time: Minimize the exposure time of your compound to acidic conditions. Monitor the reaction closely and quench it as soon as the desired transformation is complete.

Experimental Protocol: Assessing Acid Stability

To quantitatively assess the stability of your specific imidazo[1,2-a]pyrazine derivative, a forced degradation study under acidic conditions can be performed.

  • Prepare solutions of your compound at a known concentration in a series of acidic buffers (e.g., pH 1, 3, and 5) and in a solution of a strong acid (e.g., 0.1 M HCl).

  • Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the aliquot and dilute it to a known volume.

  • Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and identify any degradation products.

Data Presentation: Hypothetical Acid Degradation Profile

pHTemperature (°C)Time (hours)% DegradationMajor Degradation Products
1402465Ring-opened products, hydrolyzed side chains
3402415Minor hydrolysis of sensitive groups
54024< 5Negligible degradation
B. Basic Conditions

Question: I am observing decomposition of my imidazo[1,2-a]pyrazine when using strong bases. What is the likely cause and what are the alternatives?

Answer:

The imidazo[1,2-a]pyrazine ring system can be susceptible to degradation under strongly basic conditions, particularly at elevated temperatures.

Causality: The imidazole part of the scaffold contains an acidic N-H proton (if unsubstituted at N1). Strong bases can deprotonate this position, and the resulting anion may undergo rearrangement or other decomposition pathways. Furthermore, the electron-deficient pyrazine ring can be susceptible to nucleophilic attack by hydroxide or other strong bases, potentially leading to ring-opening.

Troubleshooting Steps:

  • Choice of Base: Opt for milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent Selection: The choice of solvent can influence the reactivity of the base. Aprotic solvents are generally preferred over protic solvents when using strong bases.

  • Temperature Control: As with acidic conditions, use the lowest possible temperature for your reaction.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as the presence of water can facilitate hydrolytic decomposition pathways in the presence of a strong base.

III. Frequently Asked Questions (FAQs)

Q1: How stable is the imidazo[1,2-a]pyrazine ring to common oxidizing agents?

A1: The imidazo[1,2-a]pyrazine ring is generally susceptible to strong oxidizing agents. For instance, potassium permanganate (KMnO₄) is often used as a staining agent for visualizing these compounds on TLC plates, indicating a reaction is occurring.[4] Milder oxidizing agents may be tolerated depending on the specific reagent and reaction conditions. If oxidation of a substituent is required, a careful selection of the oxidant and reaction conditions is crucial to avoid degradation of the core. Consider using reagents like manganese dioxide (MnO₂) for the oxidation of allylic or benzylic alcohols, which are generally milder and more selective.

Q2: Can the imidazo[1,2-a]pyrazine ring be reduced?

A2: Yes, the imidazo[1,2-a]pyrazine ring can be reduced. Catalytic hydrogenation, for example using platinum(IV) oxide (PtO₂) as a catalyst, can lead to the partial reduction of the pyrazine ring to afford tetrahydroimidazo[1,2-a]pyrazines.[4] Sodium cyanoborohydride (NaBH₃CN) has also been reported for the reduction of this ring system.[4] The use of sodium borohydride (NaBH₄) in the presence of iodine has been employed for the reduction of related cyclic amides, suggesting its potential for reducing the imidazo[1,2-a]pyrazine system as well.[5] It is important to note that complete reduction of the heteroaromatic system is challenging and often requires harsh conditions.

Q3: Is the imidazo[1,2-a]pyrazine scaffold stable under typical cross-coupling conditions?

A3: The imidazo[1,2-a]pyrazine ring has demonstrated good stability under various palladium-catalyzed cross-coupling conditions, including Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][7][8] This stability allows for the functionalization of the scaffold at various positions, provided a suitable leaving group (e.g., a halogen) is present. However, it is always advisable to perform a small-scale test reaction to ensure the stability of your specific substrate under the planned reaction conditions, as high temperatures or strongly basic conditions required for some cross-coupling protocols could potentially lead to degradation.

Q4: What is the general thermal stability of the imidazo[1,2-a]pyrazine ring?

Q5: Are there any known photostability issues with the imidazo[1,2-a]pyrazine ring?

A5: There is limited specific information on the photostability of the imidazo[1,2-a]pyrazine scaffold in the reviewed literature. However, like many heteroaromatic compounds, derivatives of imidazo[1,2-a]pyrazine may be susceptible to degradation upon prolonged exposure to UV light. It is good laboratory practice to protect solutions of these compounds from light, especially if they are to be stored for extended periods.

IV. Visualizing Reaction Pathways

To aid in the understanding of the chemical transformations of the imidazo[1,2-a]pyrazine scaffold, the following diagrams illustrate key reaction pathways.

reduction_pathway imidazo_pyrazine Imidazo[1,2-a]pyrazine tetrahydro Tetrahydroimidazo[1,2-a]pyrazine imidazo_pyrazine->tetrahydro Catalytic Hydrogenation (e.g., PtO₂) or NaBH₃CN

Caption: Reduction of the imidazo[1,2-a]pyrazine ring.

functionalization_pathway start Halo-imidazo[1,2-a]pyrazine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) start->buchwald product_suzuki Aryl-substituted imidazo[1,2-a]pyrazine suzuki->product_suzuki product_buchwald Amino-substituted imidazo[1,2-a]pyrazine buchwald->product_buchwald

Caption: Common cross-coupling functionalizations.

V. Concluding Remarks

The imidazo[1,2-a]pyrazine scaffold offers a versatile platform for the development of novel chemical entities. A thorough understanding of its stability under various reaction conditions is paramount for successful synthetic campaigns. This guide provides a starting point for troubleshooting common issues and for the rational design of experiments. As with any chemical system, careful reaction monitoring and optimization are key to achieving desired outcomes.

VI. References

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health. [Link]

  • Asymmetric Hydrogenation of Triazolo[1,5- a ]-, Imidazo[1,2- a ]-, and Pyrazolo[1,5- a ]pyridines. ResearchGate. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed. [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. ACS Publications. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. [https://www.researchgate.net/publication/322818960_New_Catalytic_System_for_the_Synthesis_of_Imidazo12-a]pyridines_by_the_Ugi_Reaction]([Link])

  • Synthesis, Spectral Characterization and photo Thermal Decomposition Studies of New Hetrocyclic Azo Dye Compound Derived From Imidazole with Some Transition Metal Complexes. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]

  • Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. ResearchGate. [Link]

  • Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. ACS Publications. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • ChemInform Abstract: Diversely Substituted Imidazo[1,2-a]pyrazine-8-oxo-3-carbaldehydes: An Iodine-Mediated Cyclization/Oxidation Approach. ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. PubMed. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. UCL Discovery. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health. [Link]

Sources

Technical Support Center: Reactions of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate" (FSC-M12890). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and reactivity of this important building block. Our focus is to help you mitigate common side reactions, particularly debromination, ensuring the success of your synthetic endeavors.

Introduction to this compound

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active molecules.[1][2][3] The bromine atom at the 6-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions. However, the electron-deficient nature of the pyrazine ring, coupled with the presence of an electron-withdrawing ester group, can render the C-Br bond susceptible to cleavage, leading to the undesired debrominated byproduct. This guide will provide you with the expertise to anticipate and prevent this common pitfall.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A: Debromination, specifically hydrodebromination, is a side reaction where the bromine atom at the 6-position is replaced by a hydrogen atom. This leads to the formation of "Methyl imidazo[1,2-a]pyrazine-8-carboxylate" as a significant byproduct, reducing the yield of your desired product and complicating purification.

Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?

A: The principal cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This highly reactive intermediate can be generated from several sources, including:

  • Solvent: Protic solvents (e.g., alcohols) or residual water in aprotic solvents can act as hydride sources.

  • Reagents: Certain bases, additives, or impurities in the starting materials can generate hydrides.

  • Decomposition: Decomposition of the organometallic coupling partner or the phosphine ligand can also lead to the formation of Pd-H species.

Once formed, the Pd-H species can undergo reductive elimination with the coordinated "this compound" to yield the debrominated byproduct.

Q3: Is the imidazo[1,2-a]pyrazine ring system itself prone to instability under typical reaction conditions?

A: The imidazo[1,2-a]pyrazine ring is generally stable. However, like many nitrogen-containing heterocycles, its stability can be influenced by the reaction conditions, particularly strong bases and high temperatures. Protonation of the ring nitrogens can also affect its reactivity.

Q4: How can I detect and quantify the debrominated byproduct?

A: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): The debrominated product will have a different Rf value than the starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the starting material, product, and byproduct.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the presence of the debrominated product by observing the appearance of a new aromatic proton signal in place of the characteristic signal for the proton adjacent to the bromine atom.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of all components in the reaction mixture, confirming the presence of the debrominated species.[4]

Troubleshooting Guide: Preventing Debromination in Cross-Coupling Reactions

This section provides a structured approach to troubleshooting and minimizing debromination when using "this compound" in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, the conditions can often promote debromination.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Debromination Observed in Suzuki Coupling step1 Step 1: Optimize the Base start->step1 step2 Step 2: Choose the Right Ligand step1->step2 step3 Step 3: Control the Solvent and Temperature step2->step3 step4 Step 4: Consider the Boronic Acid/Ester step3->step4 end_node Minimized Debromination step4->end_node

Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura coupling.

Detailed Recommendations:

ParameterRecommendation to Minimize DebrominationRationale
Base Use weaker, non-nucleophilic bases like K3PO4, K2CO3, or Cs2CO3. Avoid strong bases like NaOH or NaOtBu if possible.Strong bases can promote the decomposition of reagents and generate hydride species. Weaker bases are often sufficient for the transmetalation step without promoting side reactions.[5]
Ligand Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.Bulky ligands promote the desired reductive elimination over competing pathways like debromination. They also stabilize the palladium center.
Solvent Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Degas the solvent thoroughly before use.Protic solvents or residual water can be a source of hydrides. Degassing removes oxygen which can degrade the catalyst.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Debromination can have a higher activation energy than the desired coupling. Lowering the temperature can selectively slow down the side reaction.
Boronic Acid/Ester Use boronic esters (e.g., pinacol esters) instead of boronic acids. Ensure high purity of the boron reagent.Boronic esters can be more stable and less prone to protodeboronation, which can be a source of protons for the formation of Pd-H.

Protocol: Low-Debromination Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and anhydrous K3PO4 (2.0 mmol).

  • Catalyst and Ligand: In a separate vial, pre-mix Pd(OAc)2 (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk flask.

  • Catalyst Addition: Add the catalyst/ligand pre-mixture to the reaction flask.

  • Reaction Conditions: Heat the reaction mixture at 80-90 °C under an inert atmosphere (Argon or Nitrogen) and monitor the progress by TLC or LC-MS.

Heck Coupling

The Heck reaction couples the bromo-heterocycle with an alkene. Debromination can be a significant issue, especially with electron-rich alkenes.

Troubleshooting Workflow for Heck Coupling

start Debromination in Heck Reaction step1 Step 1: Base Selection start->step1 step2 Step 2: Ligand Choice step1->step2 step3 Step 3: Additives step2->step3 step4 Step 4: Reaction Conditions step3->step4 end_node Minimized Debromination step4->end_node

Caption: Troubleshooting workflow for minimizing debromination in Heck coupling.

Detailed Recommendations:

ParameterRecommendation to Minimize DebrominationRationale
Base Use organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA).These bases are generally less prone to generating hydride species compared to some inorganic bases under Heck conditions.[6][7]
Ligand For electron-deficient olefins, phosphine-free conditions with Pd(OAc)2 can be effective. For electron-rich olefins, use bulky phosphine ligands.The choice of ligand is highly dependent on the nature of the alkene coupling partner.[8]
Additives The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.Additives can influence the solubility and reactivity of the catalytic species, potentially disfavoring the debromination pathway.
Solvent Aprotic polar solvents like DMF or NMP are commonly used. Ensure they are anhydrous.These solvents help to solubilize the palladium salts and reagents.
Sonogashira Coupling

The Sonogashira coupling involves the reaction with a terminal alkyne and typically uses a copper co-catalyst.

Troubleshooting Workflow for Sonogashira Coupling

start Debromination in Sonogashira Coupling step1 Step 1: Copper Co-catalyst start->step1 step2 Step 2: Base and Solvent step1->step2 step3 Step 3: Temperature Control step2->step3 end_node Minimized Debromination step3->end_node

Caption: Troubleshooting workflow for minimizing debromination in Sonogashira coupling.

Detailed Recommendations:

ParameterRecommendation to Minimize DebrominationRationale
Copper Co-catalyst Use of a copper(I) salt (e.g., CuI) is standard. Ensure it is of high purity.The copper co-catalyst is crucial for the Sonogashira mechanism. Impurities could lead to side reactions.[9][10]
Base An organic amine base like triethylamine or diisopropylamine is typically used, often serving as the solvent as well.The amine base is essential for the reaction mechanism.
Temperature Run the reaction at room temperature or with gentle heating if necessary.Higher temperatures can increase the rate of debromination.
Buchwald-Hartwig Amination

This reaction forms a C-N bond with an amine. The choice of base and ligand is critical to avoid debromination.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Debromination in Buchwald-Hartwig Amination step1 Step 1: Select the Appropriate Base start->step1 step2 Step 2: Utilize Bulky Ligands step1->step2 step3 Step 3: Solvent and Temperature Management step2->step3 end_node Minimized Debromination step3->end_node

Caption: Troubleshooting workflow for minimizing debromination in Buchwald-Hartwig amination.

Detailed Recommendations:

ParameterRecommendation to Minimize DebrominationRationale
Base Use bases like NaOtBu, K3PO4, or Cs2CO3. The choice will depend on the pKa of the amine.Strong, non-nucleophilic bases are required for the Buchwald-Hartwig reaction. The base must be strong enough to deprotonate the amine.[11][12]
Ligand Employ bulky, electron-rich biarylphosphine ligands such as those developed by Buchwald and Hartwig (e.g., XPhos, SPhos).These ligands are specifically designed to promote the C-N bond-forming reductive elimination and suppress side reactions.[13]
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred.As with other palladium-catalyzed reactions, avoiding protic sources is crucial.

Analytical Data for Identification

1H NMR:

  • This compound: Expect characteristic signals for the imidazo[1,2-a]pyrazine core protons. The bromine atom will influence the chemical shift of the adjacent proton.

  • Debrominated byproduct: A new aromatic proton signal will appear in the region where the bromine was previously located, and the chemical shift of the remaining protons on that ring will be altered.

Mass Spectrometry (MS):

  • This compound: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). Molecular Weight: 256.06 g/mol .[4]

  • Debrominated byproduct: The mass spectrum will show a single major molecular ion peak corresponding to the loss of bromine and the addition of hydrogen. Molecular Weight: 177.16 g/mol .

Concluding Remarks

The successful functionalization of "this compound" is highly achievable with careful consideration of the reaction conditions. Debromination is a common but manageable side reaction. By understanding its mechanistic origins and judiciously selecting your catalyst, ligand, base, and solvent, you can significantly minimize its occurrence. We recommend careful reaction monitoring by LC-MS or HPLC to optimize your specific transformation.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36439-36454. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Available from: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2018). Molecules, 23(11), 2886. Available from: [Link]

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate. Available from: [Link]

  • A multinuclear magnetic resonance study of protonation in imidazo[1,2‐a]pyrazine. (1990). Magnetic Resonance in Chemistry, 28(8), 663-666. Available from: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.). ResearchGate. Available from: [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2020). Structural Chemistry, 31(4), 1471-1483. Available from: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2021). Journal of Medicinal Chemistry, 64(24), 17619-17666. Available from: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available from: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. (2024). ChemPhysChem, 25(1), e202400607. Available from: [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). ARKIVOC. Available from: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). Beilstein Journal of Organic Chemistry, 14, 2598-2607. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available from: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (2001). Synthesis, 2001(11), 1704-1710. Available from: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2019). European Journal of Organic Chemistry, 2019(44), 7335-7352. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7381. Available from: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry, 11(20), 3299-3316. Available from: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Heck Reaction. (n.d.). Chemistry LibreTexts. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Available from: [Link]

  • Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. (2024). ChemPhysChem, e202400607. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). Organic Letters, 14(23), 6012-6015. Available from: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2010). Journal of the American Chemical Society, 132(11), 3674-3675. Available from: [Link]

  • 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1679. Available from: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2014). Molecules, 19(8), 12518-12533. Available from: [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. (2022). Journal of the American Chemical Society, 144(49), 22449-22456. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Data for: "Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles". (2023). University of Strathclyde. Available from: [Link]

  • Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. (2023). ChemRxiv. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Available from: [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable heterocyclic scaffold.

The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, but its functionalization is not always straightforward. The electron-deficient nature of the pyrazine ring, combined with the presence of multiple nitrogen atoms capable of coordinating to a metal center, presents unique challenges. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to ensure your success.

General Troubleshooting Workflow

Before delving into specific reaction types, it's helpful to have a general framework for diagnosing failed or low-yielding reactions. The following decision tree outlines a logical progression for troubleshooting.

G Start Reaction Issue (Low Yield / No Product) Check_Purity Verify Reagent Purity & Integrity (Starting Material, Solvent, Base) Start->Check_Purity First Steps Check_Inert Confirm Rigorous Inert Atmosphere (Degassing, Dry Solvents) Check_Purity->Check_Inert Catalyst_Deactivation Hypothesize Catalyst Deactivation (Color change to black?) Check_Inert->Catalyst_Deactivation If reagents are pure & inertness is confirmed Side_Reactions Identify Major Side Products (Debromination, Hydrolysis, Homocoupling) Check_Inert->Side_Reactions Screen_Ligand Screen Different Ligand Class (e.g., Buchwald-type vs. NHC) Catalyst_Deactivation->Screen_Ligand Bulky ligands can prevent deactivation Screen_Base Screen Alternative Bases (e.g., K3PO4 vs. Cs2CO3 vs. NaOtBu) Side_Reactions->Screen_Base Base choice often dictates side reactions Screen_Solvent Screen Different Solvents (e.g., Toluene, Dioxane, DMF) Screen_Ligand->Screen_Solvent Screen_Base->Screen_Solvent Optimization Systematic Optimization (DoE) Screen_Solvent->Optimization

Caption: General troubleshooting decision tree for cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, with the this compound substrate, common issues include low conversion rates and competing side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki reaction has stalled with significant starting material remaining. What is the most likely cause?

A1: The primary bottleneck is often the oxidative addition step, which can be sluggish for electron-deficient heteroaryl bromides. The choice of catalyst system is critical.

  • Explanation: The electron-withdrawing nature of the imidazopyrazine ring system and the C8-ester group deactivates the C-Br bond towards oxidative addition to a Pd(0) center. To overcome this, a highly active catalyst is required. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Solution: Employ catalyst systems known for high activity with challenging substrates. This typically involves using a stable palladium precatalyst with a bulky, electron-rich phosphine ligand. The steric bulk of the ligand promotes the formation of a highly reactive, monoligated Pd(0) species, which facilitates oxidative addition.[1]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.

    • Recommended Precatalysts: Use air-stable precatalysts like SPhos Pd G3 or XPhos Pd G3 for reliable generation of the active Pd(0) catalyst.[2]

Q2: I am observing a significant amount of a debrominated side product (Methyl imidazo[1,2-a]pyrazine-8-carboxylate). How can I suppress this?

A2: Debromination is a common side reaction, particularly with electron-deficient substrates. It typically arises from two pathways: reaction with a hydride source or a reductive process involving the boronic acid reagent.

  • Explanation: The debrominated product can form if a hydride attacks the palladium intermediate. This hydride can originate from bases like alkoxides (if alcohol is a solvent or impurity) or from the boronic acid itself under certain conditions.[3]

  • Solution:

    • Choice of Base: Use anhydrous, non-coordinating bases. Finely ground K₃PO₄ or Cs₂CO₃ are generally preferred over alkoxides or hydroxides. Using KF can sometimes reduce side reactions, though it may also slow down the desired coupling.[4]

    • Solvent Purity: Ensure strictly anhydrous and deoxygenated solvents. Water can facilitate protodeboronation of the boronic acid, which can lead to other side reactions.[5]

    • Boronic Acid Quality: Use high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester).

Q3: My reaction mixture turns black and appears to have crashed. What has happened?

A3: The formation of palladium black (insoluble, bulk Pd(0) metal) indicates catalyst decomposition.[6] This removes the palladium from the catalytic cycle, halting the reaction.

  • Explanation: The nitrogen atoms on the imidazopyrazine core can act as ligands, binding to the palladium center and leading to aggregation and precipitation. This is a form of catalyst poisoning.

  • Solution: Use ligands that can effectively shield the palladium center.

    • Bulky Ligands: Sterically demanding ligands like XPhos or the use of N-heterocyclic carbenes (NHCs) like IPr can prevent the substrate from coordinating too strongly to the metal center, thus enhancing catalyst stability.[7][8]

    • Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help overcome minor decomposition pathways, though optimizing the ligand is the preferred solution.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Notes
Substrate This compound (1.0 eq)Ensure high purity.
Coupling Partner Arylboronic Acid (1.2 - 1.5 eq)Excess drives the reaction; use pinacol ester for stability.
Pd Precatalyst XPhos Pd G3 (2 mol%)Air-stable, reliable generation of active Pd(0)L.[2]
Ligand XPhos (included in precatalyst)Bulky, electron-rich ligand accelerates oxidative addition.[1]
Base K₃PO₄ (3.0 eq)Anhydrous, non-nucleophilic base. Grind to a fine powder.[5]
Solvent 1,4-Dioxane / H₂O (10:1)Aprotic solvent with minimal water to aid base solubility.
Temperature 80 - 110 °CHigher temperatures often needed for electron-deficient substrates.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation of the catalyst and reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 1.0 eq), the arylboronic acid (1.3 eq), and K₃PO₄ (3.0 eq).

  • Add the XPhos Pd G3 precatalyst (0.02 eq) to the vial.

  • Seal the vial with a PTFE-lined cap.

  • Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.

  • Through the septum, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1, to achieve a 0.1 M concentration of the limiting reagent).

  • Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is highly sensitive to the choice of base, ligand, and reaction conditions, especially given the base-sensitive ester on our substrate.

Frequently Asked Questions & Troubleshooting

Q1: How do I choose the optimal catalyst system for aminating this substrate without hydrolyzing the ester?

A1: This requires balancing high catalytic activity with mild reaction conditions. The key is selecting a base that is strong enough to deprotonate the amine but not nucleophilic enough to attack the ester, paired with a highly active catalyst that allows for lower reaction temperatures.

  • Explanation: Strong, nucleophilic bases like NaOtBu or LHMDS can readily saponify the methyl ester, leading to the undesired carboxylic acid byproduct. Weaker carbonate or phosphate bases are preferred.[2] However, these weaker bases require a more active catalyst to achieve a reasonable reaction rate.

  • Solution:

    • Catalyst/Ligand: Use a modern generation Buchwald precatalyst. For many heteroaryl systems, Josiphos-type ligands (e.g., CYPF-tBu) or bulky biarylphosphine ligands like BrettPhos can be highly effective. BrettPhos Pd G3 is an excellent starting point as it is known to be active at lower temperatures.

    • Base: Cesium carbonate (Cs₂CO₃) is often the base of choice in these situations. It has sufficient basicity for a wide range of amines and has low nucleophilicity and good solubility in common organic solvents.[9]

Q2: My reaction is clean but very slow. How can I increase the rate without causing decomposition?

A2: If the reaction is clean (i.e., no major side products), the issue is likely kinetics. A systematic approach to optimization is needed.

  • Explanation: The rate of a Buchwald-Hartwig reaction is dependent on the interplay between the ligand, base, solvent, and temperature. A "one-variable-at-a-time" approach to optimization can be inefficient.[10]

  • Solution:

    • Ligand Screening: The electronic and steric properties of the ligand are paramount. If BrettPhos is slow, screen a different class of ligand. N-heterocyclic carbene (NHC) ligands, used with a PEPPSI-type precatalyst, offer a different reactivity profile and can be very effective.[7][11]

    • Solvent Effects: The solvent influences the solubility of the base and the stability of the catalytic intermediates. Switch from ethereal solvents like dioxane to a more polar aprotic solvent like toluene or DMF, but be mindful that DMF can decompose at high temperatures.

    • Temperature: Cautiously increase the temperature in 10 °C increments. A clean but slow reaction might simply need more thermal energy to overcome the activation barrier.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale & Notes
Substrate This compound (1.0 eq)Ensure high purity.
Coupling Partner Amine (1.2 eq)For primary or secondary alkyl/aryl amines.
Pd Precatalyst BrettPhos Pd G3 (2 mol%)Highly active catalyst, often allows for lower temperatures.
Ligand BrettPhos (included in precatalyst)Bulky ligand, good for preventing catalyst deactivation.
Base Cs₂CO₃ (2.0 eq)Non-nucleophilic base to preserve the ester functionality.[9]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 80 - 110 °CStart at 80 °C and increase if the reaction is slow.
Atmosphere Nitrogen or ArgonCritical for catalyst stability.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of argon, add Cs₂CO₃ (2.0 eq) and the BrettPhos Pd G3 precatalyst (0.02 eq) to an oven-dried reaction vial with a stir bar.

  • Add a solution of this compound (1.0 eq) in the chosen anhydrous, degassed solvent (e.g., toluene, to 0.1 M).

  • Add the amine coupling partner (1.2 eq).

  • Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 90 °C.

  • Stir for 16-24 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via column chromatography.

Visualizing the Catalytic Process

Understanding the fundamental steps of the catalytic cycle and potential pitfalls is crucial for effective troubleshooting.

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + R-X Deactivation Catalyst Deactivation (Pd Black) Pd0->Deactivation N-Coordination Aggregation Trans Transmetalation Complex OxAdd->Trans + Nu-M Product_Complex Product Complex Trans->Product_Complex Isomerization Product_Complex->Pd0 Reductive Elimination (- R-Nu)

Caption: The Palladium cross-coupling cycle and a key deactivation pathway.

References

  • Title: Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Optimising a Buchwald-Hartwig amination using the ChemSpeed Source: University of Nottingham URL: [Link]

  • Title: Condition Optimization for Buchwald-Hartwig Reactions Source: YouTube (WuXi AppTec) URL: [Link]

  • Title: Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2 Source: ResearchGate URL: [Link]

  • Title: Why can't I achieve good yields for this Suzuki reaction? Source: ResearchGate URL: [Link]

  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit (r/Chempros) URL: [Link]

  • Title: Privileged ligands for palladium-catalyzed cross-coupling reactions Source: ResearchGate URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]

  • Title: Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions Source: Scite.ai URL: [Link]

  • Title: Key ligands used in palladium-mediated cross-coupling reactions. Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling I Common Byproducts in Suzuki Coupling Source: YouTube URL: [Link]

  • Title: A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation Source: Chinese Chemical Letters URL: [Link]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journals URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles Source: PubMed URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH National Library of Medicine URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Functionalization of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the functionalization of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] However, its functionalization, particularly via cross-coupling reactions at the C6-bromo position, can present challenges leading to suboptimal yields.

The electronic nature of the imidazo[1,2-a]pyrazine system, with its nitrogen atoms, can influence catalyst activity and lead to side reactions.[4][5] This guide provides in-depth, question-and-answer-based troubleshooting protocols to address specific issues you may encounter, helping you to diagnose problems and optimize your reaction conditions for maximal yield and purity.

Section 1: General Troubleshooting & FAQs (Applicable to All Reactions)

This section covers fundamental issues that can affect any functionalization reaction. Always verify these points before proceeding to reaction-specific optimizations.

Q1: My reaction shows no conversion of the starting material. Where should I begin troubleshooting?

A zero-yield reaction typically points to a fundamental problem with one of the core components: reagents, atmosphere, or temperature. Before investing time in complex optimization, perform a systematic check of the basics.

Troubleshooting Workflow for No Conversion

start Reaction Failure (0% Conversion) reagents 1. Verify Reagent Quality & Stoichiometry start->reagents Start Here atmosphere 2. Confirm Inert Atmosphere reagents->atmosphere Reagents OK? catalyst 3. Check Catalyst Activity atmosphere->catalyst Setup OK? temperature 4. Validate Reaction Temperature catalyst->temperature Atmosphere OK? success Problem Resolved temperature->success Catalyst OK?

Caption: A step-by-step diagnostic workflow for zero-yield reactions.

  • Reagent Integrity and Stoichiometry :

    • Starting Material : Confirm the identity and purity of your this compound via NMR or LC-MS. Impurities can inhibit the catalyst.

    • Coupling Partner : For cross-coupling, verify the purity and integrity of your boronic acid/ester, alkyne, or amine. Boronic acids, in particular, can degrade upon storage.[5]

    • Base : Many bases (e.g., NaOtBu, K₃PO₄) are hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. Incorrect stoichiometry can completely halt the reaction.

    • Solvent : Use anhydrous, degassed solvents. Residual water or oxygen can deactivate the catalyst and promote side reactions. For sensitive reactions, solvents freshly passed through a purification system are recommended.

  • Inert Atmosphere :

    • Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen.[6]

    • Ensure your reaction flask is properly dried and that you have achieved an inert atmosphere (Nitrogen or Argon) through at least three vacuum/backfill cycles.

    • Use proper Schlenk line or glovebox techniques. A simple balloon of inert gas is often insufficient for sensitive cross-coupling reactions.

  • Catalyst Activity :

    • Pre-catalyst Source : Use a reputable supplier. Palladium catalysts can vary in quality. If you suspect the catalyst is inactive, try a new bottle or a different batch.

    • Activation : Some Pd(II) pre-catalysts require in-situ reduction to the active Pd(0) species. Ensure your conditions are suitable for this reduction to occur.[6]

Q2: What are the most common side reactions that consume my starting material?

Several side reactions can compete with your desired functionalization, leading to low yields.

  • Hydrodehalogenation : This is the replacement of the bromine atom with a hydrogen atom. It can be promoted by trace water, basic conditions, or certain catalysts, leading to the formation of Methyl imidazo[1,2-a]pyrazine-8-carboxylate.

  • Homo-coupling : This involves the coupling of two molecules of your starting material or, more commonly, your coupling partner (e.g., Glaser coupling of terminal alkynes in Sonogashira reactions or dimerization of boronic acids in Suzuki couplings).[7]

  • Protodeboronation (Suzuki-Miyaura) : This is the cleavage of the C-B bond of the boronic acid by a proton source (like water) before it can transmetalate to the palladium center. This is a common issue with heteroaryl boronic acids.[5]

  • Decomposition : The imidazo[1,2-a]pyrazine core can be sensitive to harsh conditions.[8] Excessively high temperatures or incompatible reagents may lead to decomposition, often indicated by the reaction mixture turning into an intractable dark tar.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of aryl bromides is most commonly achieved through palladium-catalyzed cross-coupling. The following sections address the most prevalent methods.

2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds but is highly sensitive to reaction parameters.[9][10]

Q3: My Suzuki-Miyaura coupling is sluggish, stalls at partial conversion, or gives a low yield. How can I optimize it?

Low yields in Suzuki-Miyaura reactions with heteroaromatic halides are common and often related to the catalyst system and reaction conditions.[5][11] The key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—each have specific requirements that must be met.[12]

Troubleshooting Suzuki-Miyaura Reactions

start Low Yield in Suzuki Coupling check_reagents 1. Check Reagents (Boronic Acid, Base, Solvent) start->check_reagents screen_ligand 2. Screen Ligands (Bulky, Electron-Rich) check_reagents->screen_ligand Reagents OK screen_base 3. Screen Bases (K₃PO₄, Cs₂CO₃, KF) screen_ligand->screen_base No Improvement adjust_temp 4. Adjust Temperature & Solvent screen_base->adjust_temp No Improvement success Yield Improved adjust_temp->success Optimization Complete

Caption: Optimization workflow for low-yield Suzuki-Miyaura couplings.

1. Catalyst and Ligand Selection are Critical The oxidative addition of palladium to the C-Br bond of the electron-deficient imidazo[1,2-a]pyrazine ring can be challenging. The choice of ligand is paramount to creating a catalytically active species.

  • Problem : Standard ligands like PPh₃ are often ineffective.

  • Solution : Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[4][13]

    • Recommended Ligands : XPhos, SPhos, RuPhos, or P(t-Bu)₃. These have proven effective for coupling challenging heteroaryl halides.[14][15]

2. Base and Solvent System Optimization The base plays a crucial role in activating the boronic acid for the transmetalation step. Its strength, solubility, and compatibility with the ester group on your substrate are key considerations.

  • Problem : The chosen base is too weak, too strong (causing ester hydrolysis), or poorly soluble.

  • Solution : Screen a panel of bases and solvents.

    • Bases : K₃PO₄ is an excellent starting point. Cs₂CO₃ is stronger and more soluble, often accelerating the reaction. If ester hydrolysis is a problem, a weaker base like K₂CO₃ or even aqueous KF may be necessary.[13][16]

    • Solvents : A mixture of an organic solvent and water is typical. Common systems include 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O. Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can also be effective for challenging substrates.[5]

3. Temperature and Reaction Time Aryl bromides are less reactive than the corresponding iodides and generally require heating to undergo oxidative addition.[17]

  • Problem : The reaction is not reaching a sufficient activation energy.

  • Solution : Increase the reaction temperature, typically between 80-120 °C. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[16][18] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Key Considerations
Pd Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Common, reliable Pd(II) and Pd(0) sources.
Ligand XPhos or SPhos (4-10 mol%)Bulky, electron-rich ligands are essential for this substrate class.[4][14]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, effective bases for transmetalation. Use KF if ester hydrolysis occurs.[13][16]
Boron Reagent Boronic Acid or Pinacol Ester (1.2-1.5 equiv.)Pinacol esters offer greater stability against protodeboronation.[5]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)A robust, general-purpose solvent system. Ensure it is thoroughly degassed.
Temperature 90 - 110 °CNecessary to drive the oxidative addition of the aryl bromide.
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the ligand (e.g., XPhos, 0.10 equiv) in a portion of the degassed organic solvent.

  • Add the catalyst/ligand solution to the Schlenk flask, followed by the remaining degassed solvent (e.g., 1,4-Dioxane and water).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2.2 Sonogashira Coupling (C-C Alkyne Bond Formation)

The Sonogashira coupling is the premier method for installing alkyne functionalities. Its primary challenges are catalyst deactivation and competing alkyne homo-coupling.[7][19]

Q4: My Sonogashira reaction is giving low yields and a lot of alkyne homo-coupling (Glaser byproduct). What's wrong?

This is a classic Sonogashira problem. The Glaser homo-coupling is an oxidative process that competes with the desired cross-coupling pathway.[7] Success hinges on maintaining an active palladium catalyst and a strictly oxygen-free environment.

  • Strict Exclusion of Oxygen :

    • Problem : Trace oxygen is promoting the copper-mediated oxidative homo-coupling of your alkyne.

    • Solution : This is the most critical factor. Use rigorous degassing techniques (freeze-pump-thaw cycles are superior to sparging with inert gas) for all solvents and reagent solutions.[7][20] Ensure your reaction setup is completely sealed and maintained under a positive pressure of inert gas.

  • Reagent Quality :

    • Copper(I) Iodide (CuI) : CuI is the co-catalyst and is sensitive to oxidation. Oxidized (green/blue) CuI is a potent catalyst for Glaser coupling. Use only high-purity, white or light tan CuI.[20]

    • Amine Base : The amine base (e.g., Et₃N, DIPEA) can contain peroxide impurities if old. Using a freshly distilled amine is recommended for difficult couplings.[20]

  • Reaction Parameters :

    • Temperature : Aryl bromides require more thermal energy than aryl iodides. If the reaction is sluggish at room temperature or 60 °C, try increasing the heat to 80-100 °C.[17]

    • Slow Addition : To minimize the instantaneous concentration of the alkyne and thus disfavor the bimolecular homo-coupling reaction, add the alkyne slowly to the reaction mixture via a syringe pump over several hours.[7]

Protocol: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Section 3: Mechanistic Insights & Advanced Troubleshooting

Understanding the catalytic cycle can help pinpoint the source of failure.[6][12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-Br) Trans_Complex Ar-Pd(II)L₂-R' OA_Complex->Trans_Complex Transmetalation (R'-B(OH)₂ + Base) OA_Note Slow step for Ar-Br. Requires heat & electron-rich ligands. OA_Complex->OA_Note Trans_Complex->Pd0 Reductive Elimination (Releases Product) RE_Complex Product Ar-R' Trans_Complex->RE_Complex Trans_Note Requires effective base to form [R'B(OH)₃]⁻. Trans_Complex:e->Trans_Note:w RE_Complex->Pd0 Regenerates Catalyst RE_Note Often fast. Facilitated by bulky ligands.

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition (OA) : This is often the rate-limiting step for aryl bromides. If this step fails, the entire reaction stops. Troubleshooting : Use bulky, electron-rich ligands (e.g., biarylphosphines) and sufficient heat.[4][11]

  • Transmetalation (TM) : The "R" group is transferred from boron to palladium. This step requires the base to activate the boronic acid. Troubleshooting : Ensure your base is strong enough, soluble, and not sterically hindered. The quality of the boronic acid is critical here.[5]

  • Reductive Elimination (RE) : The new C-C bond is formed, and the product is released, regenerating the Pd(0) catalyst. Troubleshooting : This step is often kinetically facile but can be hindered by catalyst deactivation or inhibitory effects from species in the reaction mixture.

Q5: I've tried multiple conditions with little success. Are there any "go-to" advanced solutions?

When standard conditions fail, a more systematic screening approach is warranted.

  • High-Throughput Experimentation (HTE) : If available, use HTE plates to screen a wide array of catalysts, ligands, bases, and solvents simultaneously. This is the most efficient way to find optimal conditions for a challenging substrate.

  • Alternative Coupling Reactions : If Suzuki or Sonogashira couplings are consistently failing, consider other cross-coupling reactions that use different organometallic reagents, such as Stille (organotin), Negishi (organozinc), or Hiyama (organosilicon) couplings.[12][21] These reagents have different reactivity profiles and may be more successful.

  • Buchwald-Hartwig Amination : For C-N bond formation, this reaction is the gold standard. Success is highly dependent on using the correct generation of specialized Buchwald ligands (e.g., tBu-XPhos, G3 XPhos Palladacycle).[15][22] The choice of base (typically NaOtBu, LiHMDS, or K₃PO₄) is also critical and substrate-dependent.

References
  • BenchChem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing.
  • RSC Publishing. (n.d.). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
  • ResearchGate. (n.d.). Optimization for the bromination step.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.
  • McNamara, C. W., et al. (n.d.). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. PMC - NIH.
  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Organic Letters. (2014, August 25). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. ACS Publications.
  • PMC - NIH. (n.d.). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy.
  • PMC - NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
  • Google Patents. (n.d.). Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
  • ResearchGate. (n.d.). Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • PMC - NIH. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • Elsevier. (2025, October 19). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
  • ResearchGate. (2025, August 5). Imidazo[1,2-a]pyrazines.
  • PMC - NIH. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.

Sources

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate and Its Bromo-Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility, mild reaction conditions, and broad functional group tolerance.

This guide provides a comparative analysis of the Suzuki coupling reactivity of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate and its other bromo-isomers. While direct, head-to-head comparative studies are not extensively available in the current literature, this document synthesizes information from related heterocyclic systems, theoretical principles, and available experimental data to offer a predictive framework for their relative reactivity.

The Suzuki-Miyaura Coupling: A Brief Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1] The efficiency of this process is influenced by several factors, including the nature of the halide, the electronic and steric environment of the reaction centers, and the choice of catalyst, ligand, base, and solvent.

The Imidazo[1,2-a]pyrazine Core: Positional Reactivity

The reactivity of bromo-substituted imidazo[1,2-a]pyrazines in Suzuki coupling is dictated by the position of the bromine atom on the bicyclic ring system. The electron-deficient nature of the pyrazine ring generally activates attached halides towards the initial oxidative addition step, a crucial rate-determining step in many Suzuki couplings. However, the electron distribution within the fused imidazole ring introduces nuances to the reactivity of each position.

Based on general principles of aromaticity and electron density in related N-heterocycles, a predicted order of reactivity for the bromo-isomers of Methyl imidazo[1,2-a]pyrazine-8-carboxylate in Suzuki coupling can be proposed. Electrophilic substitution on the parent imidazo[1,2-a]pyrazine is known to occur preferentially at the C3 position, indicating its higher electron density compared to other positions on the imidazole ring. Conversely, positions on the pyrazine ring are more electron-deficient.

Therefore, the anticipated order of reactivity for the C-Br bond in Suzuki coupling is:

C3 > C6 > C5 > C8 > C7

This prediction is based on a combination of electronic effects, where a more electron-rich position can sometimes hinder oxidative addition, and the overall electron-deficient character of the pyrazine ring which facilitates this step. The presence of the electron-withdrawing methyl carboxylate group at the 8-position will also influence the electron density of the entire ring system.

Comparative Analysis of Bromo-Isomers

While specific experimental data for the Suzuki coupling of all bromo-isomers of Methyl imidazo[1,2-a]pyrazine-8-carboxylate is not available in a single comparative study, we can draw insights from related structures and theoretical considerations.

Bromo-IsomerPredicted ReactivityRationaleSupporting Evidence/Analogs
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate HighThe C3 position is generally the most electron-rich in the imidazo[1,2-a]pyrazine system, making it susceptible to electrophilic attack. Bromination with NBS often yields the 3-bromo derivative.[2] The C-Br bond at this position is expected to be highly reactive in Suzuki coupling.Studies on 3-iodoimidazo[1,2-a]pyridines show high reactivity in Suzuki couplings.[3]
This compound Moderate to HighThe C6 position is on the electron-deficient pyrazine ring, which generally enhances the rate of oxidative addition. This isomer is commercially available.Microwave-assisted Suzuki coupling of 6-bromoimidazo[1,2-a]pyridines proceeds with good to excellent yields.
Methyl 5-bromoimidazo[1,2-a]pyrazine-8-carboxylate ModerateSimilar to the C6 position, the C5 position is on the pyrazine ring. Its reactivity is expected to be comparable to the 6-bromo isomer, though potentially influenced by steric hindrance from the fused imidazole ring.Synthesis of this isomer is reported, and it is expected to undergo Suzuki coupling.[4]
Methyl 7-bromoimidazo[1,2-a]pyrazine-8-carboxylate LowerThe C7 position is adjacent to the bridgehead nitrogen, which may introduce steric hindrance and electronic deactivation, potentially lowering the reactivity compared to other positions.Synthesis of the parent 8-hydroxy-imidazo[1,2-a]pyridine-2-carboxylic acid is known, suggesting functionalization at this part of the ring is possible.[5]
Methyl 8-bromoimidazo[1,2-a]pyrazine-8-carboxylate LowestThe bromine at C8 is directly attached to the same ring as the carboxylate group. The combined electron-withdrawing effects and potential steric hindrance would likely make this the least reactive isomer.The synthesis of 8-morpholinoimidazo[1,2-a]pyrazine derivatives involves the displacement of a bromine at the 8-position, but this is a nucleophilic aromatic substitution, not a cross-coupling reaction.[6]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of bromo-imidazo[1,2-a]pyrazines. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is recommended for each specific isomer and coupling partner.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a procedure for the coupling of 6-halogeno-imidazo[1,2-a]pyridines and can be applied to the bromo-isomers of Methyl imidazo[1,2-a]pyrazine-8-carboxylate.

Materials:

  • Methyl bromoimidazo[1,2-a]pyrazine-8-carboxylate isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • Triphenylphosphine (PPh₃) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Ethanol (2:1 v/v)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the Methyl bromoimidazo[1,2-a]pyrazine-8-carboxylate isomer, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the 1,4-dioxane/ethanol solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Microwave_Workflow A Combine Reactants: - Bromo-imidazo[1,2-a]pyrazine - Arylboronic acid - Pd(OAc)₂/PPh₃ - K₂CO₃ B Add Dioxane/Ethanol Solvent A->B 1. C Microwave Irradiation (150 °C, 10-30 min) B->C 2. D Work-up: - Dilution (EtOAc) - Washing (H₂O, brine) C->D 3. E Purification: Column Chromatography D->E 4. F Final Product E->F 5.

Microwave-Assisted Suzuki Coupling Workflow
Protocol 2: Ligand-Free Suzuki Coupling at Room Temperature

This protocol offers a milder, ligand-free alternative that may be suitable for some isomers and coupling partners.[7]

Materials:

  • Methyl bromoimidazo[1,2-a]pyrazine-8-carboxylate isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Aqueous solution of a suitable base (e.g., K₂CO₃, Na₂CO₃)

  • Organic solvent (e.g., Toluene, DME)

Procedure:

  • In a round-bottom flask, dissolve the Methyl bromoimidazo[1,2-a]pyrazine-8-carboxylate isomer and arylboronic acid in the chosen organic solvent.

  • Add the aqueous base solution.

  • Add the Pd(OAc)₂ catalyst.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times may vary from a few hours to overnight.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ (Base) Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr Ar-Ar' ArBr Ar-Br ArBOH2 Ar'-B(OH)₂

Sources

Comparative anticancer activity of "Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of novel anticancer agents. Its structural similarity to purines allows for interaction with a variety of biological targets implicated in cancer progression. This guide provides a comparative analysis of a series of imidazo[1,2-a]pyrazine derivatives, focusing on their synthesis, cytotoxic effects against various cancer cell lines, and their mechanism of action, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway. We will use a recently synthesized series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides as a primary case study to illustrate key structure-activity relationships and provide supporting experimental data. While our focus is on this specific series, it is important to note that versatile intermediates like Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate are pivotal for the synthesis of a diverse library of such derivatives.

The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Its constitutive activation is a frequent event in a wide range of human cancers, often stemming from mutations in key components of the pathway or the loss of tumor suppressors like PTEN.[2] This aberrant signaling promotes tumorigenesis and can confer resistance to conventional cancer therapies.[3] Consequently, the development of inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, has become a major focus in oncology drug discovery.[2][4] Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds that can effectively target this pathway.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives: A Case Study

The synthesis of the exemplary 8-morpholinoimidazo[1,2-a]pyrazine derivatives begins with the construction of the core imidazo[1,2-a]pyrazine ring system. A general and efficient method involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound. For our case study series, the synthesis commenced with the appropriate bromo-substituted aminopyrazine, which was then elaborated to introduce the morpholino group at the 8-position. The subsequent coupling with various phenylpyridine or phenylpyrimidine carboxylic acids yielded the final carboxamide derivatives.

Below is a generalized workflow for the synthesis of these derivatives:

A 2-Amino-3,5-dibromopyrazine B Introduction of Morpholine A->B Morpholine, Heat C 4-(3,5-dibromopyrazin-2-yl)morpholine B->C D Selective Suzuki Coupling C->D Arylboronic acid, Pd catalyst E Amide Coupling D->E Phenyl(pyridine/pyrimidine) -carboxylic acid, Coupling agents F Final Derivatives E->F

Caption: Generalized synthetic workflow for 8-morpholinoimidazo[1,2-a]pyrazine carboxamide derivatives.

Comparative In Vitro Anticancer Activity

The synthesized imidazo[1,2-a]pyrazine derivatives were evaluated for their cytotoxic activity against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer), using the standard MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. GDC-0941, a known PI3K inhibitor, was used as a positive control.

Compound IDPhenylpyridine/pyrimidine ScaffoldSubstituent (R) on Phenyl RingA549 IC50 (µM)PC-3 IC50 (µM)MCF-7 IC50 (µM)
12c 5-phenylpicolinamide4-OCH310.515.314.8
12e 5-phenylpicolinamide4-CH312.818.217.6
13c 4-phenylpicolinamide4-OCH38.4511.210.9
13e 4-phenylpicolinamide4-CH39.5213.812.5
14c 2-phenylpyrimidine-5-carboxamide4-OCH36.399.878.75
14e 2-phenylpyrimidine-5-carboxamide4-CH37.1210.59.81
GDC-0941 --0.450.520.48

Structure-Activity Relationship (SAR) Analysis

The data reveals several key structure-activity relationships:

  • Scaffold Isomerism: A comparison between series 12 and 13 indicates that the position of the aryl group on the pyridine ring significantly influences cytotoxic activity. Compounds with the aryl group at the C-4 position of the pyridine ring (13a-g ) were generally more potent than those with substitution at the C-5 position (12a-g ).

  • Pyridine vs. Pyrimidine Scaffold: The cytotoxicity of compounds bearing a phenylpyrimidine-carboxamide moiety (14a-g ) was superior to that of their phenylpyridine-carboxamide counterparts (12a-g and 13a-g ). This suggests that the pyrimidine ring is a more favorable scaffold for anticancer activity in this series.

  • Influence of Phenyl Ring Substituents: The nature of the substituent on the terminal phenyl ring also played a crucial role. Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), were found to be beneficial for cytotoxicity. For instance, compound 14c (with a 4-OCH3 group) exhibited the most potent activity against the A549 cell line with an IC50 value of 6.39 µM.

Mechanism of Action: PI3Kα Kinase Inhibition

To elucidate the molecular mechanism underlying their anticancer effects, selected potent compounds were further evaluated for their inhibitory activity against the PI3Kα kinase isoform.

Compound IDPI3Kα Inhibition at 10 µM (%)PI3Kα IC50 (µM)
14b 58.0>10
14c -1.25
GDC-0941 -0.003
PI-103 -0.008

Compound 14c , the most cytotoxic compound in the series, demonstrated significant inhibitory activity against PI3Kα with an IC50 value of 1.25 µM. This finding strongly suggests that the anticancer effects of these imidazo[1,2-a]pyrazine derivatives are, at least in part, mediated through the inhibition of the PI3K signaling pathway.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative (e.g., 14c) Inhibitor->PI3K Inhibition

Caption: Proposed mechanism of action via PI3K pathway inhibition.

Experimental Protocols

General Procedure for MTT Cell Viability Assay

The in vitro cytotoxicity of the compounds was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., A549, PC-3, MCF-7) are seeded in 96-well plates at a density of approximately 4 x 10³ cells per well in complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

PI3Kα Kinase-Glo® Luminescent Kinase Assay

The inhibitory activity of the compounds against PI3Kα was assessed using the Kinase-Glo® Luminescent Kinase Assay.

  • Reaction Setup: The kinase reaction is performed in a 96-well plate containing the PI3Kα enzyme, the substrate, ATP, and the test compound at various concentrations in a kinase buffer.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for ATP consumption.

  • Kinase-Glo® Reagent Addition: An equal volume of Kinase-Glo® Reagent is added to each well to terminate the kinase reaction and detect the remaining ATP.

  • Luminescence Measurement: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal, which is then measured using a luminometer.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescent signal in the presence of the compound compared to the control. The IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a valuable starting point for the development of potent anticancer agents. The comparative analysis of the 8-morpholinoimidazo[1,2-a]pyrazine carboxamide series highlights the importance of systematic structural modifications to optimize cytotoxic activity. The identification of compound 14c as a micromolar inhibitor of PI3Kα provides a strong rationale for the further development of this class of compounds.

Future research should focus on:

  • Lead Optimization: Further refinement of the lead compound 14c to enhance its potency against PI3Kα and improve its pharmacokinetic properties.

  • Selectivity Profiling: Assessing the selectivity of these compounds against other PI3K isoforms and a broader panel of kinases to understand their off-target effects.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to determine their in vivo antitumor activity, tolerability, and pharmacokinetic profiles.

  • Exploration of Other Derivatives: Utilizing versatile building blocks like This compound to synthesize and evaluate novel ester and amide derivatives to expand the structure-activity relationship knowledge base.

By pursuing these avenues of research, the full therapeutic potential of imidazo[1,2-a]pyrazine derivatives as effective and targeted cancer therapies can be realized.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644. [Link]

  • Wong, K. K., Engelman, J. A., & Cantley, L. C. (2010). Targeting the PI3K signaling pathway in cancer. Current Opinion in Genetics & Development, 20(1), 87-90. [Link]

  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38035-38047. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in Oncology, 4, 64. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved January 22, 2026, from [Link]

  • Wang, W., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 304. [Link]

  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 22, 2026, from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 22, 2026, from [Link]

  • Steelman, L. S., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Leukemia, 22(7), 1279-1295. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of published, fully assigned spectra for this specific molecule, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy and comparative analysis with structurally related, experimentally characterized analogs.

The Structural Elucidation Imperative: Why NMR Analysis is Critical

The imidazo[1,2-a]pyrazine scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The precise substitution pattern on this heterocyclic core is paramount to its biological function. Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of new therapeutic agents based on this framework.

High-resolution NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, stands as the cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the overall molecular architecture.

Below is the chemical structure of this compound with standardized numbering for spectroscopic assignment.

Figure 1: Structure of this compound cluster_0 cluster_1 C1 C(8) C2 C(7) C1->C2 C8 C=O C1->C8 N1 N(1) C2->N1 N2 N(4) C2->N2 C3 C(2) N1->C3 C4 C(3) C3->C4 H1 H C3->H1 C7 C(8a) C4->C7 H2 H C4->H2 C5 C(5) N2->C5 C6 C(6) C5->C6 H3 H C5->H3 C6->C7 Br Br C6->Br C7->C1 C7->N1 O1 O C8->O1 CH3 CH3 O1->CH3 H4 H3 CH3->H4

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of published data for analogous imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, and general principles of substituent effects in heterocyclic systems.[1][3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-27.8 - 8.0s-The H-2 proton in the imidazole ring of the imidazo[1,2-a]pyrazine system typically appears as a singlet in this region.[1]
H-37.9 - 8.1s-Similar to H-2, the H-3 proton is also expected to be a singlet in a comparable chemical shift range.[1]
H-58.8 - 9.0s-The proton at the 5-position of the pyrazine ring is generally deshielded and appears at a higher chemical shift.[4]
-OCH₃3.9 - 4.1s-The methyl ester protons are expected to be a sharp singlet in this characteristic range.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2110 - 115The C-2 carbon of the imidazole moiety is typically found in this upfield region of the aromatic carbons.[1]
C-3125 - 130The C-3 carbon is generally slightly downfield compared to C-2.[1]
C-5135 - 140The C-5 carbon in the pyrazine ring is expected to be significantly deshielded.
C-6120 - 125The bromine substituent at C-6 will have a notable effect on its chemical shift.
C-8140 - 145The C-8 carbon, attached to the carboxylate group, will be deshielded.
C-8a145 - 150The bridgehead carbon C-8a is expected to be one of the most downfield signals.
-OCH₃52 - 55The methyl ester carbon appears in a characteristic region.
C=O160 - 165The carbonyl carbon of the ester group will be the most downfield signal.

Comparative Spectroscopic Analysis

To provide a robust framework for the interpretation of the spectroscopic data of this compound, a comparison with structurally related analogs is indispensable. The following table presents the predicted data for our target compound alongside published experimental data for two such analogs.

Table 3: Comparative ¹H NMR Data of Imidazo[1,2-a]pyrazine Derivatives (in CDCl₃)

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)Other Protons (ppm)Reference
This compound 7.8 - 8.0 (s) 7.9 - 8.1 (s) 8.8 - 9.0 (s) 3.9 - 4.1 (s, -OCH₃) Predicted
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine7.4 (s)-8.12 (s)7.8 (d), 7.3-7.2 (m), 4.6 (br s), 3.9 (t), 2.55 (s)[1]
2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine7.7 (s)-8.3 (s)7.9 (t), 7.1 (t), 4.5 (br s), 2.5 (s), 1.9-1.8 (m)[1]

The comparison highlights how substituents dramatically influence the chemical shifts. For instance, the electron-donating morpholino and piperidinyl groups at the 8-position in the comparative examples cause a general upfield shift of the ring protons compared to the predicted values for the target compound, which has an electron-withdrawing carboxylate group at the same position.

Recommended Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for this compound and related compounds, the following experimental workflow is recommended.

Figure 2: Workflow for NMR Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis a Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). b Add a small amount of internal standard (e.g., TMS). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Insert the sample into the spectrometer. e Lock the spectrometer on the deuterium signal of the solvent. d->e f Shim the magnetic field to optimize homogeneity. e->f g Tune and match the probe for ¹H and ¹³C frequencies. f->g h Acquire ¹H NMR spectrum using a standard pulse program. i Acquire ¹³C NMR spectrum (e.g., with proton decoupling). h->i j Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignments. i->j k Apply Fourier transform, phase correction, and baseline correction. l Calibrate chemical shifts using the solvent or TMS signal. k->l m Integrate ¹H signals and assign multiplicities. l->m n Assign all ¹H and ¹³C signals based on chemical shifts, coupling patterns, and 2D correlations. m->n

Caption: A standardized workflow for acquiring and analyzing NMR spectra of imidazo[1,2-a]pyrazine derivatives.

The choice of solvent can significantly influence the chemical shifts of protons, especially those capable of hydrogen bonding or those in close proximity to polar functional groups.[5][6] While CDCl₃ is a common choice for its versatility, DMSO-d₆ can be advantageous for less soluble compounds and for observing labile protons.

Conclusion

The structural integrity of novel compounds in drug discovery is non-negotiable. This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging predictive data and comparative analysis with known analogs, researchers can confidently approach the structural elucidation of this and related heterocyclic systems. The provided experimental protocol offers a robust starting point for obtaining high-quality, reproducible NMR data, which is essential for advancing research and development in medicinal chemistry.

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

  • Unknown Author. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Unknown Author. (n.d.). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Semantic Scholar. [Link]

  • Sanderson, P. N., Farrant, R. D., Lindon, J. C., & Barraclough, P. (1990). A multinuclear magnetic resonance study of protonation in imidazo[1,2‐a]pyrazine. Magnetic Resonance in Chemistry, 28(10), 868-873. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36477-36489. [Link]

  • Unknown Author. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Unknown Author. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Googleapis. [Link]

  • Unknown Author. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Avallone, L., Caprariis, P. D., Galeone, A., & Rimoli, M. G. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414. [Link]

  • Unknown Author. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]

  • Unknown Author. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile. ResearchGate. [Link]

  • Unknown Author. (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. [Link]

  • Unknown Author. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5645–5656. [Link]

  • Unknown Author. (n.d.). Iodine Catalyzed Synthesis of Imidazo[1,2-a]Pyrazine and Imidazo[1,2-a]Pyridine Derivatives and their Anticancer activity Rajavenkatesh Krishnamoorthya, Parthiban Anaikuttib. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • Unknown Author. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7899. [Link]

  • Abraham, R. J., & Unknown, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

Sources

A Comparative Crystallographic Guide to Imidazo[1,2-a]pyrazine Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing targeted therapeutics. This guide provides an in-depth comparison of the X-ray crystal structures of imidazo[1,2-a]pyrazine derivatives, with a focus on "Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate" and its analogues. While a public crystal structure for this specific compound is not available, we will leverage the crystallographic data of closely related derivatives to provide actionable insights for structure-based drug design.

The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives have shown potential as antibacterial, anti-inflammatory, and anticancer agents.[1][2] The structural rigidity of the fused ring system provides a well-defined orientation for substituents, enabling precise interactions with biological targets. The strategic placement of functional groups, such as the bromo and carboxylate moieties in "this compound," is crucial for modulating the compound's physicochemical properties and biological activity. This compound serves as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[3]

A Case Study: Crystal Structure of a Close Analog

To understand the structural nuances of the target molecule, we will examine the X-ray crystal structure of a closely related compound: 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine .[4] This structure provides a valuable template for understanding the bond lengths, angles, and potential intermolecular interactions that could be expected in "this compound."

Crystallographic Data for 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine[4]
ParameterValue
Chemical FormulaC12H9BrN4
Molecular Weight289.14
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.9007 (14)
b (Å)13.545 (5)
c (Å)20.673 (8)
β (°)93.059 (5)
Volume (ų)1090.7 (7)
Z4

The imidazopyrazine core in this structure is essentially planar, with the pyridine ring being slightly twisted out of this plane.[4] This planarity is a key feature of the scaffold, influencing how it can stack and interact with aromatic residues in a protein's active site. The bromine atom, a common substituent in medicinal chemistry for enhancing binding affinity through halogen bonding, is located on the pyridine ring in this analog.

Comparative Analysis with Other Imidazo[1,2-a]pyrazine Derivatives

The substitution pattern on the imidazo[1,2-a]pyrazine core significantly influences its three-dimensional structure and, consequently, its biological activity. For instance, in the design of Aurora-A kinase inhibitors, co-crystallization of an imidazo[1,2-a]pyrazine derivative revealed key interactions within the kinase's active site, guiding the synthesis of more potent and selective inhibitors.[5][6]

The synthesis of various derivatives often involves the initial bromination of the pyrazine ring, followed by the construction of the imidazole ring and subsequent nucleophilic substitutions.[1] The position of the bromine atom is critical; for instance, bromination of imidazo[1,2-a]pyrazine can yield the 3-bromo or 3,5-dibromo derivatives.[2] In the case of "this compound," the bromine at the 6-position and the methyl carboxylate at the 8-position are expected to dictate its interaction with target proteins. The ester group, for example, can act as a hydrogen bond acceptor.

Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers aiming to obtain the crystal structure of their own imidazo[1,2-a]pyrazine derivatives, the following protocol outlines the key steps.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Method Vapor Diffusion or Slow Evaporation Solvent->Method Mounting Crystal Mounting Method->Mounting Data_Collection Data Collection on Diffractometer Mounting->Data_Collection Solution Structure Solution (e.g., SHELXT) Data_Collection->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Structure Validation Refinement->Validation

Figure 1: A generalized workflow for obtaining the single-crystal X-ray structure of a novel compound.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize the desired imidazo[1,2-a]pyrazine derivative using established methods.[1][7] Purify the compound to the highest possible degree, as impurities can inhibit crystallization.

  • Crystal Growth:

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find suitable conditions for crystal growth.

    • Methods: Employ techniques such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), or cooling of a saturated solution. For many organic molecules, slow evaporation from a solution in a suitable solvent like a mixture of ethyl acetate and dimethylsulfoxide can yield high-quality crystals.[8]

  • X-ray Data Collection:

    • Crystal Selection and Mounting: Select a single, well-formed crystal and mount it on a goniometer head.

    • Diffractometer: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[4]

  • Structure Solution and Refinement:

    • Data Processing: Process the collected diffraction data to obtain a set of structure factors.

    • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

    • Structure Refinement: Refine the atomic coordinates and displacement parameters against the experimental data to improve the model.

    • Validation: Validate the final crystal structure using software tools to check for geometric and other errors.

Structural Comparison with Alternative Heterocyclic Scaffolds

While imidazo[1,2-a]pyrazines are highly valuable, other heterocyclic systems are also prominent in drug discovery. A comparison with scaffolds like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyridines can provide a broader context.

scaffold_comparison cluster_imidazo_pyrazine Imidazo[1,2-a]pyrazine cluster_pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine cluster_imidazo_pyridine Imidazo[1,2-a]pyridine imidazo_pyrazine_img pyrazolo_pyrimidine_img imidazo_pyridine_img

Figure 2: A visual comparison of the core structures of imidazo[1,2-a]pyrazine and related heterocyclic scaffolds.

Bromo-substituted pyrazolo[1,5-a]pyrimidines, for example, have also been extensively studied for their photophysical properties and interactions with biological macromolecules.[9][10] The position of the nitrogen atoms in the six-membered ring alters the electronic distribution and hydrogen bonding capabilities of the scaffold compared to imidazo[1,2-a]pyrazines. Similarly, imidazo[1,2-a]pyridines, which are structural isomers, offer a different vector space for substituent placement and have been explored for a wide range of biological activities.[11]

Conclusion

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel therapeutics. While the specific crystal structure of "this compound" remains to be publicly disclosed, a comprehensive analysis of its close analogs provides a robust framework for understanding its potential structural features. By leveraging existing crystallographic data and established synthetic and analytical protocols, researchers can continue to exploit this versatile scaffold in the design of next-generation medicines. The comparative insights into related heterocyclic systems further enrich the toolbox of medicinal chemists, enabling a more rational approach to drug discovery.

References

  • Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., ... & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (1983). Journal of Medicinal Chemistry, 26(9), 1308-1311. [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). ResearchGate. [Link]

  • Imidazo[1,2-a]pyrazines. (2017). ResearchGate. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2019). Organic & Biomolecular Chemistry, 17(3), 438-463. [Link]

  • 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(8), o1723. [Link]

  • Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. (2020). ResearchGate. [Link]

  • 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. (n.d.). PubChem. [Link]

  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (2023). ResearchGate. [Link]

  • Search - Access Structures. (n.d.). CCDC. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][5][6]triazines. (2018). RSC Advances, 8(19), 10325-10333. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). ChemBioChem, 23(14), e202200248. [Link]

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). ResearchGate. [Link]

  • SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. (2013). Chemistry of Heterocyclic Compounds, 49(5), 750-759. [Link]

  • A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. (2021). Molecules, 26(16), 4983. [Link]

Sources

A Comparative Guide to Validated HPLC Analysis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and precise analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, a key intermediate in the synthesis of novel kinase inhibitors for potential cancer treatment, demands a robust analytical methodology to ensure its purity, stability, and overall quality.[1] This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Furthermore, it offers a comparative analysis with alternative techniques, furnishing researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for their analytical workflows.

The development and validation of this HPLC method have been guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring a universally accepted standard of reliability and accuracy.[2][3][4]

Proposed HPLC Method for Analysis

The selection of an appropriate HPLC method is a critical first step in achieving accurate and reproducible results.[5][6] For a polar heterocyclic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.[6]

Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and precise solvent delivery and sample injection.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase offers excellent retention and separation for a wide range of medium-polarity compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidThe combination of acetonitrile and water provides good separation, while formic acid helps to improve peak shape and ionization for potential mass spectrometry detection.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmBased on the UV absorbance of the imidazopyrazine core, this wavelength is expected to provide good sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities.
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis A Prepare Mobile Phase (ACN:H2O with 0.1% Formic Acid) B Degas Mobile Phase A->B D Equilibrate HPLC System with Mobile Phase B->D C Prepare Standard & Sample Solutions (in Mobile Phase) E Inject Sample (10 µL) C->E D->E F Isocratic Elution E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Quantify Analyte H->I

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol (ICH Q2(R1))

A thorough validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[5][6] The following validation parameters should be assessed according to ICH guidelines:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by comparing the chromatograms of a blank, a placebo (if in a formulation), the analyte standard, and a sample. The analyte peak should be well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Procedure: Spike a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Evaluation: Calculate the percentage recovery. The mean recovery should be within 98-102%.[2]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, and/or on different instruments.

  • Evaluation: The relative standard deviation (RSD) for both repeatability and intermediate precision should be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 2 °C)

  • Evaluation: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness System suitability parameters remain within acceptable limits.
Logical Flow of Method Validation

Validation_Flow A Method Development & Optimization B Specificity A->B C Linearity B->C D Accuracy C->D E Precision C->E F LOD & LOQ C->F G Robustness D->G E->G F->G H Validated Method G->H

Sources

A Tale of Two Scaffolds: Unraveling the Biological Activity of Imidazo[1,2-a]pyrazine versus Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular frameworks with potent and selective biological activities is perpetual. Among the privileged heterocyclic structures, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have emerged as cornerstones in the design of new therapeutic agents. Their rigid bicyclic systems, rich in nitrogen atoms, provide an ideal platform for diverse functionalization, leading to a broad spectrum of pharmacological properties. This guide offers an in-depth, comparative analysis of the biological activities of these two prominent scaffolds, supported by experimental data and mechanistic insights to aid researchers in the strategic design of next-generation therapeutics.

At a Glance: A Structural and Electronic Overview

The core difference between the two scaffolds lies in the six-membered ring fused to the imidazole: a pyridine ring in imidazo[1,2-a]pyridine and a pyrazine ring in imidazo[1,2-a]pyrazine. This seemingly subtle change—the introduction of a second nitrogen atom in the pyrazine ring—profoundly influences the electronic properties, reactivity, and ultimately, the biological activity profile of the resulting molecules. The additional nitrogen atom in the imidazo[1,2-a]pyrazine scaffold generally increases its polarity and hydrogen bonding capabilities, which can significantly impact target engagement and pharmacokinetic properties.

Head-to-Head: A Comparative Analysis of Biological Activities

Anticancer Activity: A Promising Frontier

Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents. A direct comparative study has shed light on their relative potencies, revealing that imidazo[1,2-a]pyridine derivatives can exhibit more significant anticancer activities than their imidazo[1,2-a]pyrazine counterparts in certain contexts.[1] The removal of one nitrogen atom at the 7th position of the imidazole ring in the pyridine scaffold appears to be advantageous for this particular activity.[1]

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazine Derivative (10g) Hep-2Significant Inhibition[1]
HepG2Significant Inhibition[1]
MCF-7Significant Inhibition[1]
A375Significant Inhibition[1]
Imidazo[1,2-a]pyridine Derivative (12b) Hep-211[1]
HepG213[1]
MCF-711[1]
A37511[1]

Mechanism of Action: A Divergence in Pathways

The anticancer effects of these scaffolds are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • Imidazo[1,2-a]pyridines have been shown to exert their anticancer effects by targeting crucial cellular pathways. Notably, they can inhibit the PI3K/Akt/mTOR pathway , a central regulator of cell growth and survival. Furthermore, some derivatives have been found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway , which is implicated in inflammation-driven cancers. This modulation can lead to cell cycle arrest and the induction of apoptosis.

anticancer_mechanism_imidazopyridine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB iNOS_COX2 iNOS/COX-2 Expression NFkB->iNOS_COX2 Promotes Transcription STAT3 STAT3 STAT3->Gene_Expression IkB->NFkB Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->Akt Inhibits Imidazo_Pyridine->mTOR Inhibits Imidazo_Pyridine->NFkB Inhibits Imidazo_Pyridine->STAT3 Inhibits

Anticancer Mechanism of Imidazo[1,2-a]pyridines.

  • Imidazo[1,2-a]pyrazines have been identified as inhibitors of various kinases, including Aurora kinase and tyrosine kinase EphB4, which are critical for cell cycle progression and are often dysregulated in cancer.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Both scaffolds have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

  • Imidazo[1,2-a]pyridines have shown significant potential as antituberculosis agents.[2] Certain derivatives exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values in the low micromolar to nanomolar range.[2] Their mechanism of action often involves targeting the oxidative phosphorylation pathway, crucial for the bacterium's energy production, or inhibiting cell wall synthesis.[3]

  • Imidazo[1,2-a]pyrazines have also been reported to possess antibacterial and antifungal properties.[4] While direct comparative studies with imidazo[1,2-a]pyridines are limited in this area, the available data suggests a broad spectrum of activity.

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine Derivative Mycobacterium tuberculosis H37Rv0.03 - 5.0[2]
Imidazo[1,2-a]pyrazine Derivative (4f) Staphylococcus aureusPronounced Activity at 100[4]
Imidazo[1,2-a]pyrazine Derivative (5h) Candida albicansExcellent Zone of Inhibition at 50[4]
Imidazo[1,2-a]pyrazine Derivative (6b) Aspergillus nigerExcellent Zone of Inhibition at 50[4]

Mechanism of Action: Targeting Essential Microbial Processes

antimicrobial_mechanism cluster_imidazo_pyridine Imidazo[1,2-a]pyridine cluster_imidazo_pyrazine Imidazo[1,2-a]pyrazine OxPhos Oxidative Phosphorylation ATP_Depletion ATP Depletion OxPhos->ATP_Depletion CellWall Cell Wall Synthesis Cell_Lysis Cell Lysis CellWall->Cell_Lysis Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->OxPhos Inhibits Imidazo_Pyridine->CellWall Inhibits Unknown_Target Potential Targets (Further Research Needed) Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivatives Imidazo_Pyrazine->Unknown_Target

Antimicrobial Mechanisms of Action.

Antiviral Activity: A New Avenue for Intervention

The antiviral potential of both scaffolds is an area of growing interest, with promising activity reported against a variety of DNA and RNA viruses.

  • Imidazo[1,2-a]pyrazines have been identified as potent inhibitors of the influenza virus.[5] Specifically, certain derivatives act as inhibitors of the viral nucleoprotein, a key component in the replication and transcription of the viral genome.[5] This mechanism offers a novel target for anti-influenza drug development.

  • Imidazo[1,2-a]pyridines have demonstrated significant activity against herpesviruses, including human cytomegalovirus (HCMV).

Compound ClassVirusIC50 (µM)Reference
Imidazo[1,2-a]pyrazine Derivative (A4) Influenza A/H1N1/pdm09Potent Inhibition[5]
Imidazo[1,2-a]pyridine Derivative Human Cytomegalovirus (HCMV)Highly Active

Mechanism of Action: Disrupting the Viral Life Cycle

antiviral_mechanism cluster_influenza_inhibition Influenza Virus Inhibition Viral_Entry Viral Entry vRNA_Replication vRNA Replication & Transcription Viral_Entry->vRNA_Replication Viral_Assembly Viral Assembly vRNA_Replication->Viral_Assembly Nucleoprotein Nucleoprotein (NP) vRNA_Replication->Nucleoprotein Progeny_Virions Progeny Virions Viral_Assembly->Progeny_Virions Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivatives Imidazo_Pyrazine->Nucleoprotein Inhibits

Antiviral Mechanism of Imidazo[1,2-a]pyrazines against Influenza.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and both scaffolds have shown potential in modulating inflammatory pathways.

  • Imidazo[1,2-a]pyridines have been investigated for their ability to inhibit key inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. They can also suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway, a critical axis in the inflammatory response.

  • Imidazo[1,2-a]pyrazines have also been reported to possess anti-inflammatory properties, although the specific mechanisms and quantitative data are less well-defined compared to their pyridine counterparts.

Compound ClassTarget/PathwayIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative COX-12.72
Imidazo[1,2-a]pyridine Derivative COX-21.89
Imidazo[1,2-a]pyrazine Derivative General Anti-inflammatoryReported Activity[4]

Experimental Corner: Key Protocols for Biological Evaluation

To ensure the scientific integrity of the data presented, this section details the methodologies for the key biological assays discussed.

Synthesis of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Derivatives

A general and efficient method for the synthesis of both scaffolds involves a one-pot, three-component condensation reaction.

Protocol:

  • To a round-bottom flask, add the appropriate aminopyridine or aminopyrazine (1.0 eq), an aldehyde (1.0 eq), and a solvent such as ethanol.

  • Add a catalytic amount of an iodine catalyst (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for a designated period (e.g., 30 minutes).

  • Add an isocyanide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.

Rationale: This multicomponent reaction approach is highly efficient and atom-economical, allowing for the rapid generation of a diverse library of compounds for biological screening. The use of a mild catalyst like iodine makes the reaction environmentally friendly.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine derivatives) and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Rationale: This assay is a robust and widely accepted method for initial screening of anticancer compounds. It provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Rationale: This method allows for the quantitative determination of the potency of an antimicrobial agent and is essential for comparing the efficacy of different compounds.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.

Protocol:

  • Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Pre-incubate the cells with various concentrations of the test compounds.

  • Infect the cells with a known amount of virus.

  • After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

  • Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

Rationale: This assay provides a direct measure of the ability of a compound to inhibit viral replication and is considered a gold standard for in vitro antiviral testing.

Concluding Remarks

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds represent two closely related yet distinct platforms for the development of novel therapeutic agents. While both exhibit a broad range of biological activities, subtle structural modifications can lead to significant differences in potency and selectivity. The imidazo[1,2-a]pyridine core has shown particular promise in the realm of anticancer and antituberculosis research, while the imidazo[1,2-a]pyrazine scaffold has demonstrated exciting potential as a novel antiviral agent.

This guide provides a comparative framework for researchers, highlighting the strengths and current understanding of each scaffold. It is evident that further head-to-head comparative studies across a wider range of biological targets are warranted to fully elucidate their therapeutic potential. By leveraging the synthetic tractability and diverse biological profiles of these privileged structures, the scientific community is well-positioned to design and develop the next generation of innovative medicines.

References

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). A novel one-pot synthesis of highly substituted imidazo[1,2-a]pyridines and their antimicrobial evaluation. European Journal of Medicinal Chemistry, 46(9), 4447-4453.
  • Sheelavanth, S., & T. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-415. [Link]

  • Mishra, A., Kaushik, S., & Singh, R. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6608. [Link]

  • Wang, Y., Yin, F., Li, Y., Zhang, Y., Li, S., & Wang, J. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1933-1943. [Link]

  • Al-Obaida, M. A., Al-Warhi, T., Al-Ahdal, A. M., Al-Ghamdi, S. B., & Al-Harbi, N. O. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3169-3178. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Patel, D., Shah, V., & Chikhalia, K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21. [Link]

  • Ghaffari, S., Tavakol, S., Gholami, M., Zali, H., Dehghani, S., Sabour, D., ... & Mirzaei, H. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 153, 113398. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. [Link]

  • Mavel, S., Renou, J. L., Galtier, C., Allouchi, H., Snoeck, R., Andrei, G., ... & Gueiffier, A. (2002). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Bioorganic & medicinal chemistry, 10(4), 941-946. [Link]

  • Drew, W. L. (1992). Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. [Link]

  • Rojas-Oviedo, I., Naal-Pérez, Z. Y., Castillo-Bocanegra, R., Nogueda-Torres, B., Rivera-Leyva, J. C., & Hernández-Luis, F. (2018). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 23(11), 2947. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including as kinase inhibitors, antimicrobial agents, and modulators of ion channels.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from a key intermediate, Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate . We will explore how modifications at various positions of this scaffold influence biological activity, with a focus on the rationale behind these changes and the resulting pharmacological profiles. This information is crucial for researchers and drug development professionals aiming to design novel therapeutics based on this versatile scaffold.

The Core Scaffold: this compound

This compound serves as a versatile starting material for the synthesis of a diverse library of analogs.[3] Its structure features several key points for chemical modification: the bromo group at the 6-position, which is amenable to cross-coupling reactions; the methyl carboxylate at the 8-position, which can be hydrolyzed, amidated, or replaced with bioisosteres; and the imidazo[1,2-a]pyrazine core itself, which can be further substituted.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of analogs based on modifications at specific positions of the core scaffold.

Modifications at the 8-Position: The Impact of Carboxylate Bioisosteres

The methyl carboxylate group at the 8-position is a critical determinant of activity and physicochemical properties. Bioisosteric replacement of this group is a common strategy to enhance potency, improve metabolic stability, and modulate pharmacokinetic parameters.[4]

A notable example comes from the development of Aurora kinase inhibitors, where a bioisosteric approach was applied to optimize the 8-position of the imidazo[1,2-a]pyrazine core.[5] This led to the identification of potent Aurora A/B dual inhibitors. While the specific analogs of this compound were not detailed in the abstract, the principle of optimizing this position is clearly established.

In a different context, studies on AMPA receptor antagonists have shown that replacing carboxylic acid groups with bioisosteres like tetrazoles or phosphonic acids can significantly increase potency and duration of action.[6] This suggests that converting the methyl carboxylate at the 8-position to these groups could be a fruitful strategy for developing novel CNS-active agents.

Table 1: Hypothetical Bioisosteric Replacements at the 8-Position and Their Potential Impact

R Group at C8Rationale for ModificationPotential Impact on Activity
-COOHHydrolysis of the methyl esterIncreased polarity, potential for salt formation
-CONH₂AmidationIncreased H-bonding potential
-CNNitrile groupCan act as a hydrogen bond acceptor
TetrazoleCarboxylic acid bioisostereImproved metabolic stability and cell permeability
SulfonamideCarboxylic acid bioisostereIncreased acidity and potential for improved PK properties
Modifications at the 6-Position: Leveraging the Bromo Group for Diversification

The bromo group at the 6-position is a synthetic handle that allows for the introduction of various substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of a wide chemical space and the fine-tuning of biological activity.

For instance, in the development of PI3Kα kinase inhibitors, the 6-position of an 8-morpholinoimidazo[1,2-a]pyrazine core was functionalized with aryl groups.[7] The starting material for these syntheses was 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine, a close derivative of our core scaffold. The nature and position of the aryl group at the C-6 position had a significant influence on the inhibitory activity.

Table 2: Representative Analogs with Modifications at the 6-Position and their PI3Kα Inhibitory Activity

CompoundR Group at C6PI3Kα IC₅₀ (µM)
14c 4-(6-(4-methoxyphenyl)pyrimidine-4-carboxamido)phenyl1.25
14b N-(4-(8-morpholinoimidazo[1,2-a]pyrazin-6-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide>10

Data extracted from a study on 8-morpholinoimidazo[1,2-a]pyrazine derivatives.[7]

The data suggests that a phenylpyrimidine-carboxamide moiety at the 6-position is more favorable for PI3Kα inhibition than a biphenyl-carboxamide.

Modifications at the 8-Position: From Carboxylate to Amines

Another successful strategy involves the conversion of the 8-carboxylate to an amino group, leading to the discovery of potent inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6).[8] Although the direct conversion from this compound is not explicitly described, the resulting 8-amino-imidazo[1,2-a]pyrazine scaffold highlights the importance of exploring different functionalities at this position. These tool compounds exhibited low-nanomolar Brk inhibition and desirable DMPK properties.

Experimental Protocols

General Synthesis of 6-Aryl-8-morpholinoimidazo[1,2-a]pyrazine Derivatives

This protocol is adapted from the synthesis of PI3Kα inhibitors and illustrates how the 6-bromo position can be functionalized.[7]

Step 1: Synthesis of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine (3)

  • To a solution of the appropriate 2-amino-3-chloropyrazine derivative (1.7 g) in isopropanol (15 mL), add a portion of chloroacetaldehyde (4.4 g).

  • Heat the mixture to 45 °C and stir for 1 hour.

  • Add the remaining chloroacetaldehyde solution and increase the temperature to 65 °C.

  • Monitor the reaction by TLC until completion.

  • Isolate the product to obtain 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., at 90 °C) until the starting material is consumed (monitored by TLC).

  • After cooling, extract the product with an organic solvent, dry, and purify by chromatography.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

  • Prepare a solution of the test compound in DMSO.

  • In a microplate, add the kinase enzyme (e.g., recombinant human PI3Kα), the substrate (e.g., ATP), and the test compound at various concentrations.

  • Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR trends and a typical synthetic workflow.

SAR_Summary cluster_C8 Modifications at C8 cluster_C6 Modifications at C6 Core This compound C8_Amine 8-Amino Analogs (e.g., Brk/PTK6 Inhibitors) Core->C8_Amine Leads to potent kinase inhibitors C8_Bioisostere 8-Bioisosteres (e.g., Tetrazole, Sulfonamide) (Potential for improved PK) Core->C8_Bioisostere Improves potency and drug-like properties C6_Aryl 6-Aryl/Heteroaryl Analogs (e.g., PI3Kα Inhibitors) Core->C6_Aryl Suzuki coupling enables diversification

Caption: Key SAR trends for this compound analogs.

Synthetic_Workflow Start This compound Step1 Modification at C8 (e.g., Hydrolysis, Amidation, Bioisosteric Replacement) Start->Step1 Step2 Modification at C6 (e.g., Suzuki Coupling) Step1->Step2 Final Diverse Library of Analogs Step2->Final BioAssay Biological Evaluation (e.g., Kinase Assays) Final->BioAssay

Caption: General synthetic workflow for the diversification of the core scaffold.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the 6- and 8-positions of the imidazo[1,2-a]pyrazine ring can lead to potent and selective inhibitors of various biological targets. The amenability of the 6-bromo position to cross-coupling reactions allows for extensive exploration of the surrounding chemical space, while the 8-carboxylate group can be fine-tuned through bioisosteric replacements and other functional group transformations to optimize potency and pharmacokinetic properties. Future research in this area will likely continue to uncover novel analogs with improved therapeutic potential.

References

  • Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent In Vivo AMPA antagonists with longer durations of action. (2001). ResearchGate. [Link]

  • Molecular insights on analogs of imidazo[1,2-a]pyridine, azaindole, and pyridylurea towards ParE using pharmacophore modeling, molecular docking, and dynamic simulation. (n.d.). Semantic Scholar. [Link]

  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. (2011). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). PMC - NIH. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Molecular insights on analogs of imidazo[1,2-a]pyridine, azaindole, and pyridylurea towards ParE using pharmacophore modeling, molecular docking, and dynamic simulation. (2015). ResearchGate. [Link]

  • Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. (2019). Open Pharmaceutical Sciences Journal. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). PubMed Central. [Link]

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. (2011). PubMed. [Link]

  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. (2022). PubMed Central. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]

  • Imidazolines as Non-Classical Bioisosteres of N-Acyl homoserine lactones and Quorum Sensing Inhibitors. (2012). MDPI. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2019). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2018). RSC Publishing. [Link]

  • 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. (n.d.). PubChem. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). MDPI. [Link]

  • 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid. (n.d.). PubChem. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Imidazo[1,2-a]pyrazine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal starting point for developing potent and selective modulators of various biological targets. Derivatives of this core, including those starting from "Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate," have demonstrated significant potential as inhibitors of key signaling proteins.[1][2] Specifically, this class of compounds has shown promise as anticancer agents, often by targeting protein kinases like PI3K/mTOR or novel targets such as ENPP1, which is involved in immuno-oncology pathways.[3][4][5][6][7]

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, reproducible, and biologically relevant data. This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from the "this compound" backbone. We will move beyond simple protocols, delving into the causality behind experimental choices to construct a self-validating system of assays. Our objective is to build a robust data package that can confidently drive lead optimization and preclinical development.

Chapter 1: The Assay Validation Workflow: A Strategy for Confidence

Assay validation is the formal process of confirming that an analytical method is accurate, reproducible, and fit for its intended purpose.[8][9] For drug discovery, this means generating data that reliably reflects a compound's biological activity. A phased approach, moving from general effects to specific, mechanism-based interactions, is most effective.

The workflow below outlines a logical progression for characterizing novel imidazo[1,2-a]pyrazine derivatives. This strategic sequence ensures that resources are focused on compounds with the most promising target-specific activity and acceptable safety profiles.

Assay_Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target-Specific Evaluation (Biochemical) cluster_2 Phase 3: Cellular Mechanism of Action cluster_3 Phase 4: Data Integration & Decision Compound Novel Imidazo[1,2-a]pyrazine Derivative Synthesis Cytotoxicity Primary Cytotoxicity Screening (e.g., MTT/MTS Assay) Compound->Cytotoxicity Initial Characterization Biochemical Biochemical Target Assay (e.g., Kinase Inhibition, IC50) Cytotoxicity->Biochemical Proceed if CC50 >> IC50 Selectivity Selectivity Profiling (Off-Target Kinase Panel) Biochemical->Selectivity Assess Specificity Target_Engage Cellular Target Engagement (e.g., NanoBRET™ Assay) Selectivity->Target_Engage Proceed if Selective Pathway Downstream Pathway Analysis (e.g., Western Blot, qPCR) Target_Engage->Pathway Confirm Cellular Effect Analysis Comparative Analysis & Lead Candidate Selection Pathway->Analysis

Caption: A strategic workflow for in vitro assay validation of novel compounds.

Chapter 2: Primary Screening - Gauging General Cellular Health

Before investigating specific targets, it is crucial to determine the general cytotoxicity of a new compound. This provides a therapeutic window, ensuring that the desired on-target effects occur at concentrations well below those that cause widespread cell death. Tetrazolium reduction assays are a mainstay for this purpose.[10]

Comparison of Common Cell Viability Assays
AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductases in viable cells convert yellow MTT to purple formazan crystals, which are then solubilized.[11]Inexpensive, robust, and well-established.Requires a solubilization step; formazan crystals can be difficult to fully dissolve.[10]
MTS A second-generation tetrazolium salt that is reduced by viable cells to a soluble formazan product.[10][12]Homogeneous assay (no solubilization needed), more convenient protocol.[10][12]Reagent can be less stable; may have lower signal-to-background than MTT.
Resazurin (alamarBlue) Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells.[12]Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), homogeneous.Can be sensitive to culture medium components; potential for over-reduction by highly proliferative cells.
Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the impact of a compound on cell viability.[12]

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and a vehicle control (e.g., DMSO). Replace the culture medium with medium containing the various compound concentrations. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Remove the treatment media and add 100 µL of fresh, serum-free media plus 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[12]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the concentration that inhibits 50% of cell viability (CC50) by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.

Chapter 3: Target-Specific Assays - Interrogating the Molecular Target

Given that imidazo[1,2-a]pyrazine derivatives are potent kinase inhibitors, a robust kinase activity assay is essential.[13][14] The goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Choosing a Kinase Assay Platform

Numerous platforms exist to measure kinase activity.[15][16] Luminescence-based assays that quantify ATP consumption, such as Promega's ADP-Glo™, are highly sensitive and amenable to high-throughput screening. The principle is straightforward: the amount of ADP produced in the kinase reaction is directly proportional to kinase activity. The assay converts this ADP back to ATP, which is then used by luciferase to generate a light signal. Less kinase activity (due to inhibition) results in less ADP, and therefore a lower luminescent signal.[16]

Protocol: Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol outlines the steps to determine the IC50 of a novel compound against a target kinase.

  • Reagent Preparation: Prepare assay buffers, the target kinase, the specific substrate peptide for that kinase, and ATP at an optimized concentration (often at or near the Km for the specific kinase).[17]

  • Compound Plating: In a 384-well plate, perform a serial dilution of the test compound to create a dose-response curve (e.g., 11 points, 1:3 dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase enzyme to the wells containing the compound and incubate for a short period (e.g., 15 minutes) to allow for binding.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the controls and plot the percent inhibition versus the log of the compound concentration. Fit the data using a four-parameter logistic regression to determine the IC50 value.[15]

Chapter 4: Cellular Target Engagement - Proving the Hit in a Live Cell

A low biochemical IC50 is an excellent start, but it doesn't guarantee the compound can enter a cell and bind to its target in a complex physiological environment. Cellular target engagement assays are essential to bridge this gap. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for this purpose.[18][19]

The NanoBRET™ Target Engagement assay is particularly well-suited.[20] It measures compound binding at a specific target protein in live cells. The system uses a target protein genetically fused to a bright, stable NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that reversibly binds the target protein is then added (the BRET acceptor). When the tracer binds to the NanoLuc-fusion protein, the proximity allows for energy transfer, generating a BRET signal. A test compound that enters the cell and binds to the target will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[20][21]

NanoBRET_Principle cluster_0 No Compound Added (High BRET Signal) cluster_1 Test Compound Added (Low BRET Signal) Target1 NanoLuc1 NanoLuc® Tracer1 Fluorescent Tracer NanoLuc1->Tracer1 Energy Transfer Target2 NanoLuc2 NanoLuc® Compound Test Compound Tracer2 Fluorescent Tracer label_no_bret Compound displaces tracer, no energy transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol Outline: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase-NanoLuc® fusion protein. Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. In a separate plate, combine the compound dilutions with a prepared mixture of the NanoBRET™ tracer and the Nano-Glo® substrate.

  • Treatment: Add the compound/tracer/substrate mix to the cells.

  • Equilibration: Incubate the plate at 37°C, 5% CO₂ for 2 hours to allow the binding competition to reach equilibrium.

  • Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with appropriate filters.

  • Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the log of the compound concentration to determine the cellular EC50, which reflects the compound's potency in a live-cell context.

Chapter 5: Data Interpretation and Comparative Analysis

The ultimate goal of this validation workflow is to generate a dataset that allows for a clear comparison between novel compounds and established alternatives or benchmarks. A well-structured data summary table is critical for making informed decisions about which compounds to advance.

Hypothetical Comparative Data for a Novel Imidazo[1,2-a]pyrazine Derivative

Below is a hypothetical example comparing a novel derivative, "IMZ-001," against a known, commercially available kinase inhibitor.

ParameterIMZ-001 (Novel Compound)Reference InhibitorDesired OutcomeRationale
Target Kinase IC50 (nM) 15 50Low nMDemonstrates high biochemical potency against the intended target.
Off-Target Kinase IC50 (nM) >10,000800>100-fold higher than target IC50Indicates high selectivity, reducing the risk of off-target side effects.[15]
Cell Viability CC50 (µM) >50 25High µMA large therapeutic window between target inhibition and general cytotoxicity is crucial for safety.
Cellular Target Engagement EC50 (nM) 45 200Potency close to biochemical IC50Confirms the compound can enter cells and bind its target effectively.[20]

In this hypothetical case, IMZ-001 presents a superior profile. It is more potent and significantly more selective than the reference inhibitor. Crucially, its cellular target engagement potency is strong, and it displays a very wide therapeutic window, making it an excellent candidate for further preclinical development.

Conclusion

The validation of in vitro assays for novel compounds derived from "this compound" is a multi-step, logic-driven process. By systematically progressing from broad cytotoxicity assessments to highly specific biochemical and cellular target engagement assays, researchers can build a comprehensive and reliable data package. This guide provides a framework that emphasizes not just the "how" but the "why" of each experimental choice, ensuring that the generated data is robust, reproducible, and ultimately, decision-enabling. Adhering to these principles of scientific integrity will significantly increase the probability of identifying and advancing truly promising therapeutic candidates from this valuable chemical class.

References

  • Title: Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link][3][5]

  • Title: Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays | Source: Massachusetts Biotechnology Council | URL: [Link][21]

  • Title: Cell Viability Assays - Assay Guidance Manual | Source: NCBI Bookshelf - NIH | URL: [Link][12]

  • Title: Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity | Source: RSC Advances | URL: [Link][4][22]

  • Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations | Source: TSI Journals | URL: [Link][1]

  • Title: One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays | Source: bioRxiv | URL: [Link][23]

  • Title: Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors | Source: PubMed | URL: [Link][6]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation | Source: CLYTE Technologies | URL: [Link][11]

  • Title: Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Source: ResearchGate | URL: [Link][24]

  • Title: The Role of Assay Development and Validation in Drug Discovery | Source: PeploBio | URL: [Link][8]

  • Title: BRET (Bioluminescence Resonance Energy Transfer) | Source: Berthold Technologies GmbH & Co.KG | URL: [Link][18][19]

  • Title: Validation of Assays for the Bioanalysis of Novel Biomarkers | Source: ResearchGate | URL: [Link][25]

  • Title: Accelerating kinase drug discovery with validated kinase activity assay kits | Source: Eurofins Discovery | URL: [Link][17]

  • Title: Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells | Source: PubMed | URL: [Link][7]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development | Source: Reaction Biology | URL: [Link][15]

  • Title: Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | Source: ACS Combinatorial Science | URL: [Link][2]

  • Title: Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery | Source: Dispendix | URL: [Link][9]

  • Title: Assay Development for Protein Kinase Enzymes | Source: NCBI | URL: [Link][16]

  • Title: this compound | Source: MySkinRecipes | URL: [Link][14]

  • Title: Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs) | Source: Eurofins | URL: [Link][26]

  • Title: FDA 2018 Bioanalytical Method Validation - A Practical Assessment | Source: Quinta Analytica | URL: [Link][27]

  • Title: Regulatory Knowledge Guide for In Vitro Diagnostics | Source: NIH SEED Office | URL: [Link][28]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry | Source: FDA | URL: [Link][29]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance | Source: ProPharma | URL: [Link][30]

Sources

A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Imidazo[1,2-a]pyrazine Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this ring system is paramount in the drug discovery process, with bromo-substituted derivatives serving as versatile intermediates for the introduction of molecular diversity. This guide provides an in-depth comparative analysis of the reactivity of 6-bromo- and 8-bromoimidazo[1,2-a]pyrazine isomers, offering insights into their behavior in common synthetic transformations and the underlying electronic factors that govern their reactivity.

Introduction to the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine system is an electron-deficient aromatic heterocycle. The fusion of the imidazole and pyrazine rings creates a unique electronic landscape that influences the reactivity of each position on the scaffold. The nitrogen atoms act as electron sinks, generally deactivating the ring towards electrophilic aromatic substitution, while activating it for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The C3 position in the five-membered ring is generally the most susceptible to electrophilic attack due to the stability of the resulting intermediate which maintains the aromaticity of the six-membered ring.[1] Conversely, the pyrazine ring is more electron-deficient and thus more prone to nucleophilic attack and metal-catalyzed functionalization.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the functionalization of heteroaromatic halides. The reactivity of the C-Br bond in these reactions is critically dependent on its electronic environment.

Theoretical Considerations: Electronic Landscape

While direct comparative computational studies on 6-bromo- versus 8-bromoimidazo[1,2-a]pyrazine are not extensively documented, we can infer reactivity trends from related systems and general principles of heterocyclic chemistry. The pyrazine ring is inherently electron-deficient. The nitrogen at position 4 (N4) exerts a strong electron-withdrawing effect through resonance and induction. This effect is more pronounced at the C6 and C8 positions, which are para and ortho to N4, respectively.

Computational studies on the analogous 6-chloroimidazo[1,2-a]pyrazine have shown that the acidity of the C-H bonds, a proxy for the stability of a derived organometallic intermediate, can be predicted using pKa calculations.[1] Such calculations suggest that the C8 position is more activated towards deprotonation and subsequent functionalization under certain conditions. This increased acidity at C8 can be attributed to the proximity of the electron-withdrawing N1 and N7 atoms of the imidazole ring, in addition to the influence of the pyrazine nitrogens. A higher acidity of the C8-H bond would imply a greater partial positive charge on the C8 carbon, making the C8-Br bond more polarized and potentially more susceptible to oxidative addition in a palladium catalytic cycle.

G cluster_0 Electronic Effects cluster_1 Predicted Reactivity Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Core N4 N4 (Pyrazine) N1_N7 N1 & N7 (Imidazole) C6_Br C6-Br Bond C8_Br C8-Br Bond Reactivity_C6 Reactivity at C6 Reactivity_C8 Reactivity at C8 Higher_Reactivity Potentially Higher Reactivity at C8

Experimental Observations and Trends

Direct kinetic comparisons are scarce in the literature. However, trends can be inferred from regioselective functionalization studies on dihalo-imidazo[1,2-a]pyrazine and related systems. For instance, in dihalopurines, the relative reactivity of different positions towards Suzuki-Miyaura coupling can be controlled by the choice of halogen and reaction conditions.

In general, for palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-limiting. A more electron-deficient C-Br bond will facilitate this step. Given the likely higher partial positive charge at the C8 position due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms, it is hypothesized that 8-bromoimidazo[1,2-a]pyrazine would exhibit higher reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to the 6-bromo isomer under identical conditions.

Reaction Type6-Bromo Isomer8-Bromo IsomerPredicted Relative Reactivity
Suzuki-Miyaura Coupling Readily undergoes coupling.Expected to be more reactive.C8-Br > C6-Br
Buchwald-Hartwig Amination A viable substrate.Predicted to react faster or under milder conditions.C8-Br > C6-Br
Sonogashira Coupling Functionalization is possible.Higher reactivity is anticipated.C8-Br > C6-Br

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on electron-deficient heterocycles is a powerful method for C-N, C-O, and C-S bond formation. The reaction proceeds via a Meisenheimer complex, and its rate is enhanced by electron-withdrawing groups that can stabilize the negative charge of this intermediate.

G Start Bromo-Imidazo[1,2-a]pyrazine Step1 Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Anionic Intermediate) Step1->Intermediate Step2 Loss of Bromide Intermediate->Step2 Product Substituted Imidazo[1,2-a]pyrazine Step2->Product

The electron-withdrawing nature of the pyrazine ring, amplified by the fused imidazole, makes the imidazo[1,2-a]pyrazine core susceptible to SNAr. The ability of the ring to stabilize the anionic Meisenheimer intermediate is key.

  • Reactivity of 8-Bromoimidazo[1,2-a]pyrazine: The C8 position is flanked by N7 and is ortho to N1, providing significant stabilization for a negative charge at C8 through inductive effects. Furthermore, the proximity to the pyrazine nitrogen (N4) also contributes to this stabilization. This suggests that the 8-bromo isomer is highly activated towards SNAr. Indeed, the introduction of amine nucleophiles at the C8 position has been reported as a strategy to increase molecular diversity, implying favorable reactivity at this site.[2]

  • Reactivity of 6-Bromoimidazo[1,2-a]pyrazine: The C6 position is para to N4, allowing for resonance stabilization of the Meisenheimer intermediate. While this is a significant activating effect, the additional inductive stabilization from the imidazole ring nitrogens is less pronounced compared to the C8 position.

Therefore, it is predicted that 8-bromoimidazo[1,2-a]pyrazine is more reactive towards nucleophilic aromatic substitution than its 6-bromo counterpart.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative starting point for the Suzuki-Miyaura coupling of bromoimidazo[1,2-a]pyrazines. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

  • To a microwave vial or Schlenk flask, add the bromoimidazo[1,2-a]pyrazine (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (e.g., 4:1 v/v).

  • Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of bromoimidazo[1,2-a]pyrazines with amines. The choice of ligand and base is crucial and often substrate-dependent.

  • To an oven-dried Schlenk flask, add the bromoimidazo[1,2-a]pyrazine (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02-0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand; 0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a strong, non-nucleophilic base such as NaOtBu (1.4 equiv.) or K₃PO₄ (2.0 equiv.).

  • Add the amine (1.2 equiv.) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C until completion.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the residue by flash chromatography.

Conclusion

The comparative reactivity of 6-bromo- and 8-bromoimidazo[1,2-a]pyrazine is dictated by the intricate electronic effects within the fused heterocyclic system. Based on theoretical principles and evidence from related systems, the 8-bromo isomer is predicted to be the more reactive species in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This enhanced reactivity is attributed to the synergistic electron-withdrawing effects of the nitrogen atoms in both the pyrazine and imidazole rings, which more effectively activate the C8 position. For medicinal chemists and drug development professionals, this understanding is crucial for designing efficient synthetic routes and for the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold to generate novel chemical entities.

References

  • Delaye, P.-O., Pénichon, M., Allouchi, H., Enguehard-Gueiffier, C., & Gueiffier, A. (2017). Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 15(19), 4199–4204. [Link]

  • Kastrati, A., Kremsmair, A., Sunagatullina, A. S., Korotenko, V., & Knochel, P. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(37), 10245-10253. [Link]

  • Sharma, R., & Kumar, V. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(31), 8412-8438. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. [Link]

  • Prasad, D. J. C., et al. (2013). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Imidazo[1,2-a]pyrazine Derivatives Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Of particular interest to drug discovery researchers is the role of imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of key enzymes implicated in disease pathogenesis, including protein kinases and ectonucleotidases.[2][3][4]

This guide provides a comprehensive framework for benchmarking novel imidazo[1,2-a]pyrazine derivatives against established inhibitors. As a Senior Application Scientist, my objective is to not only present a series of protocols but to also elucidate the scientific rationale behind the experimental design, ensuring a robust and self-validating comparison. We will focus on three key targets where imidazo[1,2-a]pyrazine derivatives have shown significant promise: Aurora kinases, the c-Met receptor tyrosine kinase, and the ecto-enzyme ENPP1.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

A thorough evaluation of new chemical entities requires a multi-pronged approach that assesses not only direct target engagement but also downstream cellular consequences. Our benchmarking strategy is therefore designed to provide a holistic view of inhibitor performance.

Rationale for Target and Comparator Selection
  • Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis, and their dysregulation is a hallmark of many cancers.[5] We will benchmark our novel compounds against Danusertib (PHA-739358) , a well-characterized imidazo[1,2-a]pyrazine-based pan-Aurora kinase inhibitor.[6][7]

  • c-Met: The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in tumor cell proliferation, survival, and metastasis.[8] Our comparator will be BMS-777607 , a potent and selective ATP-competitive inhibitor of c-Met.[9][10]

  • ENPP1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) negatively regulates the cGAS-STING pathway, a critical component of the innate immune response to cancer.[11] Inhibition of ENPP1 can enhance anti-tumor immunity.[4] We will use a representative potent imidazo[1,2-a]pyrazine-based ENPP1 inhibitor, herein referred to as ENPP1-IN-1 , based on published data for comparative analysis.[4][11]

Experimental Workflow

Our benchmarking workflow is designed to progress from in vitro biochemical assays to cell-based functional assays. This allows for a systematic evaluation of potency, selectivity, and cellular efficacy.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays biochem_aurora Aurora Kinase Activity Assay cell_prolif Cell Proliferation (MTT Assay) biochem_aurora->cell_prolif Assess cellular antiproliferative effects biochem_cmet c-Met Kinase Activity Assay biochem_cmet->cell_prolif biochem_enpp1 ENPP1 Enzymatic Assay cell_sting STING Pathway Activation biochem_enpp1->cell_sting Measure downstream immune pathway activation

Figure 1: A streamlined workflow for benchmarking new imidazo[1,2-a]pyrazine derivatives.

Materials and Methods

This section provides detailed, step-by-step protocols for the key experiments. All reagents and cell lines should be sourced from reputable suppliers such as MilliporeSigma or Fisher Scientific.[12]

Biochemical Assays: Quantifying Direct Target Inhibition

This assay measures the ability of the test compounds to inhibit the phosphorylation of a peptide substrate by Aurora B kinase. We will utilize a luminescence-based assay that quantifies the amount of ADP produced.[13]

Materials:

  • Chemi-Verse™ Aurora Kinase B Assay Kit (BPS Bioscience, #79774) or similar[14]

  • Test Compounds (New Imidazo[1,2-a]pyrazine derivatives and Danusertib) dissolved in DMSO

  • 384-well white microplates

Procedure:

  • Prepare a serial dilution of the test compounds and Danusertib in 1x kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2.5 µL of the Aurora B kinase solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[15]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

  • Incubate at room temperature for 30 minutes.[15]

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

This assay quantifies the inhibition of c-Met kinase activity using a non-isotopic, ELISA-based format.[16]

Materials:

  • c-Met Kinase Inhibitor Screening Assay Kit (Creative Diagnostics, DEIABL535) or similar[16]

  • Test Compounds (New Imidazo[1,2-a]pyrazine derivatives and BMS-777607) dissolved in DMSO

  • 96-well ELISA plates

Procedure:

  • Prepare serial dilutions of the test compounds and BMS-777607 in kinase assay buffer.

  • Add the diluted compounds to the wells of the ELISA plate.

  • Add the c-Met enzyme to each well.

  • Initiate the reaction by adding the ATP/substrate solution.

  • Incubate the plate according to the manufacturer's instructions to allow for substrate phosphorylation.

  • Wash the plate to remove unreacted components.

  • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.

  • Calculate the IC50 values as described for the Aurora kinase assay.

This assay measures the hydrolysis of the ENPP1 substrate, p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP), which results in the production of a chromogenic product.

Materials:

  • Recombinant human ENPP1 enzyme

  • pNP-TMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl2, 0.1 mM ZnCl2)

  • Test Compounds (New Imidazo[1,2-a]pyrazine derivatives and ENPP1-IN-1) dissolved in DMSO

  • 96-well clear microplates

Procedure:

  • Prepare serial dilutions of the test compounds and ENPP1-IN-1 in the assay buffer.

  • Add the diluted compounds to the wells of the microplate.

  • Add the ENPP1 enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the pNP-TMP substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH).

  • Measure the absorbance of the p-nitrophenolate product at 405 nm.

  • Calculate the IC50 values.

Cell-Based Assays: Assessing Functional Consequences

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2]

Materials:

  • Cancer cell lines (e.g., HCT116 for Aurora kinase inhibitors, MKN-45 for c-Met inhibitors)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well tissue culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]

  • Treat the cells with serial dilutions of the test compounds and the respective known inhibitors (Danusertib or BMS-777607). Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a CO2 incubator.[18]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Incubate for 2-4 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.

This reporter assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an IRF3-responsive promoter.[19]

Materials:

  • THP1-Dual™ ISG-Lucia/SEAP cells (InvivoGen) or similar STING reporter cell line[20]

  • Cell culture medium and supplements

  • Test Compounds (New Imidazo[1,2-a]pyrazine derivatives and ENPP1-IN-1) dissolved in DMSO

  • 2'3'-cGAMP (STING agonist)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of the test compounds and ENPP1-IN-1 for 1 hour.

  • Stimulate the cells with a sub-maximal concentration of 2'3'-cGAMP.

  • Incubate the plates for 24 hours at 37°C.

  • Measure the luciferase activity in the cell lysate according to the manufacturer's instructions.

  • Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the EC50 values for STING pathway potentiation.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Biochemical Potency of New Imidazo[1,2-a]pyrazine Derivatives

CompoundAurora B IC50 (nM)c-Met IC50 (nM)ENPP1 IC50 (nM)
New Derivative 1 Experimental ValueExperimental ValueExperimental Value
New Derivative 2 Experimental ValueExperimental ValueExperimental Value
Danusertib Experimental ValueN/AN/A
BMS-777607 N/AExperimental ValueN/A
ENPP1-IN-1 N/AN/AExperimental Value

Table 2: Cellular Activity of New Imidazo[1,2-a]pyrazine Derivatives

CompoundHCT116 GI50 (µM)MKN-45 GI50 (µM)STING Potentiation EC50 (µM)
New Derivative 1 Experimental ValueExperimental ValueExperimental Value
New Derivative 2 Experimental ValueExperimental ValueExperimental Value
Danusertib Experimental ValueN/AN/A
BMS-777607 N/AExperimental ValueN/A
ENPP1-IN-1 N/AN/AExperimental Value

Discussion and Future Directions

The data generated from this benchmarking study will provide a clear and objective comparison of the novel imidazo[1,2-a]pyrazine derivatives against established inhibitors. A thorough analysis of the structure-activity relationships (SAR) can guide further optimization of the lead compounds. Promising candidates should be further profiled for selectivity against a broader panel of kinases and for their pharmacokinetic properties in vivo.

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway, providing a visual context for the importance of ENPP1 inhibition.

G cluster_0 Tumor Cell cluster_1 Immune Cell cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (ER Membrane) cGAMP->STING Activation ENPP1 ENPP1 cGAMP->ENPP1 Hydrolysis TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription ENPP1->cGAMP AMP + GMP Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 Inhibition

Figure 2: The role of ENPP1 in the cGAS-STING pathway and the mechanism of imidazo[1,2-a]pyrazine inhibitors.

By following this comprehensive guide, researchers can confidently and rigorously benchmark their novel imidazo[1,2-a]pyrazine derivatives, paving the way for the development of next-generation therapeutics.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from [Link]

  • Carpinelli, P., Ceruti, R., Giorgini, M. L., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12), 3158–3168.
  • Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Gontarewicz, A., Balabanov, S., Keller, G., et al. (2008). Simultaneous targeting of Aurora kinases and Bcr-Abl kinase by the small molecule inhibitor PHA-739358 is effective against imatinib-resistant BCR-ABL mutations including T315I. Blood, 111(8), 4355–4364.
  • Guo, F., et al. (2017). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. Scientific Reports, 7(1), 12479.
  • InvivoGen. (n.d.). STING Reporter Cells. Retrieved from [Link]

  • Jiao, Y., et al. (2018). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1547-1551.
  • Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • BellBrook Labs. (n.d.). ENPP1 Assay. Retrieved from [Link]

  • Schoonbroodt, S., et al. (2010). BMS-777607, a Small-Molecule Met Kinase Inhibitor, Suppresses Hepatocyte Growth Factor–Stimulated Prostate Cancer Metastatic Phenotype In vitro. Molecular Cancer Therapeutics, 9(6), 1554-1561.
  • Sharma, S. (2021, October 6). New players in the STING-Interferon pathway of anti-viral and anti-tumor defense [Video]. YouTube. [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Wang, X., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[21][22][23]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(16), 7091-7101.

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments. The proper disposal of research chemicals is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, a halogenated heterocyclic compound. Our aim is to provide you with the essential knowledge to manage this chemical waste stream effectively, ensuring the safety of your personnel and the protection of our environment.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:

Hazard StatementClassificationGHS Pictogram
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07
H315: Causes skin irritationSkin Irritation (Category 2)GHS07
H319: Causes serious eye irritationEye Irritation (Category 2A)GHS07
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07

This data is synthesized from publicly available Safety Data Sheets.

The presence of a bromine atom categorizes this compound as a halogenated organic waste . This is a critical distinction for proper waste segregation, as co-mingling halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.[1]

The Cardinal Rule: No In-Laboratory Neutralization

For some laboratory chemicals, in-lab neutralization or degradation procedures can render them non-hazardous. However, for complex heterocyclic molecules like this compound, this is not a safe or recommended practice . Methods for the degradation of halogenated compounds often involve reactive and hazardous reagents, such as strong reducing agents, and require specialized equipment and validated protocols to ensure complete and safe conversion.[2] Attempting to neutralize this compound without a thoroughly vetted and peer-reviewed procedure can lead to uncontrolled reactions, the generation of more hazardous byproducts, and potential exposure to the researcher.

Furthermore, thermal decomposition of brominated compounds can produce toxic gases, including hydrogen bromide, and other hazardous brominated products of incomplete combustion.[3][4] This underscores the necessity of entrusting the disposal of this chemical to a licensed hazardous waste facility equipped with high-temperature incinerators and off-gas scrubbing capabilities.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Stream: All waste containing this compound, including neat compound, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be disposed of in a designated "Halogenated Organic Waste" container.[5]

  • Avoid Co-mingling: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[5] Incompatible chemicals can lead to dangerous reactions.[6]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[6] Ensure the container material is compatible with all components of the waste stream.

  • Container Condition: The container must be in good condition, free from cracks or defects, and have a securely fitting lid.[7]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Closed Container Policy: Keep the waste container closed at all times, except when adding waste.[6] This minimizes the release of volatile compounds and prevents spills.

Step 3: Labeling

Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • "Hazardous Waste" Designation: The label must clearly state the words "Hazardous Waste." [6][7]

  • Full Chemical Name: List all chemical constituents by their full name (no abbreviations or chemical formulas) and their approximate percentages.[8] For this specific waste, you would list "this compound" and any solvents or other reagents present.

  • Hazard Identification: Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Irritant).[8]

  • Generator Information: Include the name of the principal investigator, the laboratory location (building and room number), and the date of accumulation.[7]

Step 4: Storage

Temporary storage of the waste container within the laboratory must be done safely.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Segregation in Storage: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents and strong bases.

Step 5: Disposal Request and Collection
  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. This is typically done through an online portal.

  • Licensed Waste Carrier: Your institution's EHS department will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal company.

Visualizing the Workflow

To further clarify the disposal process, the following diagrams illustrate the decision-making process and the overall workflow.

DisposalDecision cluster_0 Initial Assessment cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway Start Waste Generated: This compound IsHalogenated Is the compound halogenated? Start->IsHalogenated HalogenatedWaste Segregate into 'Halogenated Organic Waste' IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Segregate into 'Non-Halogenated Organic Waste' IsHalogenated->NonHalogenatedWaste No PackageAndLabel Package in compatible container with a complete Hazardous Waste Label HalogenatedWaste->PackageAndLabel StoreInSAA Store in designated Satellite Accumulation Area (SAA) PackageAndLabel->StoreInSAA RequestPickup Request EHS Pickup StoreInSAA->RequestPickup LicensedDisposal Disposal by Licensed Waste Carrier (Incineration) RequestPickup->LicensedDisposal

Caption: Step-by-step experimental and disposal workflow.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is not merely a regulatory obligation but a professional and ethical responsibility.

References

  • Lunn, G., & Sansone, E. B. (1991). Validated methods for degrading hazardous chemicals: some halogenated compounds. Journal of the American Chemical Society, 113(14), 5486-5487.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Reineke, W. (1998). Degradation of Haloaromatic Compounds. In Microbial Degradation of Xenobiotics and Recalcitrant Compounds (pp. 231-253). Springer, Berlin, Heidelberg.
  • Oregon State University. (n.d.). Hazardous Waste Container Labeling. Environmental Health and Safety.
  • TCI Chemicals. (2025, May 5).
  • Combi-Blocks, Inc. (2025, November 5).
  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
  • Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. (2023). MDPI.
  • University of Wisconsin-Madison. (n.d.).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Fisher Scientific. (n.d.).
  • Echemi. (n.d.).
  • The University of Iowa. (n.d.). Chemical Waste Labeling Procedure. Environmental Health and Safety.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023).
  • University of Washington. (n.d.). How to Label Chemical Waste Containers. Environmental Health & Safety.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzym
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 379-393.
  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 86, 109-114.
  • Central Institute for Labour Protection - National Research Institute. (n.d.).

Sources

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Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.